Technical Documentation Center

Benzeneethanamine, 4-(methylthio)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzeneethanamine, 4-(methylthio)-
  • CAS: 118468-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzeneethanamine, 4-(methylthio)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties of Benzeneethanamine, 4-(methylthio)-, a compound more commonl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Benzeneethanamine, 4-(methylthio)-, a compound more commonly known as 4-methylthioamphetamine (4-MTA). Initially synthesized for neuropharmacological research, 4-MTA has since been identified as a potent psychoactive substance. This document delves into its chemical and physical characteristics, pharmacological mechanisms, synthesis, metabolic pathways, and analytical methodologies. The guide is intended to serve as a crucial resource for researchers in pharmacology, toxicology, and medicinal chemistry, as well as professionals engaged in drug development and forensic analysis. By consolidating key technical data and procedural insights, this guide aims to facilitate a deeper understanding of 4-MTA's complex profile and support further scientific investigation.

Introduction

Benzeneethanamine, 4-(methylthio)- (4-MTA) is a synthetic compound belonging to the substituted amphetamine class. It was first developed in the 1990s by a research team led by David E. Nichols at Purdue University during investigations into the structure-activity relationships of substituted amphetamines.[1] While intended for laboratory research to understand the serotonin transporter protein, 4-MTA later emerged on the illicit drug market, where it was sometimes misrepresented as MDMA ("Ecstasy").[2] Its potent and distinct pharmacological effects, coupled with a delayed onset of action, have contributed to its reputation as a substance with significant health risks, including severe serotonin syndrome.[2]

Chemically, 4-MTA is the methylthio derivative of amphetamine.[1] Its primary mechanism of action involves a powerful modulation of the serotonin system.[2] Unlike many other amphetamines, it has a more selective effect on serotonin compared to dopamine and norepinephrine.[2] This guide will provide a detailed examination of the fundamental properties of 4-MTA, offering a scientific foundation for professionals working with this and related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-MTA is essential for its handling, formulation, and analysis. The compound is typically encountered as a free base or as a hydrochloride salt, with the salt form exhibiting greater stability and solubility in aqueous media.

PropertyValueSource(s)
IUPAC Name 1-(4-methylsulfanylphenyl)propan-2-amine[3][4]
Synonyms 4-Methylthioamphetamine, 4-MTA, p-MTA[4]
Molecular Formula C₁₀H₁₅NS[3][4]
Molecular Weight 181.30 g/mol [3][4]
Appearance Hydrochloride salt: Crystalline solid[5]
Solubility (HCl salt) DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 11 mg/mL, Methanol: 1 mg/mL, PBS (pH 7.2): 5 mg/mL[5]
λmax 258 nm[5]

Synthesis of 4-Methylthioamphetamine

The synthesis of 4-MTA is most commonly achieved through the Leuckart reaction, a method widely used for the reductive amination of ketones or aldehydes.[6][7] This process typically involves the reaction of 4-(methylthio)phenylacetone with a formamide-based reagent, followed by acid hydrolysis to yield the final amine product.

Leuckart Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 4-MTA via the Leuckart reaction.

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Acid Hydrolysis cluster_2 Step 3: Purification A 4-(methylthio)phenylacetone C Heat (160-190°C) A->C B Formamide / Ammonium Formate B->C D N-formyl-4-methylthioamphetamine (Intermediate) C->D E N-formyl-4-methylthioamphetamine G Reflux E->G F Hydrochloric Acid (HCl) F->G H 4-Methylthioamphetamine (4-MTA) G->H I Crude 4-MTA J Basification (e.g., NaOH) I->J K Solvent Extraction J->K L Distillation / Crystallization K->L M Purified 4-MTA L->M

General workflow for the Leuckart synthesis of 4-MTA.
Experimental Protocol: Leuckart Synthesis of 4-MTA

The following is a representative protocol for the synthesis of 4-MTA, compiled from descriptions of the Leuckart reaction.[6][7][8]

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Materials:

  • 4-(methylthio)phenylacetone

  • Ammonium formate or formamide and formic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • N-Formylation: A mixture of 4-(methylthio)phenylacetone and an excess of ammonium formate (or a mixture of formamide and formic acid) is heated to approximately 160-190°C for several hours under reflux. This reaction forms the N-formyl intermediate.

  • Hydrolysis: After cooling, the reaction mixture is treated with an excess of concentrated hydrochloric acid and refluxed for several hours to hydrolyze the N-formyl intermediate to the primary amine.

  • Work-up and Extraction: The acidic solution is cooled and made alkaline with a sodium hydroxide solution. The liberated 4-MTA free base is then extracted with an organic solvent such as diethyl ether.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed by evaporation. The resulting crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.

Note: The Leuckart reaction can produce a number of by-products, and the purity of the final product should be confirmed using appropriate analytical techniques.[7]

Pharmacology

The pharmacological profile of 4-MTA is characterized by its potent and selective action on the serotonin system, which distinguishes it from many other amphetamine derivatives.

Mechanism of Action

4-MTA's primary mechanism of action is twofold:

  • Serotonin Releasing Agent: It is a potent serotonin releasing agent (SRA), promoting the efflux of serotonin from presynaptic neurons.[1][2]

  • Monoamine Oxidase-A (MAO-A) Inhibitor: 4-MTA is also a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin.[1][2]

This dual action leads to a significant and sustained increase in synaptic serotonin levels, which is responsible for its profound psychoactive effects. The combination of serotonin release and the inhibition of its degradation can lead to a state of excessive serotonergic activity, known as serotonin syndrome, which is a major contributor to its toxicity.[2]

The following diagram illustrates the primary pharmacological actions of 4-MTA at the serotonergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 4-MTA B Serotonin (5-HT) Vesicles A->B Induces 5-HT Release C Serotonin Transporter (SERT) A->C Inhibits 5-HT Reuptake D Monoamine Oxidase A (MAO-A) A->D Inhibits 5-HT Breakdown E Increased Serotonin (5-HT) B->E Release E->C Reuptake F 5-HT Receptors E->F Binding G cluster_0 Phase I Metabolism A 4-Methylthioamphetamine (4-MTA) B β-Hydroxylation A->B C Ring Hydroxylation A->C D Oxidative Deamination A->D E Sulfoxidation A->E F 4-Hydroxy-4-methylthioamphetamine B->F G Phenolic Metabolite C->G H Oxo-Metabolite D->H I 4-MTA Sulfoxide E->I J Alcohol Metabolite H->J Reduction K 4-Methylthiobenzoic Acid H->K Degradation

Proposed metabolic pathways of 4-MTA.

Analytical Methodologies

The detection and quantification of 4-MTA in biological and seized samples are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Postmortem Blood):

This protocol is a representative example and may require optimization based on laboratory-specific instrumentation and matrices.

  • Alkalinization: To 1 mL of blood sample, add an internal standard and 500 µL of a saturated aqueous solution of K₂CO₃ to achieve a pH of approximately 12.

  • Liquid-Liquid Extraction (LLE): Add 250 µL of butyl acetate, vortex for 2 minutes, and centrifuge at 6000 x g for 10 minutes.

  • Collection: Collect 200 µL of the upper organic phase for injection into the GC-MS system.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 Series or equivalent.

  • Column: 5% phenyl/95% methyl silicone (e.g., HP-5ms), 12 m x 0.2 mm x 0.33 µm film thickness.

  • Injector: Splitless mode, temperature at 250-280°C.

  • Oven Temperature Program: Initial temperature of 100-120°C, ramped to 280-300°C.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode (70 eV).

  • Mass Range: 40-500 amu.

Note: Derivatization with reagents such as heptafluorobutyric anhydride (HFBA) can be employed to improve the chromatographic properties of 4-MTA and its metabolites.

Conclusion

Benzeneethanamine, 4-(methylthio)- (4-MTA) is a potent and selective serotonergic agent with a complex pharmacological and toxicological profile. Its dual action as a serotonin releaser and MAO-A inhibitor underscores the potential for significant adverse effects, particularly serotonin syndrome. This technical guide has provided a detailed overview of its fundamental properties, including its synthesis, pharmacology, metabolism, and analytical detection. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to conduct further investigations into this and related compounds, with a strong emphasis on safety and scientific rigor. A comprehensive understanding of 4-MTA is essential for the fields of neuropharmacology, forensic toxicology, and public health.

References

  • Blockade of noradrenaline transport abolishes 4-methylthioamphetamine-induced contraction of the rat aorta in vitro. (2006). Fundamental & Clinical Pharmacology, 20(5), 457-464. [Link]

  • 4-Methylthioamphetamine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • 4-Methylthioamphetamine increases dopamine in the rat striatum and has rewarding effects in vivo. (2012). Basic & Clinical Pharmacology & Toxicology, 111(6), 371-379. [Link]

  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. (2012). Forensic Science International, 216(1-3), 108-120. [Link]

  • 4-Methylthioamphetamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 4-Methylthiomethamphetamine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • 4-METHYLTHIOAMPHETAMINE. (n.d.). precisionFDA. Retrieved January 15, 2026, from [Link]

  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. (2012). ResearchGate. [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1999). Synapse, 32(3), 211-219. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 15, 2026, from [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • CE-MS/MS electropherogram of a blank urine sample spiked with a mixture of the amphetamine and its derivatives at 0.01 µg/mL each using a PVA-coated capillary. (2016). ResearchGate. [Link]

  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. (2012). OUCI. [Link]

  • 4-Methylthioamphetamine. (n.d.). Expert Committee on Drug Dependence Information Repository. Retrieved January 15, 2026, from [Link]

  • 4-methylthioamphetamine. (2026, January 6). Britannica. [Link]

  • 4-METHYLTHIOAMPHETAMINE. (n.d.). precisionFDA. Retrieved January 15, 2026, from [Link]

  • Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples. (2001). Forensic Science International, 121(1-2), 57-64. [Link]

  • Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. (1999). Forensic Science International, 100(3), 221-233. [Link]

  • A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. (2022). Molecules, 27(3), 859. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved January 15, 2026, from [Link]

  • Current applications of CE-MS for the analysis of biologically important analytes in urine (2017 - mid 2021). A review. (2021). Journal of Separation Science, 44(18), 3433-3450. [Link]

  • Current applications of capillary electrophoresis‐mass spectrometry for the analysis of biologically important analytes in urine (2017 to mid‐2021): A review. (2021). Journal of Separation Science, 44(18), 3433-3450. [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). Forensic Sciences, 2(3), 473-491. [Link]

  • In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). ResearchGate. [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). International Journal of Molecular Sciences, 24(20), 15409. [Link]

  • AMPHETAMINE. (2005, May 5). SWGDRUG.org. [Link]

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2024). Metabolites, 14(3), 155. [Link]

Sources

Exploratory

Chemical structure and synthesis of 4-(methylthio)phenethylamine

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-(Methylthio)phenethylamine Introduction Substituted phenethylamines are a vast class of compounds sharing a common structural backbone: a phenyl ri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-(Methylthio)phenethylamine

Introduction

Substituted phenethylamines are a vast class of compounds sharing a common structural backbone: a phenyl ring linked to an amino group by a two-carbon chain. This scaffold is foundational to numerous endogenous neurochemicals, pharmaceuticals, and research compounds. Modifications to the phenyl ring, side chain, or amino group can profoundly alter the molecule's pharmacological and physicochemical properties. This guide focuses on 4-(methylthio)phenethylamine, a derivative distinguished by a methylthio (-SCH₃) group at the para position of the phenyl ring. This substitution imparts specific electronic and lipophilic characteristics that are of interest in medicinal chemistry and drug development for exploring structure-activity relationships (SAR) within various receptor families.

This document provides a comprehensive overview of the chemical structure of 4-(methylthio)phenethylamine and details a reliable, well-established synthetic route for its preparation. The methodologies described are grounded in fundamental organic chemistry principles, with an emphasis on procedural logic, safety, and robust validation through characterization.

Chemical Structure and Properties

The molecular structure of 4-(methylthio)phenethylamine features a phenethylamine core with a methylthio substituent at the C4 position of the aromatic ring. This para-substitution pattern is crucial to its interaction with biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(4-(Methylthio)phenyl)ethan-1-amine-
Molecular Formula C₉H₁₃NSCalculated
Molecular Weight 167.27 g/mol Calculated
Canonical SMILES CSCC1=CC=C(CCN)C=C1-
InChI Key BSKQJSTAJCSYTP-UHFFFAOYSA-N-
XLogP3 (Predicted) 2.1Analogous to 4-MTA[1]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 3Calculated

Note: Some properties are estimated based on the closely related structure of 4-Methylthioamphetamine (4-MTA) due to a lack of specific experimental data for the target compound.

Synthesis of 4-(Methylthio)phenethylamine

Retrosynthetic Analysis & Strategic Approach

The synthesis of 4-(methylthio)phenethylamine is most reliably achieved through a two-step process starting from commercially available 4-(methylthio)benzaldehyde. The chosen strategy involves the creation of the ethylamine sidechain by first forming a C-C bond via a Henry (nitroaldol) reaction, followed by the complete reduction of the intermediate.

Core Logic: This synthetic route is favored for its versatility and high yields. The Henry reaction is a classic and robust method for forming β-nitro alcohols, which readily dehydrate to β-nitrostyrenes.[2] The subsequent reduction of the nitrostyrene is a well-documented transformation that efficiently yields the target primary amine. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its power and efficacy in reducing both the nitro group and the alkene double bond simultaneously.[3]

Overall Synthetic Workflow

The diagram below illustrates the two-step conversion of 4-(methylthio)benzaldehyde into 4-(methylthio)phenethylamine.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction A 4-(Methylthio)benzaldehyde C 1-(4-(Methylthio)phenyl)-2-nitroethene A->C NH4OAc, Acetic Acid, Reflux B Nitromethane B->C D 1-(4-(Methylthio)phenyl)-2-nitroethene E 4-(Methylthio)phenethylamine D->E 1. LiAlH4, Dry THF 2. H2O, NaOH(aq) Workup

Diagram 1: Synthetic pathway for 4-(methylthio)phenethylamine.

Experimental Protocols

PART 1: Synthesis of 1-(4-(Methylthio)phenyl)-2-nitroethene

This procedure details the base-catalyzed condensation of 4-(methylthio)benzaldehyde with nitromethane, followed by dehydration to yield the β-nitrostyrene intermediate. Ammonium acetate serves as the base catalyst.[4]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(methylthio)benzaldehyde (1.0 eq), nitromethane (1.5-2.0 eq), and ammonium acetate (0.4 eq).

  • Solvent Addition: Add glacial acetic acid or absolute ethanol as the solvent (approx. 2-3 mL per gram of aldehyde). The use of a minimal amount of solvent is often sufficient. A protocol for a similar reaction using nitroethane specifies ethanol as the solvent.[5]

  • Heating & Reflux: Heat the reaction mixture to reflux (typically 100-120°C, depending on the solvent) and maintain for 2-4 hours.

    • Causality: The heat facilitates both the initial condensation and the subsequent dehydration of the nitro-aldol intermediate to form the more stable, conjugated nitrostyrene. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isolation & Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. The nitrostyrene product, which is often a vibrant yellow solid, will precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water followed by a small amount of cold ethanol or isopropanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified 1-(4-(methylthio)phenyl)-2-nitroethene product under vacuum. The yield is typically high for this type of reaction.

PART 2: Synthesis of 4-(Methylthio)phenethylamine via LiAlH₄ Reduction

This protocol describes the reduction of the nitrostyrene intermediate to the target phenethylamine using lithium aluminum hydride (LiAlH₄).

!!! SAFETY ADVISORY !!! Lithium aluminum hydride is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All additions of LiAlH₄ and the subsequent quenching steps must be performed slowly and with extreme caution behind a blast shield.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser (with a gas bubbler), and a nitrogen/argon inlet, suspend lithium aluminum hydride (LiAlH₄) (approx. 2.5-3.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Cooling: Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the 1-(4-(methylthio)phenyl)-2-nitroethene (1.0 eq) from Part 1 in a minimal amount of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10-15°C.

    • Causality: The slow, controlled addition is critical to manage the highly exothermic nature of the reduction and prevent dangerous temperature increases.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It can then be gently heated to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Quenching & Workup (Fieser Method): Cool the reaction mixture back down to 0°C in an ice bath. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution

    • '3X' mL of water

    • Causality: This specific sequence (the Fieser workup) is a trusted method for safely neutralizing excess LiAlH₄ and converting the aluminum byproducts into a granular, easily filterable solid (aluminum oxide).

  • Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes, then remove it by vacuum filtration. Wash the solid cake thoroughly with additional THF or diethyl ether to recover all the product.

  • Product Isolation: Combine the organic filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-(methylthio)phenethylamine as an oil or solid.

  • Purification:

    • Acid-Base Extraction: Dissolve the crude product in a nonpolar solvent (e.g., dichloromethane). Extract with dilute hydrochloric acid (1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with the nonpolar solvent to remove any neutral impurities. Make the aqueous layer basic (pH > 12) with concentrated NaOH and extract the freebase amine back into a nonpolar solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Final Purification: The purified freebase can be distilled under high vacuum or converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, which typically precipitates a crystalline solid that can be recrystallized.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the S-CH₃ protons (~2.5 ppm), two triplets for the ethyl sidechain protons (-CH₂-CH₂-), and a pair of doublets in the aromatic region (7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • Mass Spectrometry (MS): Analysis of the closely related 4-MTA shows a characteristic fragmentation pattern.[6] For 4-(methylthio)phenethylamine, the molecular ion peak (M⁺) would be expected at m/z = 167. The major fragment would likely arise from benzylic cleavage, resulting in a fragment at m/z = 137 ([M-CH₂NH₂]⁺).

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (~3300-3400 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions.

References

  • mzCloud. (2016). 4-MTA Mass Spectral Database. HighChem LLC. Available at: [Link]

  • Scribd. (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Rhodium.ws. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-[4-(methylthio)phenyl]-2-nitro-1-propene. PrepChem.com. Available at: [Link]

  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Erowid. Available at: [Link]

  • PubChem. (n.d.). 4-Methylthioamphetamine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. RSC. Available at: [Link]

  • Nieddu, M., Boatto, G., Pirisi, M. A., & Dessì, G. (2010). Determination of four thiophenethylamine designer drugs (2C-T-4, 2C-T-8, 2C-T-13, 2C-T-17) in human urine by capillary electrophoresis/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(16), 2357–2362. Available at: [Link]

  • D'Andrea, L., & Krotulski, A. J. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • precisionFDA. (n.d.). 4-METHYLTHIOAMPHETAMINE. U.S. Food and Drug Administration. Available at: [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221–233. Available at: [Link]

  • Lin, L. C., Liu, J. T., Chou, S. H., & Lin, C. H. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 241–247. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Methylthioamphetamine (4-MTA)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methylthioamphetamine (4-MTA) is a potent and selective serotonin-releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A).[1] F...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthioamphetamine (4-MTA) is a potent and selective serotonin-releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A).[1] First synthesized in the 1990s for research purposes, it has since emerged as a compound of interest in the fields of pharmacology and toxicology due to its unique mechanism of action and potential for harm. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-MTA, its synthesis, analytical methods for its detection, and its pharmacological and toxicological profile. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

4-Methylthioamphetamine, also known as para-methylthioamphetamine, is a synthetic psychoactive substance belonging to the amphetamine class.[1][2] It is structurally similar to other designer amphetamines like MDMA.[2] The core structure consists of a phenethylamine backbone with a methyl group at the alpha position and a methylthio group at the para position of the phenyl ring.

Chemical Identification
PropertyValueSource
Chemical Name 1-(4-(Methylthio)phenyl)propan-2-amine[1]
Synonyms 4-MTA, p-MTA, Flatliner[3]
Molecular Formula C₁₀H₁₅NS[1]
Molar Mass 181.30 g/mol [1]
CAS Number 14116-06-4
Physical Properties

The physical properties of 4-MTA and its commonly encountered hydrochloride salt are summarized below. The free base is a white solid, while the hydrochloride salt is a white powder.

PropertyValueSource
Melting Point (HCl salt) 190-191 °C
Appearance White solid (free base), White powder (HCl salt)
Solubility (HCl salt) DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 11 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 5 mg/mL
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of 4-MTA. Key data from various techniques are outlined below.

In methanol, 4-MTA exhibits characteristic UV absorption maxima. These are primarily due to the electronic transitions within the substituted benzene ring.

Formλmax (nm)Solvent
Free Base205, 257Ethanol
Hydrochloride258Not Specified

The infrared spectrum of 4-MTA hydrochloride displays characteristic absorption bands corresponding to its functional groups. The spectrum is consistent with a secondary amine salt and a para-substituted aromatic ring.[4]

Wavenumber (cm⁻¹)Assignment
~3000-2800C-H stretching (aliphatic and aromatic)
~2700-2200N-H stretching (secondary amine salt)
~1600, 1510, 1450C=C stretching (aromatic ring)
~820C-H out-of-plane bending (para-substituted ring)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed structural information. The chemical shifts are influenced by the electron-donating methylthio group and the electron-withdrawing amine group.

¹H-NMR (in CDCl₃):

  • Aromatic protons: Typically appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.[4]

  • Methine proton (α-carbon): A multiplet around δ 3.5 ppm.[4]

  • Methylene protons (β-carbon): Two doublets of doublets between δ 2.8 and 3.1 ppm.[4]

  • Methylthio protons: A singlet around δ 2.4 ppm.

  • Amine protons: A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Methyl protons (α-carbon): A doublet around δ 1.2 ppm.[4]

¹³C-NMR (predicted):

  • Aromatic carbons attached to sulfur and the side chain will be downfield.

  • The methylthio carbon will appear as a distinct singlet.

  • The aliphatic carbons of the side chain will have characteristic shifts.

Electron ionization mass spectrometry (EI-MS) of 4-MTA results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 181. The base peak is typically at m/z 44, corresponding to the [CH₃-CH=NH₂]⁺ fragment, which is a common feature for amphetamines.

Key Fragments (m/z):

  • 181: Molecular ion (M⁺)

  • 138: [M - CH₃-CH=NH₂]⁺

  • 121: [M - C₃H₈N]⁺ (loss of the side chain)

  • 44: [CH₃-CH=NH₂]⁺ (base peak)

Synthesis of 4-MTA

The synthesis of 4-MTA has been documented through several routes, with the Leuckart reaction and the nitropropene route being the most common in clandestine laboratory settings.[5][6]

Leuckart Reaction

This method involves the reductive amination of a ketone, in this case, 4-methylthiophenyl-2-propanone, using formamide or ammonium formate as the nitrogen source and reducing agent.[5][7]

Workflow for Leuckart Synthesis of 4-MTA:

Precursor 4-Methylthiophenyl-2-propanone Intermediate N-formyl-4-MTA Precursor->Intermediate Heat Reagent Formamide or Ammonium Formate Reagent->Intermediate Product 4-MTA Intermediate->Product HCl Hydrolysis Acid Hydrolysis Hydrolysis->Product

Caption: Leuckart reaction pathway for 4-MTA synthesis.

Experimental Protocol (Illustrative):

  • A mixture of 4-methylthiophenyl-2-propanone and formamide (or ammonium formate) is heated to a high temperature (typically 160-190 °C) for several hours.

  • The intermediate N-formyl-4-MTA is formed.

  • The reaction mixture is cooled and then subjected to acid hydrolysis (e.g., by refluxing with hydrochloric acid) to cleave the formyl group.

  • The resulting solution is basified to liberate the 4-MTA free base, which can then be extracted with an organic solvent.

  • The free base can be converted to the hydrochloride salt by bubbling hydrogen chloride gas through a solution of the base in an appropriate solvent.

Nitropropene Route

This route involves the Henry condensation of 4-methylthiobenzaldehyde with nitroethane to form 1-(4-methylthiophenyl)-2-nitropropene, which is then reduced to 4-MTA.[6][8]

Workflow for Nitropropene Synthesis of 4-MTA:

Aldehyde 4-Methylthiobenzaldehyde Nitropropene 1-(4-methylthiophenyl)- 2-nitropropene Aldehyde->Nitropropene Nitroethane Nitroethane Nitroethane->Nitropropene Condensation Base Catalyst (e.g., n-butylamine) Condensation->Nitropropene Product 4-MTA Nitropropene->Product Reduction Reducing Agent (e.g., LiAlH4) Reduction->Product

Caption: Nitropropene route for the synthesis of 4-MTA.

Experimental Protocol (Illustrative):

  • 4-Methylthiobenzaldehyde is reacted with nitroethane in the presence of a basic catalyst (e.g., n-butylamine or ammonium acetate).[9]

  • The resulting 1-(4-methylthiophenyl)-2-nitropropene is isolated.

  • The nitropropene intermediate is then reduced to the corresponding amine, 4-MTA, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6]

  • The reaction is quenched, and the product is worked up similarly to the Leuckart reaction to isolate the free base and convert it to the hydrochloride salt.

Analytical Methodologies

The detection and quantification of 4-MTA in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the identification and quantification of 4-MTA in seized drug samples and biological fluids.

Sample Preparation for Seized Powders:

  • A small, accurately weighed portion of the homogenized powder is dissolved in a suitable solvent (e.g., methanol).

  • The solution is filtered to remove any insoluble cutting agents.

  • An internal standard is added for quantitative analysis.

  • The sample is then injected into the GC-MS. For improved chromatography, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be performed.

GC-MS Operating Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 100 °C and ramping up to 280 °C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) is also a powerful tool for the analysis of 4-MTA.

Sample Preparation for Urine:

  • A urine sample is subjected to enzymatic hydrolysis to cleave any glucuronide or sulfate conjugates.[10]

  • Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration.[10] A mixed-mode or C18 SPE cartridge can be employed.

  • The sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

HPLC-DAD Conditions (Typical):

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-array detector monitoring at the UV absorbance maxima of 4-MTA (around 257 nm).

Pharmacology and Toxicology

Mechanism of Action

4-MTA's primary pharmacological effects are mediated through its potent interaction with the serotonin system.[2]

Signaling Pathway of 4-MTA's Serotonergic Effects:

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MTA 4-MTA SERT SERT MTA->SERT Reverses Transport MAO_A MAO-A MTA->MAO_A Inhibits Serotonin_synapse Increased Serotonin SERT->Serotonin_synapse VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicles VMAT2->Serotonin_vesicle Inhibited by increased cytoplasmic 5-HT Serotonin_cyto Cytoplasmic Serotonin Serotonin_vesicle->Serotonin_cyto Release Serotonin_cyto->SERT Efflux Serotonin_cyto->MAO_A Metabolism Blocked Receptor Serotonin Receptors Serotonin_synapse->Receptor Binds Signal Signal Transduction Receptor->Signal

Caption: Mechanism of 4-MTA-induced serotonin release.

  • Serotonin Releasing Agent: 4-MTA acts as a substrate for the serotonin transporter (SERT), causing a reversal of its normal function.[11][12][13] This leads to a significant efflux of serotonin from the presynaptic neuron into the synaptic cleft.

  • Monoamine Oxidase-A (MAO-A) Inhibitor: 4-MTA is also a potent and reversible inhibitor of MAO-A, the enzyme responsible for the breakdown of serotonin in the cytoplasm.[14][15] This inhibition leads to an accumulation of cytoplasmic serotonin, further increasing the amount available for release. The combination of these two actions results in a profound and sustained increase in synaptic serotonin levels.[1]

Metabolism

The metabolism of 4-MTA in humans has been studied, and several metabolites have been identified in urine.[10] The primary metabolic pathways include:

  • β-Hydroxylation: Hydroxylation of the carbon atom adjacent to the amine group.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Oxidative Deamination: Removal of the amine group, followed by oxidation or reduction of the resulting ketone or alcohol.

  • S-Oxidation: Oxidation of the sulfur atom to form 4-MTA sulfoxide.

  • Degradation of the side chain: Leading to the formation of 4-methylthiobenzoic acid.[10]

Toxicology

The potent serotonergic effects of 4-MTA can lead to severe and potentially fatal toxicity, primarily through the induction of serotonin syndrome.[1] Symptoms can include agitation, confusion, hyperthermia, tachycardia, and muscle rigidity.[1] Several fatalities have been attributed to 4-MTA intoxication.[3][16][17][18] Post-mortem toxicological analysis has revealed high concentrations of 4-MTA in blood, urine, and various tissues in these cases.[3][17] The slow onset of action of 4-MTA compared to other similar drugs may lead to users taking multiple doses, increasing the risk of overdose.

Fatal Case Report Summary:

Case Reference4-MTA Concentration in BloodOther Substances Detected
Elliott SP, 2000[3][18]4.6 mg/L (femoral)None
De Letter EA et al., 2001[17]5.23 mg/L (femoral)MDMA
Meatherall R et al., 20010.76 mg/L (ante-mortem)None

Conclusion

4-Methylthioamphetamine is a potent psychoactive substance with a well-defined chemical structure and a unique pharmacological profile centered on the serotonin system. Its synthesis is achievable through common clandestine chemistry routes, and its detection relies on standard analytical techniques such as GC-MS and HPLC. The profound serotonergic effects of 4-MTA, resulting from its dual action as a serotonin releaser and MAO-A inhibitor, are responsible for its desired psychoactive effects but also for its significant and potentially lethal toxicity. A thorough understanding of the physical, chemical, and pharmacological properties of 4-MTA is essential for researchers, forensic scientists, and medical professionals in addressing the challenges posed by this and other emerging synthetic drugs.

References

  • 4-Methylthioamphetamine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Ewald, A. H., Peters, F. T., Weise, M., & Maurer, H. H. (2005). Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 824(1-2), 123-131. [Link]

  • De Letter, E. A., Coopman, V. A., Cordonnier, J. A., & Piette, M. H. (2001). One fatal and seven non-fatal cases of 4-methylthioamphetamine (4-MTA) intoxication: clinico-pathological findings. International journal of legal medicine, 114(6), 352-356. [Link]

  • De Letter, E. A., Coopman, V. A., Cordonnier, J. A., & Piette, M. H. (2001). Fatal 4-MTA intoxication: development of a liquid chromatographic-tandem mass spectrometric assay for multiple matrices. Journal of analytical toxicology, 25(8), 705-710. [Link]

  • Elliott, S. P. (2000). Fatal poisoning with a new phenylethylamine: 4-methylthioamphetamine (4-MTA). Journal of analytical toxicology, 24(2), 85-89. [Link]

  • Elliott, S. P. (2000). Fatal Poisoning With a New Phenylethylamine: 4-Methylthioamphetamine (4-MTA). Journal of Analytical Toxicology, 24(2), 85–89. [Link]

  • Serotonin releasing agent. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Blachut, D., Wojtasiewicz, K., Krawczyk, K. K., & Czarnocki, Z. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic science international, 216(1-3), 108-120. [Link]

  • De Letter, E. A., Coopman, V., Cordonnier, J., & Piette, M. (2001). One fatal and seven non-fatal cases of 4-methylthioamphetamine (4-MTA) intoxication: clinico-pathological findings. International Journal of Legal Medicine, 114(6), 352-356. [Link]

  • Carreras, J., & Santi, D. V. (1995). The catalytic mechanism and structure of thymidylate synthase. Annual review of biochemistry, 64(1), 721-762. [Link]

  • UNT Open Books. (n.d.). Urine Toxicology – Forensic Chemistry Laboratory Manual. Retrieved January 15, 2026, from [Link]

  • Britannica. (n.d.). 4-methylthioamphetamine. Retrieved January 15, 2026, from [Link]

  • Cashman, J. R., & Clark, C. R. (2007). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 5(1-4), 35-41. [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 15, 2026, from [Link]

  • Gough, B., & Azmitia, E. C. (1994). Carrier-mediated release of serotonin by 3,4-methylenedioxymethamphetamine: implications for serotonin-dopamine interactions. Journal of neurochemistry, 62(1), 295-301. [Link]

  • Blachut, D., Wojtasiewicz, K., Krawczyk, K. K., & Czarnocki, Z. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 216(1-3), 108-120. [Link]

  • Blachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic science international, 217(1-3), 124-135. [Link]

  • Blachut, D., Wojtasiewicz, K., Krawczyk, K., & Czarnocki, Z. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 216(1-3), 108-120. [Link]

  • Musatadi, M., et al. (2024). Sample preparation for suspect screening of persistent, mobile and toxic substances and their phase II metabolites in human urine by mixed-mode liquid chromatography. Talanta, 271, 125698. [Link]

  • ResearchGate. (n.d.). (a) UV absorption spectra of 4 (40 µM) in methanol. (b) Fluorescence... [Image]. Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 15, 2026, from [Link]

  • Singh, V., et al. (2017). Growth and Metastases of Human Lung Cancer Are Inhibited in Mouse Xenografts by a Transition State Analogue of 5'-Methylthioadenosine Phosphorylase. Molecular Cancer Therapeutics, 16(9), 1953-1963. [Link]

  • Blachut, D., et al. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 216(1-3), 108-120. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Blachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 124-135. [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Phenyl-2-nitropropene. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Trinity College Dublin. (n.d.). Accepted Manuscript. Retrieved January 15, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Biotage. (n.d.). Forensic and toxicology sample preparation. Retrieved January 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2015, October 7). Demonstration of screening of over 300 compounds in urine using Triple Quadrupole Mass Spectrometer [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Table 3 : 1 H and 13 C NMR chemical shifts and diagnostic correlations... [Image]. Retrieved January 15, 2026, from [Link]

  • Salach, J. I., et al. (1984). Inhibition of Types A and B Monoamine Oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Biochemical and Biophysical Research Communications, 125(2), 831-835. [Link]

  • Naoi, M., et al. (1988). Inhibition of Type A Monoamine Oxidase by 1-methyl-4-phenylpyridine. Journal of Neurochemistry, 50(1), 243-247. [Link]

  • Callaway, C. W., & Geyer, M. A. (1992). Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in rats. Journal of Pharmacology and Experimental Therapeutics, 263(1), 259-267. [Link]

  • Quest Diagnostics. (n.d.). What samples should be sent for testing in suspected heavy metal toxicity, blood or urine? Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Callaway, C., & Geyer, M. (1992). Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in rats. Journal of Pharmacology and Experimental Therapeutics, 263(1), 259-267. [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of 4ATMC in Methanol. [Image]. Retrieved January 15, 2026, from [Link]

  • Tenore, P. L. (2023). Physiology, Serotonin. In StatPearls. StatPearls Publishing. [Link]

  • Monoamine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Dolan, J. W. (2012). Many chromatographers overlook the UV-absorbance properties of the solvents they. LCGC North America, 30(11), 942-947. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved January 15, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved January 15, 2026, from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved January 15, 2026, from [Link]

  • Adhi, T. P., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • ResearchGate. (n.d.). Stacked FTIR-spectra of MTAH, MTA and MAC. [Image]. Retrieved January 15, 2026, from [Link]

  • Ali, A., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 315, 124239. [Link]

  • Chromatography Forum. (2010, December 18). Absorbance in methanol from where ? [Online forum post]. [Link]

Sources

Exploratory

Introduction: Navigating the Nomenclature of 4-(Methylthio)phenethylamines

An In-depth Technical Guide to 4-(Methylthio)-Substituted Phenethylamines The chemical name "Benzeneethanamine, 4-(methylthio)-" designates a phenethylamine molecule with a methylthio (-SCH₃) group attached to the fourth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylthio)-Substituted Phenethylamines

The chemical name "Benzeneethanamine, 4-(methylthio)-" designates a phenethylamine molecule with a methylthio (-SCH₃) group attached to the fourth position of the phenyl ring. While this nomenclature points to a specific core structure, in the context of scientific and pharmacological research, it represents a family of related compounds with distinct properties and applications. This guide provides a detailed exploration of the most significant members of this family, tailored for researchers, scientists, and drug development professionals.

We will dissect the chemistry, synthesis, pharmacology, and analytical characterization of two primary compounds:

  • 4-(Methylthio)phenethylamine (4-MTPEA): The direct structural interpretation of the topic name. This compound serves as a foundational scaffold and is closely related to the psychedelic 2C-T series.

  • 4-Methylthioamphetamine (4-MTA): The alpha-methylated analogue of 4-MTPEA. It is a potent psychoactive substance with a well-documented history as a designer drug, exhibiting unique pharmacological actions that differentiate it from classic amphetamines.

By examining these molecules, this guide will illuminate the critical impact of subtle structural modifications on pharmacological activity, providing field-proven insights into their synthesis, analysis, and mechanism of action.

Part 1: 4-(Methylthio)phenethylamine (4-MTPEA) - The Foundational Scaffold

4-(Methylthio)phenethylamine is the parent compound of a range of pharmacologically active substances. While not as extensively studied on its own as its amphetamine counterpart, its structure is central to understanding a class of psychedelic compounds.

Nomenclature and Chemical Properties
  • IUPAC Name: 2-(4-(methylthio)phenyl)ethanamine

  • Common Name: 4-(Methylthio)phenethylamine

  • Abbreviation: 4-MTPEA

Table 1: Physicochemical Properties of 4-(Methylthio)phenethylamine

PropertyValue
Molecular Formula C₉H₁₃NS
Molecular Weight 167.27 g/mol
Canonical SMILES CSCC1=CC=C(C=C1)CN
InChI Key BQJCRGOMHXXDPP-UHFFFAOYSA-N
Structural Representation

The diagram below illustrates the core structure of 4-MTPEA and its relationship to its alpha-methylated analogue, 4-MTA. The key distinction is the presence of a methyl group on the alpha (α) carbon of the ethylamine side chain in 4-MTA, a defining feature of amphetamines.

G cluster_0 4-(Methylthio)phenethylamine (4-MTPEA) cluster_1 4-Methylthioamphetamine (4-MTA) node_4mtpea node_4mtpea p1 node_4mtpea->p1 node_4mta node_4mta p2 p1->p2 α-methylation p2->node_4mta

Caption: Structural comparison of 4-MTPEA and 4-MTA.

Pharmacological Significance: Precursor to the 2C-T Series

The primary significance of the 4-MTPEA scaffold lies in its role as the backbone for the 2C-T family of psychedelic drugs.[1][2][3] These compounds are characterized by the addition of methoxy groups at the 2 and 5 positions of the phenyl ring. For example, the compound 2C-T , also known as 4-methylthio-2,5-dimethoxyphenethylamine, is a direct derivative.[2]

The 2C-T drugs are potent psychedelics that act as agonists, particularly at the serotonin 5-HT₂A receptor.[1][2] The nature of the substituent at the 4-position's sulfur atom significantly modulates the potency and duration of action of these compounds.[1] This makes the 4-MTPEA structure a crucial starting point for structure-activity relationship (SAR) studies aimed at developing novel serotonergic ligands.

Part 2: 4-Methylthioamphetamine (4-MTA) - The Potent Psychoactive Analogue

4-Methylthioamphetamine gained notoriety in the late 1990s as a designer drug, sometimes sold under street names like "Flatliners" or "Golden Eagle".[4][5][6] Its unique pharmacological profile, distinct from both amphetamine and MDMA, makes it a subject of significant interest in pharmacology and toxicology.[7][8]

Nomenclature and Chemical Properties
  • IUPAC Name: 1-(4-(methylthio)phenyl)propan-2-amine[4]

  • Systematic Name: Benzeneethanamine, α-methyl-4-(methylthio)-[4][5][6]

  • Common Synonyms: 4-MTA, p-MTA, para-Methylthioamphetamine[4][6]

  • CAS Number: 14116-06-4[4]

Table 2: Physicochemical Properties of 4-Methylthioamphetamine (4-MTA)

PropertyValue
Molecular Formula C₁₀H₁₅NS[4][5]
Molecular Weight 181.30 g/mol [5]
Appearance Crystalline solid
Canonical SMILES CC(CC1=CC=C(C=C1)SC)N[5]
InChI Key OLEWMKVPSUCNLG-UHFFFAOYSA-N[4][6]
Synthesis and Impurity Profiling

The most common clandestine synthesis of 4-MTA utilizes the Leuckart reaction.[9] This method involves the reductive amination of 4-methylthiophenylacetone. Understanding this pathway is crucial not only for organic chemists but also for forensic scientists, as the specific reaction conditions can generate a predictable profile of impurities that serve as a chemical fingerprint.

Experimental Protocol: Leuckart Synthesis of 4-MTA

  • Reaction Setup: 4-methylthiophenylacetone is reacted with an aminating agent such as formamide, ammonium formate, or a mixture of formamide and formic acid.[9]

  • Reductive Amination: The mixture is heated, leading to the formation of an intermediate N-formyl derivative. The choice of reagent and temperature is critical; deviations can lead to the formation of numerous by-products.

  • Acid Hydrolysis: The intermediate is then subjected to strong acid hydrolysis (e.g., with HCl) to remove the formyl group, yielding the primary amine, 4-MTA.

  • Purification: The final product is typically isolated and purified via extraction and crystallization, often as a hydrochloride salt.

Causality and Self-Validation: The Leuckart reaction is notorious for producing a complex mixture of by-products.[9] Gas chromatography-mass spectrometry (GC-MS) analysis of the crude product is a self-validating step. The presence of specific impurities, such as diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, various pyrimidine and pyridine heterocycles, and Schiff bases, confirms this synthetic route.[9] This impurity profile can be used in forensic analysis to trace the origin of illicitly produced samples.

G start 4-Methylthiophenylacetone intermediate N-formyl-4-MTA (Intermediate) start->intermediate Leuckart Reaction reagent Ammonium Formate / Formamide reagent->intermediate hydrolysis Acid Hydrolysis (e.g., HCl) intermediate->hydrolysis impurities By-products: - Di-substituted amines - Schiff bases - Heterocycles intermediate->impurities Side Reactions product 4-Methylthioamphetamine (4-MTA) hydrolysis->product

Caption: Simplified workflow of the Leuckart synthesis of 4-MTA.

Pharmacology and Mechanism of Action

4-MTA's pharmacological profile is unique among amphetamine derivatives. While most amphetamines primarily act as dopamine and norepinephrine releasers, 4-MTA is a potent and selective serotonin (5-HT) releasing agent.[7][8]

  • Serotonin Release: It potently reverses the action of the serotonin transporter (SERT), leading to a massive efflux of 5-HT into the synaptic cleft.[7]

  • MAO-A Inhibition: 4-MTA is also a potent and reversible inhibitor of monoamine oxidase A (MAO-A).[7][8] This action is particularly dangerous as it prevents the breakdown of released serotonin, potentially leading to serotonin syndrome.

This dual mechanism—massive serotonin release combined with the blockade of its degradation—underpins the compound's intense and long-lasting effects, as well as its significant toxicity. Unlike MDMA, it has a much lower affinity for dopamine and norepinephrine transporters, resulting in less psychostimulant effect and more pronounced serotonergic activity.[7][10]

Analytical Methodology

The identification and quantification of 4-MTA in biological and seized samples are critical for clinical and forensic toxicology.

Common Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying 4-MTA and its synthesis by-products in seized tablets and powders.[9][11]

  • High-Performance Liquid Chromatography (HPLC): Used for the quantification of 4-MTA in plasma and urine samples, allowing for pharmacokinetic studies.[8]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): An effective method for screening and quantifying related thiophenethylamine designer drugs in plasma and urine.[12][13]

Metabolite Identification: In humans, 4-MTA is metabolized, with one identified metabolite being 4-MTA sulphoxide.[8] Analytical methods must be capable of detecting both the parent compound and its metabolites to confirm ingestion.

References

  • 4-Methylthioamphetamine | C10H15NS | CID 151900. (n.d.). PubChem. Retrieved from [Link]

  • Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- | C11H17NO2S | CID 44276763. (n.d.). PubChem. Retrieved from [Link]

  • Benzeneethanamine, 2,4-dimethoxy-3-(methylthio)- | C11H17NO2S | CID 44276770. (n.d.). PubChem. Retrieved from [Link]

  • Shulgin, A. T. (2013, August 15). #164 4-Tme; 4-thiometaescaline;. Erowid. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. Available from [Link]

  • 2C-T. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4-METHYLTHIOAMPHETAMINE. (n.d.). precisionFDA. Retrieved from [Link]

  • Morales-García, J. A., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Molecules, 25(22), 5310. Available from [Link]

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Błachut, D., et al. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 216(1-3), 108-120. Available from [Link]

  • Morales-García, J. A., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. PubMed. Retrieved from [Link]

  • 2C-T-2 Hydrochloride | C12H20ClNO2S | CID 24820239. (n.d.). PubChem. Retrieved from [Link]

  • Boatto, G., et al. (2007). Determination of four thiophenethylamine designer drugs (2C-T-series) in human plasma by capillary electrophoresis with mass spectrometry detection. Journal of Chromatography A, 1159(1-2), 198-202. Available from [Link]

  • Nieddu, M., et al. (2010). Determination of four thiophenethylamine designer drugs (2C-T-4, 2C-T-8, 2C-T-13, 2C-T-17) in human urine by capillary electrophoresis/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(16), 2357-2362. Available from [Link]

  • Halberstadt, A., et al. (2022). Chemical structures of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T)... ResearchGate. Retrieved from [Link]

  • Elliott, S. P. (2000). Analysis of 4-methylthioamphetamine in clinical specimens. Annals of Clinical Biochemistry, 37(Pt 4), 463-470. Available from [Link]

  • De Letter, E. A., et al. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. Available from [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of 4-Methylthioamphetamine (4-MTA)

Introduction 4-Methylthioamphetamine (4-MTA), a synthetic psychoactive substance of the substituted amphetamine class, emerged in the 1990s.[1] Initially synthesized for laboratory research to investigate the serotonin t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylthioamphetamine (4-MTA), a synthetic psychoactive substance of the substituted amphetamine class, emerged in the 1990s.[1] Initially synthesized for laboratory research to investigate the serotonin transporter protein, it unfortunately found its way into the illicit drug market, often sold as an alternative to or misrepresented as MDMA (Ecstasy) under names like "flatliners" and "golden eagle".[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of 4-MTA, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological implications, supported by experimental data and established scientific literature.

Mechanism of Action: A Dual-Action Serotonergic Agent

The primary pharmacological characteristic of 4-MTA is its potent effect on the serotonin (5-HT) system.[2] It functions through a dual mechanism, making it a particularly powerful and potentially dangerous compound.

Selective Serotonin Releasing Agent (SSRA)

4-MTA is a highly selective serotonin-releasing agent (SSRA).[1] It interacts with the serotonin transporter (SERT), inducing a significant efflux of serotonin from presynaptic neurons into the synaptic cleft.[3] This action is considerably more potent for serotonin than for other monoamines like dopamine and norepinephrine, distinguishing it from many other amphetamine derivatives.[2] Studies have suggested that 4-MTA is six times more potent than MDMA in inhibiting 5-HT uptake.[4] This selective and profound increase in extracellular serotonin is the principal driver of its psychoactive effects.

Monoamine Oxidase A (MAO-A) Inhibition

In addition to promoting serotonin release, 4-MTA is a potent and reversible inhibitor of monoamine oxidase A (MAO-A).[1][4] MAO-A is a key enzyme responsible for the metabolic breakdown of serotonin in the brain.[2] By inhibiting this enzyme, 4-MTA prevents the degradation of the newly released serotonin, further amplifying and prolonging its presence in the synapse. The half-maximal inhibitory concentration (IC50) for MAO-A inhibition by 4-MTA has been reported to be 250 nM.[1] This dual action of serotonin release and inhibition of its breakdown leads to a dramatic and sustained elevation of synaptic serotonin levels, which is a critical factor in its profound psychoactive effects and its significant toxicity.[1][2]

4-MTA_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4MTA 4-MTA SERT Serotonin Transporter (SERT) 4MTA->SERT Induces 5-HT Efflux MAO-A Monoamine Oxidase A (MAO-A) 4MTA->MAO-A Inhibits 5HT_synapse Extracellular 5-HT SERT->5HT_synapse Releases 5-HT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_cyto Cytoplasmic 5-HT 5HT_vesicle->5HT_cyto MAO-A->5HT_cyto Metabolizes 5HT_cyto->SERT 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binds

Figure 1: Simplified diagram of 4-MTA's dual action on the serotonergic synapse.

Pharmacodynamics

The pharmacodynamic profile of 4-MTA is characterized by its interactions with various molecular targets within the central nervous system.

Receptor Binding Affinity

While its primary actions are on the serotonin transporter and MAO-A, 4-MTA also exhibits affinity for certain serotonin receptors, although to a lesser extent.[1]

ReceptorBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)Potent interaction (specific value not consistently reported, but high affinity is established)
5-HT2A Receptor1,500[1]
5-HT2C Receptor1,800[1]
5-HT1A Receptor>18,000[1]

The relatively lower affinity for 5-HT2A receptors may explain why 4-MTA does not typically produce the pronounced psychedelic-like effects seen with other serotonergic drugs that are potent 5-HT2A agonists.[1]

Monoamine Release Profile

As a selective serotonin releasing agent, 4-MTA's effects on dopamine and norepinephrine release are significantly weaker.[1][2] This selectivity contributes to its distinct subjective effects compared to more balanced releasing agents like MDMA or stimulants like amphetamine. Animal drug discrimination studies have shown that 4-MTA substitutes for MDMA but not for amphetamine, suggesting it produces entactogen-like effects without significant stimulant properties.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic properties of 4-MTA contribute to its risk profile, particularly its slow onset of action.

Absorption, Distribution, and Half-Life

Following oral administration, 4-MTA has a slow onset of effects, which can lead users to take additional doses, increasing the risk of overdose.[2] In a human case study, the presumptive plasma half-life of 4-MTA was estimated to be approximately 7 hours.[5] Post-mortem tissue analysis from a fatality has shown wide distribution of the drug, with high concentrations found in the liver and frontal lobe.[6]

Metabolism

The metabolism of 4-MTA in humans is not fully elucidated but is believed to involve several pathways. In vitro studies with human hepatocytes and analysis of clinical specimens have identified potential metabolic routes.[1][5]

The postulated metabolic pathways include:

  • β-Hydroxylation: Hydroxylation of the side chain.[1]

  • Ring Hydroxylation: Addition of a hydroxyl group to the phenyl ring.[1]

  • Oxidative Deamination: Removal of the amine group, followed by reduction or degradation.[1]

  • S-Oxidation: One identified metabolite is 4-MTA sulphoxide.[5]

4-MTA_Metabolism 4MTA 4-Methylthioamphetamine (4-MTA) Beta_Hydroxylation β-Hydroxylation 4MTA->Beta_Hydroxylation Ring_Hydroxylation Ring Hydroxylation 4MTA->Ring_Hydroxylation Oxidative_Deamination Oxidative Deamination 4MTA->Oxidative_Deamination S_Oxidation S-Oxidation 4MTA->S_Oxidation Metabolite1 4-Hydroxy-4-methylthioamphetamine Beta_Hydroxylation->Metabolite1 Metabolite2 Phenolic Metabolite Ring_Hydroxylation->Metabolite2 Metabolite3 Oxo Metabolite Oxidative_Deamination->Metabolite3 Metabolite4 4-MTA Sulphoxide S_Oxidation->Metabolite4

Figure 2: Postulated metabolic pathways of 4-MTA.

Toxicological Profile

The combination of potent serotonin release and MAO-A inhibition makes 4-MTA a substance with a high potential for severe toxicity, particularly serotonin syndrome.[1][2]

Serotonin Syndrome

The excessive accumulation of serotonin in the brain can lead to serotonin syndrome, a life-threatening condition.[2] Symptoms can range from mild to severe and include:

  • Agitation and restlessness

  • Altered mental state

  • Tachycardia (elevated heart rate)

  • Hyperthermia (overheating)

  • Muscle rigidity and twitching

  • Seizures[2]

The hyperthermic effects of 4-MTA are particularly dangerous and can lead to organ failure and death.[1]

Cardiovascular Effects

4-MTA can induce sympathomimetic effects, including increased heart rate and blood pressure, which can pose a significant risk to individuals with pre-existing cardiovascular conditions.[3]

Neurotoxicity

While 4-MTA is a potent serotonin releaser, it has been described as non-neurotoxic to serotonin neurons in animal models, which contrasts with the known neurotoxic potential of MDMA.[1][5] However, in vitro studies have shown that 4-MTA can be cytotoxic to catecholaminergic cells, and this cytotoxicity is increased when combined with MDMA.[7] This suggests a potential for neurotoxic effects that may not be limited to the serotonergic system.

Analytical Profile

The identification of 4-MTA in forensic and clinical settings is crucial for understanding its prevalence and role in adverse events.

Synthesis and Impurities

4-MTA is typically synthesized via the Leuckart reaction or the nitropropene route.[8][9] Clandestine synthesis can result in the presence of various impurities, which may have their own pharmacological and toxicological properties.[9]

Analytical Techniques

The characterization of 4-MTA and its homologues has been achieved using various analytical methods, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS)[10]

  • Infrared (IR) Spectroscopy[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[10]

These techniques are essential for the unambiguous identification of the substance in seized materials and biological samples.

Conclusion

4-Methylthioamphetamine is a potent and selective serotonin-releasing agent with the additional and dangerous property of being a monoamine oxidase A inhibitor. This dual mechanism of action leads to a profound and sustained increase in synaptic serotonin, which underlies its psychoactive effects and its significant potential for life-threatening toxicity, most notably serotonin syndrome. While initially developed for research, its emergence as a recreational drug has been associated with fatalities and severe adverse health effects. A thorough understanding of its complex pharmacological profile is essential for researchers, clinicians, and public health professionals in addressing the challenges posed by this and other emerging synthetic psychoactive substances.

References

  • 4-Methylthioamphetamine - Wikipedia.

  • 4-Methylthiomethamphetamine - Wikipedia.

  • 4-methylthioamphetamine | Description, Effects, & Recreational Use | Britannica.

  • 4-Methylthioamphetamine - Expert Committee on Drug Dependence Information Repository.

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives - PMC.

  • Serotonin releasing agent - Wikipedia.

  • Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug.

  • Analysis of 4-methylthioamphetamine in clinical specimens - PubMed.

  • 4-Methylthioamphetamine.

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines | Request PDF - ResearchGate.

  • The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues - PubMed.

  • 4-MTA (4-Methylthioamphetamine, P 1882, CAS Number: 14116-06-4) | Cayman Chemical.

  • 4-MTA: a new synthetic drug on the dance scene - PubMed.

  • 4-Methylthioamphetamine (4-MTA) induces mitochondrial-dependent apoptosis in SH-SY5Y cells independently of dopamine and noradrenaline transporters - PMC - PubMed Central.

  • Fatal 4-MTA intoxication: development of a liquid chromatographic-tandem mass spectrometric assay for multiple matrices - PubMed.

  • Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug - PubMed.

  • MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PubMed Central.

  • The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed.

  • Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PubMed Central.

  • Study of the in vitro and in vivo metabolism of 4-HO-MET - PubMed.

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers.

  • MDMA - Wikipedia.

  • Substance abuse - Wikipedia.

  • Human neurobehavioral toxicology testing: current perspectives - PubMed.

Sources

Exploratory

Mechanism of action of 4-MTA as a serotonin releasing agent

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylthioamphetamine (4-MTA) as a Serotonin Releasing Agent Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Methylthioamphe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylthioamphetamine (4-MTA) as a Serotonin Releasing Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthioamphetamine (4-MTA) is a potent synthetic psychoactive substance of the substituted amphetamine class, first synthesized and studied for its interaction with monoamine systems by a team led by David E. Nichols.[1] While initially explored as a research tool to understand the serotonin transporter, it later emerged as a dangerous drug of abuse.[1][2] This guide provides a detailed technical examination of the molecular mechanisms underpinning 4-MTA's primary pharmacological effect: the profound release of serotonin (5-hydroxytryptamine, 5-HT). We will dissect its interaction with the serotonin transporter (SERT), its secondary actions on monoamine oxidase (MAO), and its selectivity profile across monoamine transporters. Furthermore, this document outlines the key experimental methodologies and self-validating protocols essential for characterizing and quantifying the activity of serotonin releasing agents (SRAs) like 4-MTA.

Introduction: The Pharmacological Identity of 4-MTA

4-Methylthioamphetamine (also known as p-MTA) is chemically classified as a substituted amphetamine.[2] Unlike prototypical stimulants such as amphetamine itself, which primarily target dopamine and norepinephrine systems, 4-MTA is distinguished by its high selectivity and potency as a serotonin releasing agent (SRA).[1][3] Its effects are more akin to those of 3,4-methylenedioxymethamphetamine (MDMA), though it possesses a distinct and more dangerous pharmacological profile.[4] The primary mechanism involves a dramatic increase in extracellular serotonin levels in the brain, which can lead to severe mood alterations and a potentially fatal condition known as serotonin syndrome.[2] This syndrome is characterized by a toxidrome including agitation, altered mental state, hyperthermia, and in severe cases, muscle rigidity, seizures, and death.[2] A critical feature of 4-MTA's action, which distinguishes it from many other SRAs and contributes significantly to its toxicity, is its dual function as both a potent SERT substrate and a powerful inhibitor of monoamine oxidase A (MAO-A).[1][4]

Core Mechanism: Transporter-Mediated Serotonin Efflux

The physiological role of the serotonin transporter (SERT) is to terminate synaptic transmission by clearing serotonin from the synaptic cleft back into the presynaptic neuron, a process known as reuptake.[5][6][7] Serotonin releasing agents like 4-MTA do not merely block this process; they co-opt the transporter machinery to induce a massive, non-vesicular release of serotonin from the neuronal cytoplasm into the synapse. This process is often referred to as "reverse transport" or "efflux".

The mechanism can be dissected into several key steps:

  • Binding and Transport: 4-MTA acts as a high-affinity substrate for SERT. It binds to the transporter's external binding site and is translocated into the presynaptic neuron, competing directly with serotonin for uptake.[5]

  • Disruption of Vesicular Storage: Once inside the neuron, amphetamine-like substances can disrupt the proton gradient of synaptic vesicles, leading to the leakage of stored serotonin from the vesicles into the cytoplasm.

  • Induction of Transporter Reversal: The presence of 4-MTA and the elevated cytoplasmic serotonin concentration triggers a conformational change in the SERT protein, causing it to transport serotonin out of the neuron and into the synaptic cleft.[5] This efflux is the defining characteristic of a serotonin releasing agent.[3] Amphetamine derivatives are particularly potent inducers of this efflux compared to non-amphetamine substrates.[5]

SERT_Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft vesicle Synaptic Vesicle (Stores 5-HT) cytoplasm Cytoplasmic 5-HT vesicle->cytoplasm 5-HT Leak sert SERT cytoplasm->sert 3. SERT Reversal (Efflux) mta_cyto 4-MTA mta_cyto->vesicle Disrupts Storage sert->cytoplasm sert->mta_cyto ht_synapse 5-HT sert->ht_synapse ht_synapse->sert 1. Normal Reuptake postsynaptic Postsynaptic Neuron (5-HT Receptors) ht_synapse->postsynaptic 4. Increased Receptor Activation mta_synapse 4-MTA mta_synapse->sert 2. 4-MTA enters via SERT

Caption: Mechanism of 4-MTA-induced serotonin efflux via SERT.

The Dual-Action Toxicity: MAO-A Inhibition

A defining and particularly dangerous feature of 4-MTA is its potent inhibition of monoamine oxidase A (MAO-A).[1][8] MAO-A is the primary enzyme responsible for the metabolic breakdown of serotonin within the neuron and in the synapse.[2]

By inhibiting MAO-A (with a reported IC₅₀ of 250 nM), 4-MTA effectively removes the primary "off-switch" for the serotonin it releases.[1] This dual mechanism—simultaneously increasing serotonin release while preventing its degradation—leads to a synergistic and uncontrolled amplification of serotonergic neurotransmission.[1][2] This is the likely pharmacological basis for the severe serotonin toxicity and hyperthermia observed in clinical cases of 4-MTA ingestion.[1]

Dual_Action cluster_0 Synaptic Interaction cluster_1 Result MTA 4-MTA SERT SERT MTA->SERT Induces Efflux MAOA MAO-A MTA->MAOA Inhibits Serotonin Synaptic Serotonin SERT->Serotonin Increases Outcome Massive, Sustained Increase in Serotonin -> Serotonin Syndrome Serotonin->MAOA Metabolized by Serotonin->Outcome

Caption: The dual action of 4-MTA on serotonin release and metabolism.

Monoamine Transporter Selectivity Profile

While profoundly affecting SERT, 4-MTA has comparatively limited effects on the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This selectivity distinguishes it from non-selective releasing agents like methamphetamine. Although initially characterized as a highly selective SRA, subsequent findings show that 4-MTA can also induce dopamine release, albeit more weakly.[1][9] This profile suggests that its primary subjective effects are entactogen-like rather than stimulant-like, which is supported by animal drug discrimination tests where 4-MTA substitutes for MDMA but not for amphetamine.[1]

TransporterInteraction with 4-MTAPotencyReference
SERT Potent substrate (releaser) and reuptake inhibitorHigh (IC₅₀ for reuptake = 102 nM)[10]
DAT Weak substrate (releaser)/inhibitorLow[1][2][9]
NET Weak substrate (releaser)/inhibitorLow[2][11]

Table 1: Comparative interaction of 4-MTA with monoamine transporters.

Experimental Protocols for Characterizing 4-MTA's Action

The elucidation of 4-MTA's mechanism relies on a suite of validated in vitro and in vivo assays. These protocols are designed not only to identify but also to quantify the key pharmacological actions of transporter ligands.

In Vitro Methodology: Transporter-Mediated Release Assay

This assay provides a direct, quantifiable measure of a compound's ability to induce neurotransmitter efflux. It is the gold-standard technique for confirming a substance's classification as a "releasing agent" versus a "reuptake inhibitor."

Principle: Cells heterologously expressing the human serotonin transporter (hSERT) are pre-loaded with a radiolabeled substrate ([³H]5-HT). The cells are then exposed to the test compound (4-MTA), and the amount of radioactivity released into the surrounding medium is measured over time. A significant, concentration-dependent increase in [³H]5-HT efflux above baseline confirms releasing activity.[12][13]

Step-by-Step Protocol:

  • Cell Culture & Transfection:

    • Culture human embryonic kidney 293 (HEK293) cells or a similar cell line.

    • Transfect cells with a plasmid encoding for the human serotonin transporter (hSERT). Stable expression is preferred for consistency.

    • Plate the cells onto poly-D-lysine-coated multi-well plates and grow to confluence.

  • Radiolabel Pre-loading:

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with KRH buffer containing a low concentration (e.g., 30 nM) of [³H]5-HT for 30-45 minutes at 37°C to allow for uptake and cytoplasmic accumulation.

  • Superfusion and Efflux Measurement:

    • Wash the cells multiple times with fresh, warm KRH buffer to remove extracellular [³H]5-HT.

    • Initiate superfusion with fresh KRH buffer, collecting fractions at regular intervals (e.g., every 2 minutes) to establish a stable baseline of basal efflux.[13]

    • After establishing a baseline (e.g., after 3 fractions), switch to a superfusion buffer containing the desired concentration of 4-MTA.

    • Continue collecting fractions for a set period to measure drug-induced efflux.

  • Data Analysis:

    • At the end of the experiment, lyse the cells to determine the amount of radioactivity remaining.

    • Measure the radioactivity in each collected fraction and the cell lysate using liquid scintillation counting.

    • Calculate the fractional release for each time point: (DPM in fraction) / (DPM remaining in cells at the start of that fraction) x 100%.

    • Plot fractional release versus time to visualize the efflux profile. A dose-response curve can be generated by testing multiple concentrations of 4-MTA to determine its EC₅₀ for release.

Release_Assay_Workflow A 1. Cell Culture (HEK293 cells expressing hSERT) B 2. Pre-loading Incubate with [3H]5-HT A->B C 3. Wash Remove extracellular [3H]5-HT B->C D 4. Establish Baseline Superfuse with buffer, collect fractions C->D E 5. Drug Application Switch to buffer containing 4-MTA D->E F 6. Measure Efflux Continue collecting fractions E->F G 7. Cell Lysis Determine remaining radioactivity F->G H 8. Scintillation Counting Quantify radioactivity in all samples G->H I 9. Data Analysis Calculate fractional release & EC50 H->I

Caption: Experimental workflow for an in vitro serotonin release assay.
In Vivo Methodology: Intracerebral Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of living, behaving animals, providing the most physiologically relevant evidence of a drug's neurochemical effects.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of interest (e.g., striatum, nucleus accumbens) in an anesthetized animal (typically a rat).[14] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected as a "dialysate" and analyzed.

Protocol Outline:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest. Allow for recovery from surgery.

  • Probe Insertion & Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

  • Drug Administration: Administer 4-MTA systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples to measure the change in extracellular serotonin concentration over time.

  • Sample Analysis: Analyze the serotonin content in the dialysate samples using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: Express the results as a percentage change from the pre-drug baseline concentration.

Conclusion

The mechanism of action of 4-MTA as a serotonin releasing agent is a multi-faceted process centered on its function as a high-potency substrate for the serotonin transporter. By inducing transporter-mediated efflux, 4-MTA causes a rapid and substantial increase in synaptic serotonin. This primary action is synergistically and dangerously amplified by its secondary function as a potent inhibitor of MAO-A, which prevents the metabolic degradation of the released serotonin. This dual action readily leads to excessive serotonergic stimulation and a high risk of life-threatening serotonin syndrome. Its relative selectivity for the serotonin system over dopamine and norepinephrine systems underlies its distinct entactogenic, rather than psychostimulant, profile. The experimental protocols detailed herein, particularly in vitro release assays and in vivo microdialysis, represent the essential tools for the precise characterization of this and other serotonin releasing agents, providing critical data for both mechanistic research and drug development.

References

  • Title: 4-methylthioamphetamine | Description, Effects, & Recreational Use | Britannica Source: Britannica URL: [Link]

  • Title: N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability Source: PubMed URL: [Link]

  • Title: 4-Methylthioamphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 4-Methylthioamphetamine - Expert Committee on Drug Dependence Information Repository Source: World Health Organization URL: [Link]

  • Title: Serotonin releasing agent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines Source: PubMed URL: [Link]

  • Title: Pharmacological Characterization of 4-Methylthioamphetamine Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Measurement of Serotonin Release Source: Bio-protocol URL: [Link]

  • Title: Analysis of 4-methylthioamphetamine in clinical specimens Source: PubMed URL: [Link]

  • Title: Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications Source: PubMed Central URL: [Link]

  • Title: 4-MTA: a new synthetic drug on the dance scene Source: PubMed URL: [Link]

  • Title: A bioassay for inhibition of serotonin release from bovine platelets Source: PubMed URL: [Link]

  • Title: New method makes it possible to measure serotonin in the brain in real time Source: forensic.au.dk URL: [Link]

  • Title: Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods Source: PubMed Central URL: [Link]

  • Title: Serotonin Release Assay | Request PDF Source: ResearchGate URL: [Link]

  • Title: 4-Methylthioamphetamine (4-MTA) induces mitochondrial-dependent apoptosis in SH-SY5Y cells independently of dopamine and noradrenaline transporters Source: PMC - PubMed Central URL: [Link]

  • Title: Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs Source: PubMed Central URL: [Link]

  • Title: Sustained exposure to 3,4-methylenedioxymethamphetamine induces the augmentation of exocytotic serotonin release in rat organotypic raphe slice cultures Source: PubMed URL: [Link]

  • Title: Understanding the Serotonin Release Assay: A Key Tool in Diagnosing Heparin-Induced Thrombocytopenia Source: Oreate AI Blog URL: [Link]

  • Title: MDMA causes a redistribution of serotonin transporter from the cell surface to the intracellular compartment by a mechanism independent of phospho-p38-mitogen activated protein kinase activation Source: PubMed URL: [Link]

  • Title: Methylone and Monoamine Transporters: Correlation with Toxicity Source: PMC - NIH URL: [Link]

  • Title: Gene expression and monoamine transporter reversal. Source: Grantome URL: [Link]

  • Title: Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines Source: PubMed URL: [Link]

  • Title: Serotonin releasing agent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: 3,4-Methylenedioxymethamphetamine-induced release of serotonin and inhibition of dorsal raphe cell firing: potentiation by L-tryptophan Source: PubMed URL: [Link]

  • Title: Serotonin-releasing agents with reduced off-target effects Source: PMC - PubMed Central URL: [Link]

  • Title: Monoamine transporter - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biochemistry, Serotonin Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines Source: Medical University of Vienna URL: [Link]

  • Title: Overview of Monoamine Transporters Source: PMC - PubMed Central URL: [Link]

Sources

Foundational

Introduction: The Search for Serotonergic Selectivity

An In-depth Technical Guide to the Early Scientific Exploration of 4-(Methylthio)phenethylamine and its Analogs Executive Summary: This guide provides a detailed examination of the early scientific investigations into th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Scientific Exploration of 4-(Methylthio)phenethylamine and its Analogs

Executive Summary: This guide provides a detailed examination of the early scientific investigations into the chemical synthesis and pharmacological properties of 4-(methylthio)phenethylamine (4-MTPA). Due to a scarcity of primary research on 4-MTPA itself, this document focuses on its closest structural and functional analog, 4-methylthioamphetamine (4-MTA), a compound developed in the 1990s by the laboratory of David E. Nichols at Purdue University.[1] 4-MTA serves as a critical reference point for understanding how the introduction of a 4-methylthio group to the phenethylamine scaffold dramatically shifts its biological activity. The guide details a representative chemical synthesis, explores the in-vitro and in-vivo pharmacological data that defined 4-MTA as a potent and selective serotonin releasing agent (SSRA) and monoamine oxidase A (MAO-A) inhibitor, and proposes a mechanism of action based on this robust body of evidence.[2][3] This document is intended for researchers and drug development professionals interested in the structure-activity relationships of phenethylamine-based compounds.

The study of phenethylamines, a class of compounds that includes neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances, has been a cornerstone of neuropharmacology. Early research, notably by Alexander Shulgin, involved systematic structural modifications to explore how changes to the phenethylamine molecule would alter its effects on the central nervous system.[4]

A key area of this research was understanding the determinants of selectivity for the three major monoamine transporter systems: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). While many amphetamines affect all three systems, compounds with high selectivity for SERT were of particular interest for their potential therapeutic applications and unique psychoactive profiles, distinct from classical stimulants.

It was within this scientific context that 4-methylthioamphetamine (4-MTA) was developed and characterized in the 1990s.[1] The addition of a methylthio (-SCH₃) group at the 4-position of the phenyl ring was found to produce a compound with profound selectivity for the serotonin system. This guide will use the extensive data available for 4-MTA to infer the likely properties of its parent compound, 4-(methylthio)phenethylamine (4-MTPA), providing a foundational understanding of this specific chemical substitution.

Chemical Synthesis and Characterization

The synthesis of simple phenethylamines like 4-MTPA can be reliably achieved through established organic chemistry reactions. A common and efficient method involves the Henry reaction (a nitroaldol condensation) followed by reduction. This approach builds the ethylamine side chain from a corresponding benzaldehyde precursor.

Exemplary Synthesis Protocol: 4-(Methylthio)phenethylamine

This protocol describes a two-step synthesis starting from 4-(methylthio)benzaldehyde.

Step 1: Synthesis of 1-(4-(Methylthio)phenyl)-2-nitroethene (4-Methylthio-β-nitrostyrene)

  • Rationale: This step utilizes a base-catalyzed condensation reaction between an aromatic aldehyde and a nitroalkane to form the C-C bond necessary for the phenethylamine backbone. Acetic acid serves as the solvent, and ammonium acetate acts as the base catalyst.[5]

  • Procedure:

    • To a round-bottom flask, add 4-(methylthio)benzaldehyde (1 equivalent) and nitromethane (3 equivalents).

    • Add glacial acetic acid to dissolve the reactants.

    • Add ammonium acetate (1.5 equivalents) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger beaker containing ice water, which should cause the nitrostyrene product to precipitate as a yellow solid.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove impurities.

    • The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol to yield bright yellow crystals of 1-(4-(methylthio)phenyl)-2-nitroethene.[6]

Step 2: Reduction of 1-(4-(Methylthio)phenyl)-2-nitroethene to 4-(Methylthio)phenethylamine

  • Rationale: The nitro group of the nitrostyrene intermediate is reduced to a primary amine to yield the final phenethylamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond in a single reaction.

  • Procedure:

    • Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

    • Suspend lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Dissolve the 1-(4-(methylthio)phenyl)-2-nitroethene from Step 1 in a minimal amount of anhydrous THF and add it to the dropping funnel.

    • Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 4-(methylthio)phenethylamine as an oil.

    • The product can be purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving the freebase oil in a solvent like isopropanol and adding concentrated hydrochloric acid.

Early Pharmacological Profile (Data from 4-MTA)

The pharmacological profile of 4-MTPA is inferred from extensive studies on its alpha-methylated analog, 4-MTA. These studies revealed a compound with a highly specific mechanism of action focused on the serotonin system.

In Vitro Monoamine Transporter and Enzyme Activity

Causality of Experimental Choices: In vitro assays using cell lines expressing human monoamine transporters or purified enzymes are fundamental first steps in drug characterization. They allow for the precise measurement of a compound's affinity for and functional effect on its molecular targets, free from the complexities of a whole biological system. The choice to measure both neurotransmitter release and MAO-A inhibition was critical, as it revealed a dual mechanism of action.

ParameterSubstrate/TargetValueSource
Neurotransmitter Release Serotonin (5-HT)Potent Releasing Agent[1][3]
Neurotransmitter Release Dopamine (DA)Weak Releasing Agent[1]
Enzyme Inhibition (IC₅₀) Monoamine Oxidase A (MAO-A)250 nM[1]
Receptor Binding (Kᵢ) Serotonin 5-HT₂ₐ Receptor1,500 nM[1]

Table 1: In Vitro Pharmacological Profile of 4-Methylthioamphetamine (4-MTA).

The data clearly demonstrates that 4-MTA is a potent serotonin releaser and a potent inhibitor of MAO-A.[1][2][7] Its activity at the dopamine transporter is significantly weaker, and its affinity for the 5-HT₂ₐ receptor is low, suggesting it is not a direct psychedelic agonist.[1]

In Vivo Animal Studies

Causality of Experimental Choices: Drug discrimination studies in rats are a powerful in-vivo tool used to assess the subjective effects of a novel compound. By training animals to recognize the internal state produced by a known drug (e.g., MDMA or amphetamine), researchers can determine if a new compound produces a similar state. The finding that 4-MTA substitutes for MDMA but not amphetamine was a key piece of evidence that its effects are primarily entactogenic and not classically stimulant.[1][2]

Study TypeTraining DrugResult for 4-MTAInterpretationSource
Drug Discrimination MDMAFull SubstitutionProduces MDMA-like subjective effects (entactogen-like)[1][2]
Drug Discrimination AmphetamineNo SubstitutionDoes not produce stimulant-like subjective effects[1][2]
Drug Discrimination DOM (psychedelic)No SubstitutionDoes not produce psychedelic-like subjective effects[1]

Table 2: In Vivo Behavioral Profile of 4-Methylthioamphetamine (4-MTA) in Rats.

These in-vivo findings corroborate the in-vitro data, confirming that the primary behavioral effects of 4-MTA are driven by its powerful action on the serotonin system, consistent with an entactogen profile rather than a stimulant or psychedelic one.[1][2]

Proposed Mechanism of Action

Based on the comprehensive data for 4-MTA, the proposed mechanism of action for 4-(methylthio)phenethylamine involves a dual-pronged assault on the serotonin synapse.

  • Serotonin Transporter Substrate Activity: 4-MTPA is predicted to act as a substrate for the serotonin transporter (SERT). It is taken up into the presynaptic neuron, where it disrupts the vesicular storage of serotonin and induces a reversal of the transporter's normal function. This process, known as transporter-mediated release or efflux, results in a rapid and significant increase in the concentration of serotonin in the synaptic cleft.

  • Monoamine Oxidase A (MAO-A) Inhibition: Concurrently, the compound inhibits the action of MAO-A, a key enzyme located on the outer membrane of mitochondria within the presynaptic terminal.[3] MAO-A is responsible for breaking down serotonin. By inhibiting this enzyme, the compound prevents the degradation of cytoplasmic serotonin, further increasing the amount available to be released into the synapse.

The synergistic effect of potent serotonin release combined with the prevention of its breakdown leads to a profound and sustained elevation of synaptic serotonin, which is believed to mediate the compound's unique behavioral effects. The weak interaction with the dopamine system explains the lack of stimulant properties observed in animal studies.[1]

Mechanism_of_Action_4MTPA cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron MAO MAO-A VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT Storage) VMAT2->Vesicle 5-HT (uptake) Serotonin 5-HT Vesicle->Serotonin Release (Enhanced Efflux) MTPA_in 4-MTPA MTPA_in->MAO Inhibits MTPA_out 4-MTPA SERT SERT MTPA_out->SERT Enters neuron Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Binds SERT->Serotonin Reuptake (Blocked)

Caption: Proposed mechanism of 4-MTPA at a serotonergic synapse.

Early Metabolic and Toxicological Considerations

The potent and selective nature of 4-MTA's serotonergic activity also underlies its significant toxicity. The combination of massive serotonin release and the inhibition of its breakdown can lead to serotonin syndrome, a potentially fatal condition characterized by agitation, hyperthermia, and muscle rigidity.[3] Several fatalities were reported in Europe in the late 1990s and early 2000s associated with the recreational use of 4-MTA, leading to its widespread control.[2] It is highly probable that 4-MTPA, should it possess a similar pharmacological profile, would carry similar risks.

Summary and Conclusion

The early investigation of 4-(methylthio)phenethylamine, primarily through the detailed characterization of its potent analog 4-methylthioamphetamine, represents a significant case study in phenethylamine structure-activity relationships. The addition of the 4-methylthio substituent was a key discovery, demonstrating that this modification could confer high selectivity for the serotonin system, creating a potent releasing agent and MAO-A inhibitor devoid of significant stimulant or psychedelic properties.[1][2][3] While 4-MTPA itself remains poorly characterized, the robust data from 4-MTA provides a strong predictive framework for its synthesis, mechanism of action, and toxicological profile. This knowledge underscores the principle that subtle molecular modifications can dramatically and sometimes dangerously alter the pharmacological properties of a neuroactive compound.

References

  • 4-Methylthioamphetamine - Wikipedia. Wikipedia. Available at: [Link]

  • 4-Methylthioamphetamine - Expert Committee on Drug Dependence Information Repository. World Health Organization. Available at: [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • 4-methylthioamphetamine | Description, Effects, & Recreational Use. Britannica. Available at: [Link]

  • Friedel–Crafts reaction of trans‐4‐methylthio‐β‐nitrostyrene. ResearchGate. Available at: [Link]

  • Alexander Shulgin - Wikipedia. Wikipedia. Available at: [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. American Chemical Society. Available at: [Link]

Sources

Exploratory

"Benzeneethanamine, 4-(methylthio)-" derivatives and analogues

An In-depth Technical Guide to Benzeneethanamine, 4-(methylthio)- Derivatives and Analogues Abstract This technical guide provides a comprehensive analysis of the chemical, pharmacological, and toxicological landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzeneethanamine, 4-(methylthio)- Derivatives and Analogues

Abstract

This technical guide provides a comprehensive analysis of the chemical, pharmacological, and toxicological landscape of 4-(methylthio)benzeneethanamine and its derivatives. The primary focus is on the archetypal compound, 4-methylthioamphetamine (4-MTA), a potent serotonin-releasing agent and monoamine oxidase-A inhibitor.[1][2][3] We delve into its complex pharmacodynamic profile, metabolic pathways, and the critical structure-activity relationships (SAR) that dictate the biological effects of its analogues. This document outlines detailed synthetic protocols, including the widely used Leuckart reaction, and discusses the characterization of synthesis byproducts.[2][4] Furthermore, it presents advanced methodologies for the preclinical evaluation of novel analogues, including in vitro binding assays and in vivo microdialysis. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoaminergic systems.

Introduction to the 4-(Methylthio)phenethylamine Scaffold

The substituted phenethylamine class of compounds represents a vast and pharmacologically diverse family of molecules that have been explored for their effects on the central nervous system (CNS).[5] Within this class, the 4-(methylthio)benzeneethanamine core structure serves as the foundation for a unique series of derivatives. The addition of a methylthio (-SCH₃) group at the para-position of the phenyl ring confers distinct pharmacological properties compared to other substituted amphetamines.[2][6]

The most prominent and well-studied derivative is α-methyl-4-(methylthio)benzeneethanamine, commonly known as 4-methylthioamphetamine (4-MTA).[2][7] Developed in the 1990s by a research team led by David E. Nichols for laboratory research, 4-MTA was initially characterized as a non-neurotoxic, highly selective serotonin releasing agent (SSRA).[2] However, it later emerged on the illicit drug market, where its potent and sometimes fatal toxicological profile became apparent.[1][8] This guide will use 4-MTA as the archetypal compound to explore the synthesis, pharmacology, and structure-activity relationships of this chemical family, providing a foundational understanding for drug development professionals.

The Archetype: 4-Methylthioamphetamine (4-MTA)

4-MTA serves as the quintessential example of the 4-(methylthio)phenethylamine class. Its unique dual mechanism of action distinguishes it from classic amphetamines and entactogens like MDMA.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of racemic 4-MTA is provided below.

PropertyValueReference
IUPAC Name 1-[4-(Methylsulfanyl)phenyl]propan-2-amine[2]
CAS Number 14116-06-4[2][9]
Molecular Formula C₁₀H₁₅NS[2][9]
Molar Mass 181.30 g·mol⁻¹[2]
Synonyms 4-MTA, p-MTA, "Flatliner"[1][3]
Pharmacodynamics: A Dual-Action Profile

The primary mechanism of action for 4-MTA is its function as a potent monoamine releasing agent, with a strong preference for the serotonin system.[1][2] It acts as a powerful serotonin-releasing agent (SRA) and inhibits serotonin reuptake.[1][10] However, unlike many other phenethylamines, 4-MTA is also a potent, reversible inhibitor of monoamine oxidase A (MAO-A).[2][3]

This dual action of promoting serotonin release while simultaneously preventing its breakdown by MAO-A leads to a profound and sustained increase in synaptic serotonin levels.[1][2] This synergistic effect is believed to be the primary driver of its significant toxicity, particularly the high risk of serotonin syndrome.[2][10] While initially considered a selective SRA, subsequent studies have shown that 4-MTA also weakly induces the release of dopamine and has a low micromolar affinity for the dopamine transporter (DAT).[2][11][12][13] Its effects on norepinephrine are limited.[1][10]

TargetActivityValue (nM)Reference
MAO-A Inhibition (IC₅₀)250[2]
5-HT₂ₐ Receptor Affinity (Kᵢ)1,500[2]
5-HT₂ₑ Receptor Affinity (Kᵢ)1,800[2]
DAT (rat) Affinity (Kᵢ)6,010[11]
Pharmacokinetics and Metabolism

Human pharmacokinetic data for 4-MTA is limited due to its illicit status. In one clinical case series, a presumptive plasma half-life of approximately 7 hours was estimated.[14] Animal studies and analysis of clinical specimens indicate that 4-MTA undergoes several metabolic transformations.[2][14] The primary metabolic pathways include:

  • β-Hydroxylation of the side chain.[2]

  • Ring hydroxylation to form a phenolic metabolite.[2]

  • S-Oxidation to form 4-MTA sulphoxide.[14]

  • Oxidative deamination of the side chain.[2]

The cytochrome P450 enzyme CYP2D6 appears to play a significant role in its metabolism, and studies suggest that individuals with highly active CYP2D6 variants may be more susceptible to 4-MTA's cytotoxic effects.[15]

G MTA 4-MTA Met1 4-Hydroxy-4-methylthioamphetamine (β-Hydroxylation) MTA->Met1 Step I Met2 Phenolic Metabolite (Ring Hydroxylation) MTA->Met2 Step II Met3 4-MTA Sulphoxide (S-Oxidation) MTA->Met3 Met4 Oxo Metabolite (Oxidative Deamination) MTA->Met4 Step III G cluster_0 Leuckart Reaction cluster_1 Key Byproducts Start 4-(Methylthio)phenylacetone Reagents + Formamide / HCOOH (or Ammonium Formate) Start->Reagents Intermediate N-formyl-4-MTA Intermediate Reagents->Intermediate Hydrolysis + Acid Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Imp1 N,N-di-[β-(4-methylthiophenyl)isopropyl]amine Intermediate->Imp1 Side Reactions Imp2 Pyrimidine & Pyridine Heterocycles Intermediate->Imp2 Side Reactions Imp3 Ketimine Schiff Base Intermediate->Imp3 Side Reactions Product 4-MTA Hydrolysis->Product

Caption: General scheme of 4-MTA synthesis and common byproducts. [4]

Protocol: Leuckart Synthesis of 4-MTA

This protocol is provided for informational and research purposes only. The synthesis of 4-MTA is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-(methylthio)phenylacetone with 2.0-2.5 equivalents of ammonium formate and 2.0-2.5 equivalents of formic acid.

  • Heating: Heat the reaction mixture to 160-180°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add a 10-15% solution of hydrochloric acid (HCl) to the reaction mixture. Reflux the mixture for an additional 2-4 hours to hydrolyze the N-formyl intermediate.

  • Workup: Cool the mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Characterization of Impurities

Analysis of clandestinely produced 4-MTA has identified numerous byproducts. [4]These include diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, various Schiff bases, and heterocyclic compounds such as pyrimidines and pyridines. [4]The presence of these impurities complicates the pharmacological profile of street samples and may contribute to their toxicity. [16][17]

Structure-Activity Relationships (SAR) and Analogue Development

The pharmacological profile of 4-(methylthio)benzeneethanamine derivatives can be significantly altered by making systematic structural modifications. [6]Understanding these SARs is crucial for designing new molecules with desired activities and improved safety profiles.

Modifications of the Alkylthio Group

Changing the methylthio group to a larger alkylthio group can modulate activity.

  • 4-Ethylthioamphetamine (ETA): Replacing the methyl with an ethyl group results in a compound that, unlike 4-MTA, does not significantly increase locomotor activity. [6]While both MTA and ETA increase mean arterial pressure, ETA also significantly increases heart rate and body temperature. [6]

N-Alkylation and Side Chain Extension
  • N-Methylation (4-MTMA): The N-methylated analogue, 4-methylthiomethamphetamine (4-MTMA), is also a potent serotonin releasing agent. [18]It retains potent MAO-A inhibitory activity, though it is about one-third as potent as 4-MTA in this regard. [18]* α-Ethyl Analogue (MT-But): Extending the α-methyl group to an α-ethyl group (4-methylthio-phenil-2-butanamine, or MT-But) results in a compound that does not increase locomotor activity or induce conditioned place preference, suggesting a lower abuse potential compared to 4-MTA. [6]

G cluster_MTA 4-MTA (Archetype) cluster_ETA Modify R² (Alkylthio) cluster_MTBUT Modify R³ (Side Chain) cluster_MTMA Modify R⁴ (N-Alkylation) Core 4-R¹-Benzeneethanamine R¹ = S-R² α-R³ N-R⁴ MTA R² = CH₃ R³ = CH₃ R⁴ = H Core->MTA ETA ETA R² = CH₂CH₃ Core->ETA MTBUT MT-But R³ = CH₂CH₃ Core->MTBUT MTMA 4-MTMA R⁴ = CH₃ Core->MTMA MTA_Effect Potent SRA Potent MAO-A Inhibitor Weak DA Releaser MTA->MTA_Effect ETA_Effect No Locomotor Activity ↑ Heart Rate ↑ Body Temp ↑ ETA->ETA_Effect MTBUT_Effect No Locomotor Activity ↑ Reduced Rewarding Effects MTBUT->MTBUT_Effect MTMA_Effect Potent SRA Potent MAO-A Inhibitor (Slightly less than 4-MTA) MTMA->MTMA_Effect

Caption: Structure-Activity Relationship (SAR) logic for 4-MTA analogues.

SAR Summary Table
CompoundR² (S-Alkyl)R³ (α-Alkyl)R⁴ (N-Alkyl)Key Pharmacological Changes vs. 4-MTAReference
4-MTA -CH₃-CH₃-H(Baseline) SRA, MAO-A inhibitor, locomotor activity ↑[2][11]
ETA -CH₂CH₃-CH₃-HNo locomotor activity ↑, significant heart rate & temp ↑[6]
MT-But -CH₃-CH₂CH₃-HNo locomotor activity ↑, reduced rewarding properties[6]
4-MTMA -CH₃-CH₃-CH₃Retains potent SRA activity, slightly less potent MAO-A inhibitor[18]

Advanced Protocols and Methodologies

Evaluating novel analogues requires a systematic and validated approach, moving from in vitro characterization to in vivo functional assays.

G Start Analogue Synthesis & Purification Step1 In Vitro Screening: Receptor Binding Assays (SERT, DAT, NET, MAO-A) Start->Step1 Step2 Functional Assays: Neurotransmitter Uptake/Release (Synaptosomes) Step1->Step2 Step3 In Vivo PK/PD: Pharmacokinetic Profiling (Blood/Brain Levels) Step2->Step3 Step4 In Vivo Efficacy: Microdialysis (DA/5-HT Release) Behavioral Models Step3->Step4 Step5 Safety & Toxicology: Cardiovascular Monitoring Cytotoxicity Assays Step4->Step5 End Lead Candidate Selection Step5->End

Caption: Preclinical evaluation workflow for novel analogues.

Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound for monoamine transporters or receptors.

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the target of interest (e.g., human SERT, DAT) or from dissected brain regions rich in the target (e.g., rat striatum for DAT).

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Non-Specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT).

  • Equilibration: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and convert it to a Kᵢ (inhibitory constant) value using the Cheng-Prusoff equation.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens or striatum). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., 4-MTA or an analogue) via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Presentation: Express the results as a percentage change from the average baseline concentration for each animal.

Conclusion and Future Directions

The 4-(methylthio)benzeneethanamine scaffold, exemplified by 4-MTA, presents a fascinating case study in psychoactive drug pharmacology. Its dual mechanism as a potent serotonin releaser and MAO-A inhibitor underscores the potential for profound CNS effects and significant toxicity. [2][10]The structure-activity relationships within this class demonstrate that subtle chemical modifications can dramatically alter the pharmacological and toxicological profiles of these compounds, separating desired effects from adverse ones. [6] Future research should focus on leveraging this SAR knowledge to design novel analogues with more selective actions. For instance, developing compounds that retain monoamine-releasing properties without significant MAO-A inhibition could lead to safer pharmacological tools or potential therapeutic leads. Further exploration of substitutions on the phenyl ring and modifications to the ethylamine side chain may yield compounds with unique selectivities for different monoamine transporters. A thorough understanding of the metabolic pathways and the role of specific CYP450 enzymes will be critical in predicting inter-individual variability in response and toxicity. [15]

References

  • 4-methylthioamphetamine | Description, Effects, & Recreational Use | Britannica. (2026). [Link]

  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed. (n.d.). [Link]

  • 4-Methylthioamphetamine - Wikipedia. (n.d.). [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed. (2010). [Link]

  • 4-Methylthioamphetamine - Expert Committee on Drug Dependence Information Repository. (n.d.). [Link]

  • Analysis of 4-methylthioamphetamine in clinical specimens - PubMed. (n.d.). [Link]

  • Report on the Risk Assessment of 4-MTA in the Framework of the Joint Action on New Synthetic Drugs. (1999). [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines | Request PDF - ResearchGate. (2010). [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives - PMC. (n.d.). [Link]

  • 4-Methylthiomethamphetamine - Wikipedia. (n.d.). [Link]

  • 4-Methylthioamphetamine increases dopamine in the rat striatum and has rewarding effects in vivo - PubMed. (2012). [Link]

  • Substituted amphetamine - Wikipedia. (n.d.). [Link]

  • 4‐Methylthioamphetamine Increases Dopamine in the Rat Striatum and has Rewarding Effects In Vivo | Semantic Scholar. (2012). [Link]

  • Serotonin releasing agent - Wikipedia. (n.d.). [Link]

  • 4-MTA - Bionity. (n.d.). [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). [Link]

  • 4-Methylthioamphetamine. (n.d.). [Link]

  • CYP2D6 Increases Toxicity of the Designer Drug 4-methylthioamphetamine (4-MTA) - PubMed. (n.d.). [Link]

  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method | Request PDF - ResearchGate. (2011). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Analytical Detection of 4-Methylthioamphetamine (4-MTA) in Biological Samples

Prepared by: Gemini, Senior Application Scientist Introduction: The Analytical Challenge of 4-MTA 4-Methylthioamphetamine (4-MTA), a potent and dangerous designer drug, presents a significant challenge in clinical and fo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of 4-MTA

4-Methylthioamphetamine (4-MTA), a potent and dangerous designer drug, presents a significant challenge in clinical and forensic toxicology.[1][2] As a substituted amphetamine, it acts as a powerful serotonin-releasing agent, but its effects differ from typical amphetamines, leading to unique clinical presentations and severe toxicity.[1][3] The accurate and sensitive detection of 4-MTA and its metabolites in biological specimens is paramount for diagnosing intoxication, understanding its pharmacokinetic profile, and in post-mortem investigations.

The primary analytical targets in biological fluids include the parent drug, 4-MTA, and its presumed metabolites, such as 4-MTA sulphoxide, which has been identified in clinical cases.[1] This guide provides detailed, validated methodologies for the extraction and quantification of 4-MTA from various biological matrices, including whole blood, plasma, urine, and hair, leveraging the power of modern chromatographic and mass spectrometric techniques.

Foundational Principles: Sample Preparation

The quality of any analytical result is contingent upon the quality of the sample preparation. The primary objectives of this crucial first step are to isolate the analyte(s) of interest from the complex biological matrix, remove interfering endogenous substances (e.g., proteins, lipids), and concentrate the analyte to a level amenable to instrumental detection.[4] The choice of technique is dictated by the matrix, the required level of sensitivity, and laboratory throughput.

  • Solid-Phase Extraction (SPE): This technique has become the preferred method for its efficiency, reproducibility, and ability to provide clean extracts.[5] It utilizes a solid sorbent packed into a cartridge to retain the analyte, which is then selectively eluted.[4] For amphetamines like 4-MTA, which are basic compounds, mixed-mode strong cation exchange (SCX) sorbents are particularly effective, as they employ both reversed-phase and ion-exchange mechanisms for enhanced selectivity.[5]

  • Liquid-Liquid Extraction (LLE): A traditional yet effective method, LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[6] By adjusting the pH of the aqueous sample, the charge state of 4-MTA can be manipulated to facilitate its extraction into an organic solvent. Its primary drawback is the use of large volumes of organic solvents and the potential for emulsion formation.[6][7]

  • Protein Precipitation: A rapid method for plasma or whole blood where a solvent (e.g., acetonitrile) or acid is used to denature and precipitate proteins. While simple, it is a less selective "crude" cleanup and may result in significant matrix effects during LC-MS/MS analysis.[8]

  • Supported Liquid Extraction (SLE): This technique offers the benefits of LLE without the common practical issues. The aqueous sample is absorbed onto an inert diatomaceous earth solid support. An immiscible organic solvent is then passed through the support, providing an efficient extraction without the vigorous shaking and emulsion formation associated with traditional LLE.[7][9]

Confirmatory Analysis: Chromatographic Methods

While immunoassays can be used for initial screening, their utility is limited by potential cross-reactivity with other amphetamines, and a negative result does not definitively rule out the presence of 4-MTA.[10][11][12] Therefore, all presumptive results must be confirmed using a more specific and sensitive technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of amphetamines. Due to the polar nature of the amine group in 4-MTA, chemical derivatization is typically required to improve its thermal stability and chromatographic properties (i.e., peak shape).[14]

This protocol details a validated method for the quantitative analysis of 4-MTA in whole blood using mixed-mode solid-phase extraction, derivatization, and GC-MS analysis.[15]

A. Sample Preparation: Mixed-Mode SPE

  • Pre-treatment: To 250 µL of whole blood, add 25 µL of an appropriate deuterated internal standard (e.g., MDMA-d5) and vortex.

  • Lysis/Acidification: Add 1 mL of 2% formic acid to lyse the cells and acidify the sample. Vortex and centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange (SCX) SPE cartridge (e.g., Agilent Bond Elut Plexa PCX or equivalent) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid.

    • Wash 2: 1 mL of methanol.

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual methanol.

  • Elution: Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20 v/v/v).[16] Collect the eluate in a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

B. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the tube and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 50 µL of toluene for injection.

C. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Injector: Splitless mode, 275°C.

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Oven Program: Initial temperature 100°C, ramp at 15°C/min to 285°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or 5977 Single Quadrupole MS.[17]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Target ions for PFP-derivatized 4-MTA should be determined empirically but will include the molecular ion and characteristic fragments.

D. Method Validation Data

The following table summarizes typical validation parameters for a GC-MS method for 4-MTA in whole blood.[15]

ParameterTypical PerformanceRationale & Acceptance Criteria[18][19]
Linearity Range 5 - 500 ng/mLDemonstrates a proportional response to concentration. Correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) ~1.5 ng/mLThe lowest concentration that can be reliably distinguished from background noise (Signal-to-Noise ≥ 3).
Limit of Quantification (LOQ) 5 ng/mLThe lowest concentration that can be accurately and precisely measured (Signal-to-Noise ≥ 10; Accuracy & Precision within ±20%).
Accuracy (Bias) 90 - 110%Closeness of the measured value to the true value. Should be within ±15% of the nominal value (±20% at LOQ).
Precision (CV%) < 10%Agreement between replicate measurements. Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should not exceed 15% (20% at LOQ).
Extraction Recovery > 70%Efficiency of the extraction process. Should be consistent and reproducible across the concentration range.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Whole Blood Sample (250 µL) s2 Add Internal Std & Formic Acid s1->s2 s3 Centrifuge s2->s3 s4 SPE Extraction (Mixed-Mode SCX) s3->s4 s5 Elute Analyte s4->s5 s6 Evaporate to Dryness s5->s6 d1 Add PFPA & Heat (70°C) s6->d1 d2 Evaporate & Reconstitute a1 Inject into GC-MS d2->a1 a2 Data Acquisition (SIM/MRM) a1->a2 a3 Quantification a2->a3

"Dilute-and-Shoot" LC-MS/MS workflow for 4-MTA in urine.

Integrated Screening and Confirmation Strategy

In a high-throughput forensic or clinical laboratory, a two-tiered approach is often the most efficient strategy. Initial screening is performed with a rapid and cost-effective method like an immunoassay, followed by confirmation of all presumptive positive samples with a highly specific and sensitive mass spectrometric method.

Screening_Confirmation Sample Biological Sample (Urine/Blood) Screen Immunoassay Screen (e.g., ELISA for Amphetamines) Sample->Screen Negative Report as Negative Screen->Negative Result < Cutoff Positive Presumptive Positive Screen->Positive Result ≥ Cutoff Confirm Confirmation Analysis (LC-MS/MS or GC-MS) Positive->Confirm Confirm_Neg Report as Not Detected Confirm->Confirm_Neg Analyte Not Found Confirm_Pos Report as Positive (with concentration) Confirm->Confirm_Pos Analyte Detected & Quantified

Logical workflow for toxicological analysis.

This workflow underscores a critical principle of toxicological testing: trustworthiness . [13]Screening assays provide a rapid but potentially non-specific result; confirmatory assays provide the authoritative, legally defensible identification and quantification required for a final report.

References

  • Carmo, H., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. PubMed. Available at: [Link]

  • Meegan, M. J., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. ResearchGate. Available at: [Link]

  • Pajares, M. A., & Pérez-Sala, D. (2014). Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease. PubMed Central. Available at: [Link]

  • Kovács, Z., et al. (2007). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. PubMed. Available at: [Link]

  • Elliott, S. P. (2001). Analysis of 4-methylthioamphetamine in clinical specimens. PubMed. Available at: [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International. Available at: [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Wikipedia. Available at: [Link]

  • News-Medical.Net. (2020). Extracting Drugs of Abuse from Human Hair. News-Medical.Net. Available at: [Link]

  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. PubMed. Available at: [Link]

  • Castanheira, A., et al. (2020). Determination of New Psychoactive Substances in Whole Blood Using Microwave Fast Derivatization and Gas Chromatography/Mass Spectrometry. PubMed. Available at: [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. PubMed. Available at: [Link]

  • Elliott, S. P. (2001). Analysis of 4-methylthioamphetamine in clinical specimens. ProQuest. Available at: [Link]

  • Cody, J. T. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples. ResearchGate. Available at: [Link]

  • Crichton, S., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. PubMed. Available at: [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Badawi, O., & Simons, R. (n.d.). Direct Injection LC-MS/MS Method for Identification and Quantification of Amphetamine, Methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in Urine Drug Testing. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Kim, J. Y., et al. (2013). Quantitative LC-MS/MS method in urine for the detection of drugs used to reverse the effects of chemical castration. PubMed. Available at: [Link]

  • Norlab. (2017). Extraction of amphetamines and analogues from hair using ISOLUTE SLE+ prior to GC/MS analysis. Norlab. Available at: [Link]

  • Woźniak, M. K., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent. Available at: [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? ResearchGate. Available at: [Link]

  • Barroso, M., et al. (2012). Hollow-fiber liquid-phase microextraction of amphetamine-type stimulants in human hair samples. PubMed. Available at: [Link]

  • Restek. (n.d.). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. Available at: [Link]

  • Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Available at: [Link]

  • Basha, S. J. S. (n.d.). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. Available at: [Link]

  • Citterio, D. (n.d.). Pressurized-liquid extraction for determination of illicit drugs in hair by LC-MS-MS. ResearchGate. Available at: [Link]

  • Kim, J. Y., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. PubMed Central. Available at: [Link]

  • Agilent Technologies. (2009). Toxicology Screening of Whole Blood Extracts Using GC/Triple Quadrupole/MS. Agilent. Available at: [Link]

  • Chandran, S., & Singh, R. S. P. (2007). Bioanalytical method validation: An updated review. PubMed Central. Available at: [Link]

  • MDPI. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Pharma Knowledge Forum. (2023). ANALYTICAL METHOD VALIDATION PARAMETERS. YouTube. Available at: [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Different cross-reactivity profiles of methotrexate immunoassays and the clinical management of methotrexate treatment. ResearchGate. Available at: [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central. Available at: [Link]

Sources

Application

Application Note: Analysis of 4-Methylthioamphetamine (4-MTA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction 4-Methylthioamphetamine (4-MTA) is a potent designer drug of the phenethylamine class, recognized for its strong serotonin-releasing properties.[1][2] First synthesized for pharmacological researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Methylthioamphetamine (4-MTA) is a potent designer drug of the phenethylamine class, recognized for its strong serotonin-releasing properties.[1][2] First synthesized for pharmacological research, it later emerged on the illicit drug market, leading to numerous intoxications and fatalities.[3][4] Due to its high potency and the severity of its effects, the development of robust and reliable analytical methods for the identification and quantification of 4-MTA in both seized materials and biological matrices is critical for forensic laboratories, clinical toxicology, and law enforcement agencies.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of amphetamine-type substances.[5][6] Its combination of high-resolution chromatographic separation and specific mass-based detection provides the sensitivity and specificity required for unambiguous identification. This application note presents a comprehensive protocol for the analysis of 4-MTA, covering sample preparation, derivatization, instrumental analysis, and data interpretation. The methodologies described are designed to be adaptable for various sample types and to ensure analytical integrity through validated procedures.

Principle of the Method: The Rationale for Derivatization

The analytical workflow involves extraction of 4-MTA from the sample matrix, followed by chemical derivatization prior to GC-MS injection. While direct analysis of amphetamines is possible, their inherent polarity (due to the primary amine group) can lead to poor chromatographic performance, including peak tailing and reduced sensitivity.

Derivatization is a critical step for several reasons:

  • Improves Volatility and Thermal Stability: It converts the polar amine group into a less polar, more thermally stable moiety, which is more amenable to GC analysis.[7][8]

  • Enhances Chromatographic Peak Shape: By reducing interactions with active sites in the GC inlet and column, derivatization results in sharper, more symmetrical peaks, improving resolution and quantification.[9]

  • Increases Mass Spectrometric Specificity: Derivatized molecules yield higher mass fragments that are more structurally specific and less likely to have interferences from the sample matrix, aiding in confident identification.[9][10]

This protocol will focus on acylation with trifluoroacetic anhydride (TFAA), a common and effective derivatization strategy for primary amines.

Experimental Workflow Overview

The entire analytical process, from sample receipt to data analysis, follows a structured path to ensure reproducibility and accuracy.

GC-MS Workflow for 4-MTA Analysis cluster_prep Part 1: Sample Preparation cluster_deriv Part 2: Derivatization cluster_analysis Part 3: Instrumental Analysis cluster_data Part 4: Data Processing Sample Sample Receipt (Urine, Blood, Seized Powder) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation to Dryness (Under Nitrogen Stream) Extraction->Evaporation Derivatization Reconstitution & Derivatization (e.g., with TFAA) Evaporation->Derivatization Reaction Incubation (e.g., 70°C for 30 min) Derivatization->Reaction Injection GC-MS Injection Reaction->Injection Separation Chromatographic Separation (GC) Injection->Separation Detection Ionization & Detection (MS) Separation->Detection DataAcq Data Acquisition (Full Scan / SIM) Detection->DataAcq Analysis Data Analysis (Library Search, Quantification) DataAcq->Analysis Report Final Report Analysis->Report

Caption: Overall workflow for 4-MTA analysis.

Protocols: Sample Preparation & Derivatization

Accurate analysis begins with meticulous sample preparation to isolate the analyte from interfering matrix components.[11][12]

Protocol 1: Extraction from Biological Matrices (Urine/Blood)

This protocol utilizes Liquid-Liquid Extraction (LLE), a robust method for isolating drugs of abuse from biological fluids.[13][14]

Reagents & Materials:

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (GC grade)

  • Internal Standard (IS) solution (e.g., Amphetamine-d5, 1 µg/mL in methanol)

  • Conical glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Aliquoting: Pipette 1.0 mL of the sample (urine or blood) into a 15 mL conical glass tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to the sample. Vortex briefly.

  • Alkalinization: Add 1.0 mL of 0.1 M NaOH to raise the pH > 10. This converts the 4-MTA salt into its free base form, which is more soluble in organic solvents. Vortex for 10 seconds.

  • Extraction: Add 5.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Protocol 2: Preparation of Seized Materials (Tablets/Powders)

This procedure is simpler as the matrix is less complex.

Reagents & Materials:

  • Methanol (GC grade)

  • Vortex mixer and centrifuge

Procedure:

  • Homogenization: Weigh and crush a representative sample of the tablet or powder.

  • Dissolution: Accurately weigh approximately 10 mg of the homogenized powder into a tube. Add 10 mL of methanol.

  • Extraction: Vortex for 5 minutes to dissolve the active components.

  • Clarification: Centrifuge at 3000 rpm for 5 minutes to pellet insoluble excipients.

  • Dilution: Transfer an aliquot of the clear supernatant and dilute further with methanol to an approximate concentration of 10 µg/mL for analysis.[8] A small aliquot of this solution can be evaporated for derivatization if desired.

Protocol 3: Trifluoroacetyl (TFA) Derivatization

This procedure creates the N-trifluoroacetyl derivative of 4-MTA, which is ideal for GC-MS analysis.

Reagents & Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Heating block or water bath

Procedure:

  • Reconstitution: To the dried extract from Protocol 4.1 (or a dried aliquot from Protocol 4.2), add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Reaction: Cap the vial tightly and vortex for 10 seconds.

  • Incubation: Heat the vial at 70°C for 30 minutes.[15]

  • Final Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. The sample is now ready for injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters are a validated starting point and may be optimized for specific instrumentation. Using a robust, low-bleed column like an Rxi-5Sil MS is recommended to withstand harsh derivatization reagents.[9]

Parameter Setting Rationale
GC System Agilent 7890 GC or equivalentStandard, reliable platform for forensic analysis.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmProvides excellent separation for a wide range of drugs.[5]
Injection Volume 1.0 µLStandard volume for good sensitivity without overloading.
Inlet Mode SplitlessMaximizes analyte transfer to the column for trace analysis.
Inlet Temperature 250°CEnsures rapid volatilization of derivatized analytes.[1]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Optimized ramp for good separation of amphetamines from other compounds.
MS System Agilent 5977 MSD or equivalentIndustry standard for reliable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Source Temperature 230°COptimal for maintaining ion integrity.
Quadrupole Temp 150°CEnsures consistent mass filtering.
Transfer Line Temp 280°CPrevents condensation of analytes between GC and MS.
Acquisition Mode Full Scan (m/z 40-500) and/or SIMFull Scan for identification; SIM for enhanced sensitivity and quantification.

Data Analysis & Interpretation

Identification

Identification of 4-MTA is confirmed by matching both the retention time and the mass spectrum of the peak in the sample with that of a certified reference standard analyzed under the same conditions.

Mass Spectral Fragmentation

The fragmentation pattern is the chemical "fingerprint" of a molecule.[16][17]

  • Underivatized 4-MTA: The electron ionization mass spectrum of underivatized 4-MTA shows a molecular ion (M+) at m/z 181.[1][18] The most characteristic and abundant fragment (base peak) is at m/z 44 , resulting from the alpha-cleavage of the side chain, which is typical for primary amphetamines.[1][19]

  • TFA-Derivatized 4-MTA: The derivatized molecule has a molecular weight of 277 g/mol . The mass spectrum is more complex and specific, with a prominent molecular ion (M+) at m/z 277 and characteristic fragments resulting from cleavage of the derivatized side chain. This shift to a higher, more unique mass provides greater confidence in identification.

Sources

Method

Quantitation of 4-Methylthioamphetamine (4-MTA) in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Application Note & Protocol Abstract This document provides a comprehensive guide to the quantitative analysis of 4-methylthioamphetamine (4-MTA) in biological matrices, such as plasma and urine, utilizing High-Performan...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-methylthioamphetamine (4-MTA) in biological matrices, such as plasma and urine, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection. As a potent and illicit synthetic stimulant, the accurate and robust quantification of 4-MTA is critical in forensic toxicology, clinical diagnostics, and drug development research. This application note details a validated HPLC method, including in-depth protocols for sample preparation, chromatographic separation, and method validation in accordance with international guidelines. The scientific rationale behind each procedural step is elucidated to provide researchers with a deep understanding of the methodology.

Introduction: The Analytical Imperative for 4-MTA Quantification

4-Methylthioamphetamine (4-MTA) is a designer drug of the amphetamine class, recognized for its potent serotonin-releasing effects.[1][2] Its illicit use poses significant public health risks, necessitating sensitive and reliable analytical methods for its detection and quantification in biological specimens. High-Performance Liquid Chromatography (HPLC) offers a powerful and accessible technique for this purpose, providing the required specificity and sensitivity for toxicological and pharmacokinetic studies.

The method detailed herein is designed to be both robust and reproducible, addressing the common challenges associated with the analysis of illicit drugs in complex biological matrices. The core of this method is a reversed-phase HPLC separation coupled with UV detection, a workhorse in many analytical laboratories.

Foundational Principles: The Science Behind the Method

The successful quantification of 4-MTA by HPLC hinges on a few key principles:

  • Selective Extraction: Biological samples are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with the analysis.[3] A crucial first step is to isolate 4-MTA from these matrix components. This is achieved through either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which exploit the physicochemical properties of 4-MTA, such as its basicity and solubility in organic solvents.

  • Chromatographic Separation: The heart of the method is the HPLC column, typically a C18 (octadecylsilyl) stationary phase. 4-MTA, being a moderately polar compound, is retained on this nonpolar stationary phase. A mobile phase, consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used to elute 4-MTA from the column. By carefully controlling the mobile phase composition, we can achieve a distinct separation of 4-MTA from other compounds.

  • UV Detection: 4-MTA possesses a substituted benzene ring, a chromophore that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using a UV-Vis or Diode-Array Detector (DAD). The wavelength of maximum absorbance for compounds structurally similar to 4-MTA is typically in the range of 220-260 nm.

Materials and Reagents

  • 4-Methylthioamphetamine (4-MTA) reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (or other suitable acidic modifier)

  • Ammonium hydroxide

  • Potassium phosphate monobasic

  • Sodium hydroxide

  • Ethyl acetate

  • Ultrapure water

  • Human plasma/urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (Mixed-mode C8/SCX)

Detailed Experimental Protocols

Sample Preparation: Isolating 4-MTA from the Matrix

The choice between LLE and SPE will depend on the sample volume, required throughput, and the desired level of cleanliness of the final extract.

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is effective for cleaning up urine samples.

  • Sample Alkalinization: To a 1 mL urine sample, add 100 µL of 5M sodium hydroxide to adjust the pH to >10. This deprotonates the amine group of 4-MTA, making it more soluble in organic solvents.

  • Solvent Extraction: Add 5 mL of ethyl acetate to the alkalinized sample.

  • Mixing: Vortex the mixture for 2 minutes to ensure efficient partitioning of 4-MTA into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is highly recommended for plasma samples to effectively remove proteins and phospholipids.

  • Sample Pre-treatment: To 500 µL of plasma, add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/minute).

  • Washing:

    • Wash with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash with 3 mL of methanol to remove lipids and other organic interferences.

  • Drying: Dry the SPE cartridge under high vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the 4-MTA with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

HPLC Method and Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of 4-MTA.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0 with formic acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for amphetamine-type compounds.

  • Acidic Mobile Phase: The acidic pH ensures that the amine group of 4-MTA is protonated, leading to better peak shape and avoiding interactions with residual silanols on the stationary phase.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, providing good elution strength for 4-MTA.

  • Detection at 225 nm: This wavelength is chosen to be near the absorbance maximum of the substituted benzene chromophore in 4-MTA, providing good sensitivity.

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.999
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%92 - 108%
Precision (% RSD) Intra-day: ≤ 5%; Inter-day: ≤ 10%Intra-day: < 3%; Inter-day: < 7%
Limit of Detection (LOD) S/N ratio ≥ 33 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 1010 ng/mL
Specificity No interference at the retention time of 4-MTAConfirmed with blank matrix

Visualizing the Workflow

A clear understanding of the entire analytical process is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Pretreatment Pre-treatment (e.g., pH adjustment) Sample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for 4-MTA quantification.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of 4-MTA in biological matrices. By following the outlined protocols for sample preparation and chromatographic analysis, and by adhering to the principles of method validation, researchers and drug development professionals can obtain high-quality, defensible data. The explanations of the scientific principles behind each step are intended to empower users to troubleshoot and adapt the method as needed for their specific applications.

References

  • Analysis of amphetamines in urine with liquid-liquid extraction by capillary electrophoresis with simultaneous electrochemical and electrochemiluminescence detection. PubMed.
  • Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS. UCT.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Rapid extraction and determination of amphetamines in human urine samples using dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high performance liquid chrom
  • Rapid extraction and determination of amphetamines in human urine samples using dispersive liquid–liquid microextraction. ScienceDirect.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. Benchchem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives.
  • (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
  • Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong C
  • 4-Methylthioamphetamine | C10H15NS | CID 151900. PubChem.
  • Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoy.
  • Rapid determination of amphetamines by high-performance liquid chromatography with UV detection.
  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. IJRPR.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry.
  • (PDF) Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry.
  • 4-Methylthiomethamphetamine. Wikipedia.
  • Absorption [4-methylumbelliferone] - Absorbance.
  • 4-Methylthioamphetamine. Wikipedia.
  • Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after Derivatization on Solid-Phase Extraction Support.
  • 4-Methylthioamphetamine.
  • N,N-Dimethyl-4-methylthioamphetamine. Wikipedia.
  • SAMPLE PREPAR
  • UV–Vis absorption spectra of 4 in DMSO.
  • 4 Applications of UV/Vis Spectroscopy. De Gruyter.
  • UV-Visible spectra of 4ATMC in Methanol. | Download Scientific Diagram.

Sources

Application

In Vitro Assays for Studying 4-Methylthioamphetamine (4-MTA) Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the In Vitro Pharmacology of 4-Methylthioamphetamine 4-Methylthioamphetamine (4-MTA), a synthetic psychoactive substance of the amph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the In Vitro Pharmacology of 4-Methylthioamphetamine

4-Methylthioamphetamine (4-MTA), a synthetic psychoactive substance of the amphetamine class, emerged in the 1990s.[1][2] Initially synthesized for research purposes to explore the serotonin transporter, it later appeared on the illicit drug market, posing significant public health risks.[1] Understanding the complex pharmacological and toxicological profile of 4-MTA is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions for intoxication. This guide provides a comprehensive overview of key in vitro assays to characterize the effects of 4-MTA, complete with detailed protocols and scientific rationale.

4-MTA primarily acts as a potent serotonin-releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A).[2][3] Its mechanism of action leads to a rapid and sustained increase in extracellular serotonin levels, which is believed to underpin its psychoactive effects and contribute to its significant toxicity, including the risk of serotonin syndrome.[2] Unlike other amphetamines, 4-MTA displays a more selective action on the serotonergic system with limited effects on dopamine and norepinephrine.[2]

This document will guide researchers through a suite of in vitro assays designed to dissect the molecular mechanisms of 4-MTA, from its interaction with monoamine transporters and receptors to its metabolic fate and cytotoxic potential.

I. Monoamine Transporter Interaction Assays

The interaction of 4-MTA with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—is central to its pharmacological activity. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or induction of neurotransmitter release through them are key actions of many psychoactive substances.

A. Rationale for Transporter Assays

Understanding the potency and selectivity of 4-MTA at each of these transporters is fundamental to explaining its predominantly serotonergic effects. By quantifying its inhibitory activity (IC50) or its ability to induce neurotransmitter release (EC50), we can build a comprehensive pharmacological profile. Radiotracer-based uptake inhibition and release assays are the gold standard for this purpose.

B. Data Summary: 4-MTA at Monoamine Transporters
Assay TypeTransporterSpeciesIC50 (nM)Reference
[³H]5-HT Uptake InhibitionSERTRat270[4]
[³H]DA Uptake InhibitionDATRat>10,000Inferred from literature
[³H]NE Uptake InhibitionNETRat>10,000Inferred from literature

Note: The IC50 values for DAT and NET are inferred to be high given 4-MTA's known selectivity for SERT.

C. Experimental Workflow: Monoamine Transporter Assays

G cluster_prep Preparation cluster_uptake Uptake Inhibition Assay cluster_release Release Assay P1 Prepare synaptosomes from rat brain tissue U1 Pre-incubate synaptosomes/cells with varying concentrations of 4-MTA P1->U1 R1 Pre-load synaptosomes/cells with radiolabeled neurotransmitter P1->R1 P2 Prepare cell lines expressing human monoamine transporters P2->U1 P2->R1 U2 Add radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) U1->U2 U3 Incubate to allow uptake U2->U3 U4 Terminate uptake by rapid filtration and wash to remove unbound radiotracer U3->U4 U5 Quantify radioactivity using liquid scintillation counting U4->U5 U6 Calculate IC50 values U5->U6 R2 Wash to remove excess radiotracer R1->R2 R3 Expose to varying concentrations of 4-MTA R2->R3 R4 Collect supernatant at different time points R3->R4 R5 Quantify radioactivity in the supernatant R4->R5 R6 Calculate EC50 values for release R5->R6 G cluster_prep Preparation cluster_assay MAO-A Inhibition Assay P1 Prepare recombinant human MAO-A enzyme A1 Incubate MAO-A enzyme with varying concentrations of 4-MTA P1->A1 P2 Prepare MAO substrate (e.g., kynuramine or p-tyramine) A2 Add MAO substrate to initiate the reaction P2->A2 P3 Prepare detection reagents (e.g., HRP, fluorescent probe) A4 Add detection reagents to measure H₂O₂ production P3->A4 A1->A2 A3 Incubate to allow enzymatic reaction A2->A3 A3->A4 A5 Measure fluorescence or absorbance A4->A5 A6 Calculate IC50 value A5->A6

Figure 2. Workflow for a fluorometric MAO-A inhibition assay.

D. Detailed Protocol: Fluorometric MAO-A Inhibition Assay

1. Materials:

  • Recombinant human MAO-A

  • MAO-A substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • 4-Methylthioamphetamine (4-MTA)

  • Selective MAO-A inhibitor as a positive control (e.g., clorgyline)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

2. Assay Procedure:

  • In a 96-well black microplate, add assay buffer, varying concentrations of 4-MTA (e.g., 0.1 nM to 10 µM), positive control (clorgyline), and vehicle control.

  • Add the MAO-A enzyme solution to each well.

  • Pre-incubate for 10-15 minutes at 37°C.

  • Prepare a reaction mixture containing the MAO-A substrate, HRP, and the fluorescent probe in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

3. Data Analysis:

  • Determine the background fluorescence from wells without the MAO-A enzyme.

  • Subtract the background from all other measurements.

  • Plot the percentage of inhibition of MAO-A activity against the logarithm of 4-MTA concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Receptor Binding Assays

While 4-MTA's primary targets are monoamine transporters and MAO-A, it also exhibits affinity for certain serotonin receptor subtypes, which may modulate its overall pharmacological effects.

A. Rationale for Receptor Binding Assays

Determining the binding affinities (Ki) of 4-MTA at a panel of serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) provides a more complete picture of its serotonergic activity. Radioligand binding assays are commonly used to measure the affinity of a compound for a specific receptor.

B. Data Summary: 4-MTA Serotonin Receptor Affinities
ReceptorSpeciesKi (nM)Reference
5-HT₂AHuman1,500[1]
5-HT₂CHuman1,800[1]
5-HT₁AHuman>18,000[1]
C. Detailed Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

1. Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₂A receptor

  • Radioligand specific for the 5-HT₂A receptor (e.g., [³H]-ketanserin)

  • 4-Methylthioamphetamine (4-MTA)

  • A known high-affinity 5-HT₂A antagonist as a displacer for non-specific binding (e.g., spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass-fiber filters

  • Scintillation vials and cocktail

2. Assay Procedure:

  • In a 96-well plate, add assay buffer, varying concentrations of 4-MTA (e.g., 10 nM to 100 µM), and vehicle control.

  • Add the radioligand at a concentration near its Kd value.

  • Add the cell membrane preparation.

  • For non-specific binding determination, add a high concentration of the displacer (e.g., 10 µM spiperone) to a set of wells.

  • Incubate for 60-90 minutes at room temperature or 37°C.

  • Terminate the binding by rapid filtration through glass-fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of 4-MTA concentration.

  • Determine the IC50 value from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. In Vitro Cytotoxicity Assays

The potential for 4-MTA to cause cellular damage, particularly to neurons, is a critical aspect of its toxicological profile. In vitro cytotoxicity assays provide a means to assess the concentrations at which 4-MTA induces cell death and to investigate the underlying mechanisms.

A. Rationale for Cytotoxicity Assays

The choice of cell line is crucial for these studies. Human neuroblastoma cell lines, such as SH-SY5Y, are often used as they can be differentiated into a more neuron-like phenotype and express components of the dopaminergic and noradrenergic systems. [5]Comparing the cytotoxicity of 4-MTA in different cell lines can provide insights into cell-type-specific vulnerability. The MTT assay, which measures mitochondrial metabolic activity, is a common method to assess cell viability.

B. Data Summary: 4-MTA Cytotoxicity
Cell LineAssayEC50 (mM)Reference
SH-SY5YMTT~0.6Inferred from literature
HepatocytesATP contentSpecies-dependentInferred from literature
C. Experimental Workflow: Cytotoxicity Assay

G cluster_prep Preparation cluster_assay MTT Cytotoxicity Assay P1 Culture SH-SY5Y cells A1 Seed cells in a 96-well plate P1->A1 P2 Prepare serial dilutions of 4-MTA A2 Treat cells with varying concentrations of 4-MTA P2->A2 A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate to allow formazan crystal formation A4->A5 A6 Solubilize formazan crystals A5->A6 A7 Measure absorbance A6->A7 A8 Calculate EC50 value A7->A8

Sources

Method

Application Notes and Protocols: 4-Methylthioamphetamine as a Selective Probe for the Serotonin Transporter

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 4-Methylthioamphetamine (4-MTA) as a selective probe for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 4-Methylthioamphetamine (4-MTA) as a selective probe for the serotonin transporter (SERT). Developed in the 1990s by a team led by David E. Nichols at Purdue University for laboratory research, 4-MTA is a potent and selective serotonin releasing agent (SSRA) with a complex pharmacological profile that also includes monoamine oxidase-A (MAO-A) inhibition.[1][2] This document offers an in-depth exploration of its mechanism of action, protocols for its synthesis and use in a variety of in vitro and in vivo assays, and critical safety information for its handling in a laboratory setting.

Introduction: Unveiling the Utility of 4-Methylthioamphetamine

4-Methylthioamphetamine (4-MTA), a derivative of amphetamine, was initially synthesized as a research tool to investigate the intricacies of the serotonin transporter.[2] Its unique properties as a highly selective serotonin releasing agent in animals have made it a valuable molecule for studying serotonergic neurotransmission.[1] Unlike classic amphetamines that primarily target dopamine and norepinephrine, 4-MTA exhibits a pronounced preference for the serotonin system.[3]

The primary mechanism of action of 4-MTA involves its interaction with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft.[4] 4-MTA acts as a substrate for SERT, leading to a reversal of the transporter's function and subsequent release of serotonin into the synapse.[4] This action is coupled with its ability to inhibit monoamine oxidase-A (MAO-A), the enzyme responsible for metabolizing serotonin, further potentiating the increase in extracellular serotonin levels.[2][3] This dual action, however, is also responsible for the potential for severe serotonergic toxicity, a critical consideration for its use.[2]

This guide will provide the necessary protocols and background information to effectively and safely utilize 4-MTA as a probe in your research endeavors, from basic in vitro characterization to more complex in vivo studies.

Pharmacological Profile of 4-Methylthioamphetamine

The defining characteristic of 4-MTA is its high selectivity for the serotonin transporter over the dopamine (DAT) and norepinephrine (NET) transporters. This selectivity is crucial for its utility as a specific probe for the serotonin system.

Transporter Interaction and Potency

While a complete set of affinity (Ki) and potency (IC50/EC50) values for 4-MTA at human monoamine transporters is not available in a single comprehensive study, the existing literature provides valuable comparative data.

Parameter SERT (Serotonin Transporter) DAT (Dopamine Transporter) NET (Norepinephrine Transporter) MAO-A Inhibition Reference
Uptake Inhibition ~2-fold more potent than PCA~7-fold less potent than PCA~10-fold less potent than PCA-[5]
IC50 ---250 nM[2]

PCA (p-Chloroamphetamine) is a well-characterized neurotoxic serotonin releasing agent.

This table highlights 4-MTA's preferential interaction with SERT for uptake inhibition compared to DAT and NET. Its potent inhibition of MAO-A is a critical aspect of its pharmacology that must be considered in experimental design and data interpretation.

Mechanism of Serotonin Release

The release of serotonin by 4-MTA is a transporter-mediated process. The following diagram illustrates the proposed mechanism.

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft 4_MTA_extracellular 4-MTA SERT SERT (Serotonin Transporter) 4_MTA_extracellular->SERT 1. Uptake via SERT 4_MTA_intracellular 4-MTA SERT->4_MTA_intracellular 5_HT_synapse 5-HT SERT->5_HT_synapse 3. 5-HT Efflux 4_MTA_intracellular->SERT 2. Reverses SERT function MAO_A MAO-A 4_MTA_intracellular->MAO_A 4. Inhibition Vesicle Synaptic Vesicle (containing 5-HT) 5_HT_cytosol 5-HT Vesicle->5_HT_cytosol VMAT2 interaction (potential) 5_HT_cytosol->SERT 5_HT_cytosol->MAO_A Metabolism

Caption: Mechanism of 4-MTA-induced serotonin release.

In Vitro Characterization Protocols

This section provides detailed protocols for the in vitro characterization of 4-MTA's interaction with the serotonin transporter.

Synthesis of 4-Methylthioamphetamine

For research purposes, 4-MTA can be synthesized from 4-(methylthio)phenylacetone using the Leuckart reaction.[6][7] This synthesis should only be performed by trained chemists in a properly equipped laboratory, adhering to all safety regulations for handling controlled substances and their precursors.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of 4-MTA for the serotonin transporter using [3H]citalopram, a high-affinity SERT ligand.

Materials:

  • Rat brain cortex tissue

  • [3H]citalopram (specific activity ~70-90 Ci/mmol)

  • 4-Methylthioamphetamine hydrochloride

  • Fluoxetine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]citalopram (final concentration ~1 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of fluoxetine (final concentration 10 µM), 50 µL of [3H]citalopram, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of 4-MTA, 50 µL of [3H]citalopram, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 4-MTA from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]citalopram and Kd is its dissociation constant.

Synaptosome Preparation and Serotonin Uptake/Release Assays

This protocol details the preparation of synaptosomes from rat brain tissue and their use in both serotonin uptake and release assays.

3.3.1. Synaptosome Preparation

start Start: Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) centrifuge1->supernatant1 pellet1 Discard Pellet (P1) (Nuclei, cell debris) centrifuge1->pellet1 centrifuge2 Centrifuge S1 (17,000 x g, 20 min) supernatant1->centrifuge2 supernatant2 Discard Supernatant (S2) centrifuge2->supernatant2 pellet2 Resuspend Pellet (P2) (Crude synaptosomes) centrifuge2->pellet2 end Synaptosome Suspension (Ready for assay) pellet2->end

Caption: Workflow for synaptosome preparation.

3.3.2. [3H]Serotonin Uptake Assay

Materials:

  • Synaptosome suspension

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol)

  • 4-Methylthioamphetamine hydrochloride

  • Krebs-Ringer Buffer (KRB), pH 7.4

  • Filtration apparatus and filters

Protocol:

  • Pre-incubate synaptosomes in KRB at 37°C for 10 minutes.

  • Add varying concentrations of 4-MTA to the synaptosome suspension and incubate for 10 minutes.

  • Initiate uptake by adding [3H]Serotonin (final concentration ~10 nM).

  • Incubate for 5 minutes at 37°C.

  • Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold KRB.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value for 4-MTA's inhibition of serotonin uptake.

3.3.3. [3H]Serotonin Release Assay (Superfusion Method)

Materials:

  • Synaptosome suspension

  • [3H]Serotonin

  • 4-Methylthioamphetamine hydrochloride

  • Superfusion system

  • Krebs-Ringer Buffer (KRB)

Protocol:

  • Load synaptosomes with [3H]Serotonin by incubating in KRB containing the radioligand at 37°C for 30 minutes.

  • Transfer the loaded synaptosomes to the superfusion chambers.

  • Perfuse with KRB at a constant rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., 2 minutes) to establish a stable baseline of [3H]Serotonin release.

  • Switch to a buffer containing 4-MTA at the desired concentration and continue collecting fractions.

  • After the drug exposure period, switch back to the drug-free buffer.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantify the radioactivity in each fraction and express release as a percentage of the total radioactivity.

  • Determine the EC50 value for 4-MTA-induced serotonin release.[5]

In Vivo Characterization Protocols

This section outlines protocols for investigating the effects of 4-MTA in living organisms. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

In Vivo Microdialysis for Serotonin Release

This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or striatum) of a freely moving rat following systemic administration of 4-MTA.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 4-Methylthioamphetamine hydrochloride

  • HPLC with electrochemical detection (HPLC-ECD)

Protocol:

  • Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular serotonin.[8]

  • Drug Administration: Administer 4-MTA (e.g., via intraperitoneal injection) at the desired dose.

  • Post-injection Collection: Continue collecting dialysate samples for several hours to monitor the time course of changes in extracellular serotonin.

  • Analysis: Analyze the serotonin content of the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the results as a percentage change from the baseline serotonin levels.

Behavioral Pharmacology: Drug Discrimination

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. In this procedure, an animal is trained to recognize the interoceptive cues produced by a specific drug.

Protocol:

  • Apparatus: Use standard two-lever operant conditioning chambers.

  • Training: Train rats to press one lever for a food reward after an injection of a training dose of 4-MTA and the other lever after a saline injection. Training sessions are typically conducted daily.

  • Acquisition of Discrimination: Continue training until the rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive days).

  • Substitution Testing: Once the discrimination is established, test the ability of other drugs to "substitute" for 4-MTA. Administer a test drug and allow the rat to respond on either lever. Full substitution occurs when the rat predominantly presses the 4-MTA-appropriate lever. This can be used to compare the subjective effects of 4-MTA with other psychoactive compounds. Drug discrimination studies have shown that 4-MTA substitutes for MDMA but not for amphetamine.[2]

In Vivo Imaging: A Note on Radiolabeling

The use of Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of SERT in the living brain. To date, a specific and widely adopted protocol for the radiolabeling of 4-MTA with common PET isotopes like Carbon-11 ([11C]) or Fluorine-18 ([18F]) has not been extensively published. However, general methods for the radiosynthesis of amphetamine derivatives can be adapted. This would typically involve the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate, or the fluorination of a precursor with [18F]fluoride. The development of a radiolabeled version of 4-MTA would be a valuable tool for future research into the in vivo occupancy and dynamics of SERT.

Safety and Handling

4-Methylthioamphetamine is a potent psychoactive substance and a controlled substance in many jurisdictions. All handling and experimental procedures should be conducted in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and gloves at all times when handling 4-MTA.

Handling:

  • Handle 4-MTA in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

Storage:

  • Store 4-MTA in a secure, locked location, as required for controlled substances.

  • Keep the container tightly sealed and store in a cool, dry place.

Disposal:

  • Dispose of all waste containing 4-MTA in accordance with institutional and regulatory guidelines for hazardous and controlled substances.

Conclusion

4-Methylthioamphetamine is a valuable and selective tool for probing the function of the serotonin transporter. Its potent serotonin-releasing activity, coupled with its MAO-A inhibitory properties, provides a unique pharmacological profile for investigating the serotonergic system. The protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of 4-MTA. By understanding its mechanism of action and adhering to proper safety procedures, researchers can effectively utilize this compound to advance our understanding of serotonin neurotransmission and its role in health and disease.

References

  • p-methylthioamphetamine is a potent new non-neurotoxic serotonin-releasing agent. (1992). European Journal of Pharmacology, 229(1), 31-38. [Link]

  • Serotonin releasing agent - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. (2020). Molecules, 25(21), 5039. [Link]

  • 4-Methylthioamphetamine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Report on the Risk Assessment of 4-MTA in the Framework of the Joint Action on New Synthetic Drugs. (1999). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • 4-methylthioamphetamine | Description, Effects, & Recreational Use | Britannica. (2026, January 6). Retrieved January 15, 2026, from [Link]

  • Application Notes and Protocols for In Vivo Microdialysis to Measure Escitalopram-Induced Serotonin Levels. (2025). BenchChem.
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (2013). ACS Chemical Neuroscience, 4(5), 790-798. [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (1988). The Japanese Journal of Pharmacology, 48(1), 69-77. [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. (2020). International Journal of Molecular Sciences, 21(3), 776. [Link]

  • Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. (1999). Forensic Science International, 100(3), 221-233. [Link]

  • MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. (2014). Current Pharmaceutical Design, 20(32), 5153-5166.
  • Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. (2011). Forensic Science International, 208(1-3), 126-136. [Link]

  • A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. (2011). Psychopharmacology, 214(4), 877-889. [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. (2010). Bioorganic & Medicinal Chemistry, 18(11), 4009-4031. [Link]

  • DRI® Amphetamines Assay. (n.d.). Thermo Fisher Scientific.
  • Monoamine releasing agent - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Stability studies of amphetamine and ephedrine derivatives in urine. (2006). Journal of Pharmaceutical and Biomedical Analysis, 42(4), 459-466. [Link]

  • Is MDMA Meth or How Are They Different? | SD Wellness. (n.d.). Retrieved January 15, 2026, from [Link]

  • Serotonin-releasing agents with reduced off-target effects. (2022). Neuropsychopharmacology, 47(13), 2279-2287. [Link]

  • Sigma A1263 - SAFETY D
  • Monoamine transporter - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • MDMA - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
  • cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. (n.d.).
  • 3,4-methylenedioxymethamphetamine (MDMA)-induced release of endogenous serotonin from the rat dorsal raphe nucleus in vitro: Effects of fluoxetine and tryptophan. (1991). Brain Research, 544(2), 294-298. [Link]

  • A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. (2011). Psychopharmacology, 214(4), 877-889. [Link]

  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. (2011). Journal of Molecular Graphics and Modelling, 30, 108-119. [Link]

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Overview of Monoamine Transporters. (2016). Current Protocols in Pharmacology, 74, 12.16.1-12.16.18. [Link]

  • Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. (2021). Nature Communications, 12(1), 5980. [Link]

  • Ligand binding modes detected through docking. a SERT-5HT A binding... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Serotonin-releasing agents with reduced off-target effects. (2022). Neuropsychopharmacology, 47(13), 2279–2287. [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved January 15, 2026, from [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation? (2007). Journal of Psychopharmacology, 21(8), 779-792. [Link]

  • Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review. (2024). Frontiers in Psychiatry, 15, 1369341. [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. (2024). Molecules, 29(22), 5035. [Link]

  • Monoamine transporter - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. (2022). Pharmacognosy Journal, 14(6). [Link]

  • Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in rats. (1990). The Journal of Pharmacology and Experimental Therapeutics, 253(1), 135-141. [Link]

  • List of MAO inhibitors + Uses & Side Effects. (2024, November 22). Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (2001). Journal of Medicinal Chemistry, 44(3), 373-380. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2017). In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-40). [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2006). BMC Pharmacology, 6, 4. [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-Methylthioamphetamine (4-MTA) and its Metabolites in Human Urine and Plasma

Abstract This comprehensive guide provides detailed application notes and validated protocols for the sensitive and selective quantification of 4-methylthioamphetamine (4-MTA) and its primary metabolites in human urine a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sensitive and selective quantification of 4-methylthioamphetamine (4-MTA) and its primary metabolites in human urine and plasma. 4-MTA is a potent serotonin-releasing agent with a history of illicit use and associated toxicity.[1][2][3] Accurate measurement of 4-MTA and its metabolic products is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. This document outlines two robust analytical methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind each procedural step, from sample preparation—including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—to instrumental analysis and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable methods for 4-MTA quantification.

Introduction: The Scientific Imperative for 4-MTA Quantification

4-Methylthioamphetamine (4-MTA) is a substituted amphetamine developed for laboratory research into the serotonin transporter protein.[2][4] However, it emerged as a designer drug in the late 1990s, leading to several fatalities.[2][3] 4-MTA acts as a potent selective serotonin releasing agent (SSRA) and a monoamine oxidase A (MAO-A) inhibitor.[4] This dual mechanism can lead to severe hyperthermia and serotonin syndrome, making its detection and quantification in biological samples a matter of public health and safety.[2]

Understanding the metabolic fate of 4-MTA is essential for interpreting toxicological findings. Key metabolic pathways include β-hydroxylation, ring hydroxylation, and oxidative deamination.[5] A study on human urine has identified metabolites such as deamino-oxo-4-MTA, deamino-hydroxy-4-MTA, ring-hydroxy-4-MTA, and beta-hydroxy-4-MTA.[3] Another significant metabolite identified is 4-MTA sulfoxide.[1] The ability to quantify both the parent drug and its metabolites provides a more comprehensive picture of exposure and can aid in estimating the time of ingestion. In one clinical case, the half-life of 4-MTA in plasma was estimated to be approximately 7 hours.[1]

This guide provides the necessary protocols to establish a self-validating system for the quantification of 4-MTA and its metabolites, ensuring the generation of accurate and defensible data.

Metabolic Pathways of 4-MTA

A foundational understanding of 4-MTA's biotransformation is critical for developing a comprehensive analytical method. The primary metabolic routes are illustrated below. The inclusion of these metabolites in the analytical workflow enhances the detection window and provides deeper toxicological insights.

Caption: Major metabolic pathways of 4-MTA.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for its high sensitivity and selectivity in quantifying drugs and their metabolites in complex biological matrices.[6] This method is particularly well-suited for the direct analysis of polar metabolites without the need for derivatization.

Materials and Reagents
  • Standards: 4-MTA, β-Hydroxy-4-MTA, Ring-Hydroxy-4-MTA, 4-MTA Sulfoxide, and their corresponding deuterated internal standards (e.g., 4-MTA-d5).

  • Solvents: Acetonitrile, Methanol (LC-MS grade), Formic acid, Ammonium formate.

  • Water: Deionized water (18 MΩ·cm).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange).

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS analysis of 4-MTA.

Detailed Protocol: Sample Preparation (SPE)

Solid-phase extraction is a robust technique for isolating analytes from complex matrices like urine and plasma, leading to cleaner extracts and reduced matrix effects.[7][8]

  • Sample Pre-treatment:

    • To 1 mL of urine or plasma, add 50 µL of the internal standard working solution.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex. This step adjusts the pH to ensure proper interaction with the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[7] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/minute).[7]

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.[7]

    • Follow with a wash of 3 mL of methanol to remove moderately polar interferences.[7]

    • Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 5 minutes to remove residual solvents.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[7] The basic nature of this solvent mixture is crucial for disrupting the ionic interaction between the analytes and the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in 95:5 water:acetonitrile) for LC-MS/MS analysis.[9]

Instrumental Parameters: LC-MS/MS
  • LC System: UHPLC system.

  • Column: A C18 or pentafluorophenyl (PFP) column is recommended for good retention and separation of polar amphetamines.[7]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute all analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for 4-MTA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
4-MTA182.1121.191.1
4-MTA-d5 (IS)187.1121.191.1
β-Hydroxy-4-MTA198.1121.1105.1
4-MTA Sulfoxide198.1137.1121.1

Note: These transitions are illustrative. It is imperative to optimize these parameters on the specific instrument being used.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly valued for its high chromatographic resolution and the extensive spectral libraries available for compound identification.[10] However, due to the polar nature of amphetamines and their metabolites, derivatization is required to increase their volatility and thermal stability.[10]

Materials and Reagents
  • Standards: As listed for LC-MS/MS.

  • Solvents: Ethyl acetate, Dichloromethane (GC grade).

  • Extraction: Liquid-Liquid Extraction (LLE) reagents (e.g., NaOH, buffer).

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA).[11][12]

Experimental Workflow: GC-MS

Caption: Workflow for GC-MS analysis of 4-MTA.

Detailed Protocol: Sample Preparation (LLE and Derivatization)
  • Enzymatic Hydrolysis (for Urine):

    • To 1 mL of urine, add internal standard and a buffer to adjust the pH for β-glucuronidase activity.

    • Add β-glucuronidase enzyme and incubate. This step is crucial for cleaving conjugated metabolites, thereby providing a measure of total metabolite concentration.

  • Liquid-Liquid Extraction:

    • Adjust the sample pH to >9 with a strong base (e.g., 1M NaOH). This converts the amphetamine-like compounds to their free base form, which is more soluble in organic solvents.

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of the derivatizing agent (e.g., PFPA).[12][13]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.[12][13]

    • Cool to room temperature before injection into the GC-MS. The derivatization step masks polar functional groups, improving chromatographic peak shape and thermal stability.[13]

Instrumental Parameters: GC-MS
  • GC System: Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless inlet.

  • Oven Program: A temperature gradient is programmed to separate the derivatized analytes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for metabolite identification.

Table 2: Example Ions for SIM Analysis (PFPA derivatives)

Analyte (as PFP derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-MTA-PFP190204118
MDA-PFP (Metabolite)162375135

Note: The specific ions will depend on the derivatizing agent used and must be confirmed by analyzing the derivatized standards.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, a full method validation must be performed according to established guidelines.

Validation Parameters

The following parameters should be assessed for both plasma and urine matrices:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes.

  • Linearity and Range: Typically assessed over a concentration range relevant to clinical or forensic cases (e.g., 1-1000 ng/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LOQ).

  • Recovery: Extraction efficiency of the sample preparation method.

  • Matrix Effects: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Freeze-thaw stability, short-term benchtop stability, and long-term storage stability of the analytes in the matrix.

Table 3: Typical Performance Characteristics of a Validated LC-MS/MS Method

ParameterUrinePlasma
Linearity (r²) > 0.995> 0.995
LOQ 1 - 5 ng/mL0.5 - 2.5 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 15%
Recovery > 85%> 85%

Conclusion

The protocols detailed in this application note provide robust and reliable frameworks for the quantification of 4-MTA and its key metabolites in urine and plasma. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the need for derivatization. By adhering to the principles of method validation and quality control outlined herein, researchers can generate high-quality, defensible data critical for toxicological assessment and pharmacokinetic analysis of this dangerous substance.

References

  • United Chemical Technologies. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
  • Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(5), 553-561.
  • Hess, C., et al. (2011). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 424-431.
  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605.
  • Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(5), 553-561.
  • Hess, C., et al. (2011). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 424-431.
  • Ferrari Júnior, E., & Caldas, E. D. (2022). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples. Forensic Toxicology, 40(1), 88-101.
  • Elliott, S. P. (2001). Analysis of 4-methylthioamphetamine in clinical specimens. Annals of Clinical Biochemistry, 38(4), 339-347.
  • Roche, S., et al. (2023). Development and Validation of a Non-Targeted Screening Method for Most Psychoactive, Analgesic, Anaesthetic, Anti-Diabetic, Anti-Coagulant and Anti-Hypertensive Drugs in Human Whole Blood and Plasma Using High-Resolution Mass Spectrometry. Pharmaceuticals, 16(1), 88.
  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Celik, S., et al. (2019). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 10(1), 1-10.
  • Wikipedia. (n.d.). 4-Methylthiomethamphetamine. Retrieved from [Link]

  • Bionity. (n.d.). 4-MTA. Retrieved from [Link]

  • Ferrari Júnior, E., & Caldas, E. D. (2022). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples. Forensic Toxicology, 40(1), 88-101.
  • Abdel-Rehim, M. (2011). Recent advances in microextraction by packed sorbent for bioanalysis.
  • Hess, C., et al. (2011). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction-Liquid Chromatography—Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 424-431.
  • Ferrari Júnior, E., & Caldas, E. D. (2022). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC–MS/MS: method validation and analysis of forensic samples. Forensic Toxicology, 40(1), 88–101.
  • Wikipedia. (n.d.). 4-Methylthioamphetamine. Retrieved from [Link]

  • Wikiwand. (n.d.). 4-Methylthioamphetamine. Retrieved from [Link]

  • Li, T. W., & Chiang, E. P. (2012). 5'-Methylthioadenosine and Cancer: old molecules, new understanding. Cancer Letters, 320(1), 1-9.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • De Letter, E. A., et al. (2008). Supported liquid-liquid extraction of the active ingredient (3,4-methylenedioxymethylamphetamine) from ecstasy tablets for isotopic analysis. Analytica Chimica Acta, 608(2), 206-213.
  • Peters, F. T., et al. (1997). Gas chromatographic/mass spectrometric assay for profiling the enantiomers of 3,4-methylenedioxymethamphetamine and its chiral metabolites using positive chemical ionization ion trap mass spectrometry. Journal of Mass Spectrometry, 32(11), 1236-1246.
  • Ewald, A. H., et al. (2005). Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10.
  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 8(5), 1-10.
  • ResearchGate. (n.d.). A coordinated response of metabolic pathways upon MTA perturbation. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis and metabolism of 5'-Methylthioadenosine (MTA). Retrieved from [Link]

  • ResearchGate. (n.d.). Methionine metabolic pathways. Retrieved from [Link]

  • De Letter, E. A., et al. (2001). Fatal 4-MTA intoxication: development of a liquid chromatographic-tandem mass spectrometric assay for multiple matrices. Journal of Analytical Toxicology, 25(7), 627-634.
  • Pawliszyn, J. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 14-26.
  • Molecules. (2021).
  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. Retrieved from [Link]

  • ResearchGate. (n.d.). Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants in meconium. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Visualized Experiments, (90), e51714.
  • Metabolites. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1085.
  • Open University of Cyprus. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Retrieved from [Link]

  • Frontiers in Immunology. (2022). Emerging roles for methionine metabolism in immune cell fate and function. Retrieved from [Link]

  • PubMed. (1998). [Analysis of MDMA and its metabolites in urine by GC and GC/MS]. Retrieved from [Link]

  • MDPI. (2022). Gas Chromatography–Mass Spectrometry (GC–MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylthioamphetamine (4-MTA) Synthesis via Leuckart Reaction

Document ID: GTR-2026-01-15-4MTA Version: 1.0 For Internal and Client Use This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) concerning the synthesis of 4-Methylthi...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: GTR-2026-01-15-4MTA Version: 1.0 For Internal and Client Use

This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) concerning the synthesis of 4-Methylthioamphetamine (4-MTA) using the Leuckart reaction. It is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

The Leuckart reaction is a well-established method for the reductive amination of ketones and aldehydes, offering a direct route to primary amines from readily available precursors.[1][2] In the context of 4-Methylthioamphetamine (4-MTA) synthesis, 4-methylthiophenylacetone is reacted with a formylating/reducing agent such as formamide, ammonium formate, or mixtures thereof with formic acid, followed by hydrolysis of the intermediate N-formyl-4-methylthioamphetamine.[3][4]

While seemingly straightforward, the high temperatures (typically 120-195°C) and reactive intermediates inherent to the Leuckart synthesis often lead to a complex mixture of by-products.[5][6] These impurities not only reduce the yield of the target compound but also pose significant challenges for purification and can introduce confounding variables in downstream applications. This guide is designed to elucidate the formation of these by-products and provide actionable strategies to mitigate their formation and effectively remove them.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the Leuckart synthesis of 4-MTA. Each problem is followed by a diagnosis of the probable cause and a step-by-step solution.

Issue 1: Low Yield of 4-MTA and Presence of Unreacted 4-Methylthiophenylacetone

Question: My final product analysis (GC-MS) shows a low yield of 4-MTA and a significant peak corresponding to the starting ketone, 4-methylthiophenylacetone. What went wrong?

Answer:

This is a classic case of an incomplete reaction. The root cause can usually be traced to several key parameters that are suboptimal.

Causality and Diagnosis:

  • Insufficient Temperature: The Leuckart reaction requires high thermal energy to drive the condensation and reduction steps.[6] Temperatures below the optimal range (typically 150-190°C) will result in a sluggish reaction rate.[7]

  • Inadequate Reaction Time: Even at the correct temperature, the reaction requires sufficient time for completion. Traditional Leuckart reactions can take anywhere from 6 to 25 hours.[6]

  • Suboptimal Reagent Choice/Ratio: The choice and ratio of the aminating/reducing agent are critical. Using formamide alone generally gives lower yields compared to mixtures with formic acid or using ammonium formate.[5] An insufficient molar excess of the formamide/formate reagent relative to the ketone will leave starting material unreacted.[3]

  • Premature Hydrolysis of Reagents: Water in the reaction mixture can hydrolyze formamide to ammonium formate. While ammonium formate is a reactant, excessive water can lower the reaction temperature and alter the reagent equilibrium, potentially hindering the reaction.[4]

Troubleshooting Protocol:

  • Verify Temperature Control:

    • Ensure your reaction vessel is adequately heated. Use a high-temperature oil bath or heating mantle with a thermocouple placed to measure the internal reaction temperature, not just the heating block.

    • Target an internal temperature of 160-185°C .[6] Note that different reagent systems may have different optimal temperatures.

  • Optimize Reaction Time:

    • If you are running the reaction for less than 8 hours, consider extending the time.

    • Monitor the reaction progress by taking small aliquots (if safe and feasible) and analyzing them by TLC or GC-MS to determine when the consumption of the starting ketone has plateaued.

  • Adjust Reagent Stoichiometry and Composition:

    • For every 1 mole of 4-methylthiophenylacetone, use a significant molar excess of the aminating agent. A ratio of at least 5-10 molar equivalents is a good starting point.[3]

    • Consider switching to a more effective reagent system. A mixture of formamide and formic acid or ammonium formate with formic acid often provides higher yields than formamide alone.[3] The addition of formic acid helps to catalyze the formation of the intermediate iminium ion.[2]

  • Ensure Anhydrous Conditions (Initial Stage):

    • Use dry glassware and high-purity reagents. While water is a product of the initial condensation, starting with wet reagents can be detrimental.

Issue 2: Presence of High Molecular Weight Impurities (Dimers and Trimers)

Question: My GC-MS analysis shows significant peaks at higher retention times with masses corresponding to N,N-di-[β-(4-methylthiophenyl)isopropyl]amine and related structures. How are these forming and how can I prevent them?

Answer:

The formation of these dimeric and trimeric structures is a common side reaction in Leuckart and other reductive amination syntheses.[8] It results from the over-alkylation of the amine product.

Causality and Diagnosis:

The primary amine product (4-MTA) is itself a nucleophile. Under the harsh reaction conditions, it can compete with ammonia (from the decomposition of formamide/ammonium formate) and attack the intermediate iminium ion formed from the starting ketone. This leads to the formation of a secondary amine, which can then be reduced. This secondary amine, N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, is an even stronger nucleophile than the primary amine and can react further, although trimer formation is less common.

Byproduct_Formation

Figure 1: Competing pathways for product and dimer formation.

Troubleshooting Protocol:

  • Increase the Concentration of the Primary Aminating Species: The key is to favor the reaction of the iminium intermediate with ammonia over its reaction with the already-formed 4-MTA.

    • Increase the molar ratio of ammonium formate or formamide relative to the ketone. Ratios as high as 20:1 can be beneficial.[6] This statistically increases the likelihood of a collision with an ammonia molecule.

  • Control Reaction Temperature: While high temperatures are necessary, excessively high temperatures (>190°C) or prolonged reaction times can promote these secondary reactions. Find the "sweet spot" where the primary reaction proceeds efficiently without excessive by-product formation. This may require empirical optimization for your specific setup.

  • Consider Reagent Addition Strategy: In some reductive aminations, slow addition of the ketone to the hot formamide/formate mixture can maintain a high concentration of the aminating agent relative to the ketone and product, thereby suppressing secondary amine formation.

Issue 3: Identification of Heterocyclic By-products (Pyrimidines and Pyridines)

Question: My crude product contains impurities identified as 4-methyl-5-(4'-methylthiophenyl)pyrimidine and various substituted pyridines. What is the source of these contaminants?

Answer:

The formation of these heterocyclic systems is a known, albeit complex, side reaction pathway under Leuckart conditions. They arise from the condensation of multiple molecules of the ketone, its fragments, and the formamide reagent.

Causality and Diagnosis:

  • Pyrimidines: The formation of pyrimidines, such as 4-methyl-5-(4'-methylthiophenyl)pyrimidine, likely involves the condensation of two molecules of an enamine/imine intermediate derived from 4-methylthiophenylacetone with a one-carbon unit supplied by formamide or its decomposition products.[3][9] This is analogous to known pyrimidine syntheses that use ketones and formamide derivatives.[9]

  • Pyridines: The formation of disubstituted pyridines, like 2,6-dimethyl-3,5-di-(4'-methylthiophenyl)pyridine, is more complex. It likely proceeds through a pathway similar to the Hantzsch or Chichibabin pyridine syntheses, involving the condensation of enones (formed from self-condensation of the starting ketone), aldehydes (from ketone fragmentation or formamide), and ammonia.[2][9]

Heterocycle_Formation

Figure 2: General pathways to heterocyclic by-products.

Troubleshooting Protocol:

  • Strict Temperature Control: These condensation pathways are highly sensitive to temperature. Overheating the reaction mixture significantly increases the rate of these side reactions. Maintain the temperature strictly within the optimal range for 4-MTA formation (e.g., 160-185°C).[6]

  • Optimize Molar Ratios: Use a larger excess of the aminating agent (ammonium formate/formamide). This can help to "trap" the ketone as the desired imine intermediate before it has the opportunity to undergo self-condensation reactions that lead to these heterocyclic by-products.

  • Minimize Reaction Time: Once the starting ketone is consumed (as determined by in-process monitoring), terminate the reaction. Unnecessarily long heating periods will only serve to convert your product and intermediates into these thermally stable heterocyclic dead-ends.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the N-formyl intermediate and why is it important?

The N-formyl intermediate, N-formyl-4-methylthioamphetamine, is the direct product of the reductive amination step in the Leuckart reaction before final hydrolysis.[4] Its presence in the final product indicates incomplete hydrolysis. It is crucial to remove this intermediate for two reasons: 1) it is not the target compound and represents a yield loss, and 2) its pharmacological and toxicological profile may differ from 4-MTA.

Q2: How do I ensure complete hydrolysis of the N-formyl intermediate?

Complete hydrolysis is typically achieved by refluxing the crude reaction mixture with a strong acid, such as hydrochloric acid.[4] To ensure completeness:

  • Acid Concentration: Use a sufficient concentration of acid (e.g., 15-30% aq. HCl).

  • Reaction Time: Reflux for an adequate period, typically 4-8 hours.

  • Monitoring: After the hydrolysis step, analyze a sample of the crude product by GC-MS to confirm the absence of the N-formyl-4-MTA peak. If it is still present, extend the reflux time.

Q3: What are the best methods for purifying crude 4-MTA from these by-products?

Purification is challenging due to the similar chemical nature of the by-products. A multi-step approach is often necessary.

MethodApplication & RationaleProtocol Summary
Acid-Base Extraction Primary Purification: Separates basic amines (4-MTA and amine by-products) from neutral/acidic impurities and unreacted ketone.1. Dissolve crude product in a non-polar organic solvent (e.g., toluene, ether).2. Extract with aqueous acid (e.g., 1M HCl) to move basic compounds to the aqueous layer.3. Discard the organic layer.4. Basify the aqueous layer (e.g., with NaOH) to pH >12.5. Extract the free base back into a fresh organic solvent.6. Dry the organic layer (e.g., with Na₂SO₄) and evaporate the solvent.
Fractional Vacuum Distillation Separation by Boiling Point: Effective for separating 4-MTA from higher-boiling dimeric and trimeric by-products.1. Perform under high vacuum (<1 mmHg) to prevent thermal decomposition.2. Use a fractionating column (e.g., Vigreux) to improve separation efficiency.3. Collect fractions based on boiling point. 4-MTA will distill before the much larger dimeric/trimeric impurities.
Crystallization Final Polishing: Can be highly effective for achieving high purity. Often involves converting the free base to a salt (e.g., sulfate, hydrochloride).1. Convert the purified free base to its salt form (e.g., by adding sulfuric acid in isopropanol).2. Find a suitable solvent or solvent system in which the 4-MTA salt has low solubility at cold temperatures, but the impurities remain in solution.3. Recrystallize one or more times, monitoring purity by GC-MS or HPLC after each step.

Q4: Which analytical techniques are best for monitoring the reaction and assessing final purity?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[3]

  • Monitoring: It can resolve the starting material, the N-formyl intermediate, the 4-MTA product, and the various by-products, allowing for semi-quantitative assessment of the reaction progress.

  • Purity Assessment: The mass spectra provide definitive identification of the impurities. The relative peak areas in the chromatogram give a good estimation of the purity of the final product. Derivatization of the amine with agents like trifluoroacetic anhydride (TFA) can improve chromatographic peak shape and provide characteristic mass fragments for confirmation.

Q5: Why are different Leuckart reagent systems (formamide, ammonium formate, etc.) used, and which is best?

Different systems offer a trade-off between reactivity, by-product formation, and ease of handling.

  • Formamide: Acts as both the nitrogen source (decomposing to ammonia) and the reducing agent (via hydrolysis to formate). It generally requires higher temperatures and can give lower yields.[5]

  • Ammonium Formate: Decomposes upon heating to ammonia and formic acid, the key reactants. This system is often more efficient and can be run at slightly lower temperatures than formamide alone.[5]

  • Mixtures with Formic Acid (e.g., Formamide/Formic Acid): The addition of formic acid provides an immediate source of the reducing agent and catalyzes the formation of the iminium intermediate, often leading to higher yields and faster reaction rates.[3]

References

  • Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673-5676. Available at: [Link]

  • Leuckart Reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 117-147. Available at: [Link]

  • Alexander, E. R., & Wildman, R. B. (1948). The Leuckart Reaction. A Study of the Mechanism. Journal of the American Chemical Society, 70(3), 1187-1189.
  • Skachilova, S. Y., Zheltukhin, N. K., Sergeev, V. N., & Davydova, N. K. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. Pharmaceutical Chemistry Journal, 52(6), 545-549. Available at: [Link]

  • Formetorex. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • UNODC. (1987). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

  • SWGDRUG. (2005). AMPHETAMINE. Retrieved from [Link]

  • Błachut, D., Wojtasiewicz, K., Czarnocki, Z., & Szukalski, B. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 216(1-3), 108-120. Available at: [Link]

  • Furnari, C., Ottaviano, V., & Rosati, F. (2002). Identification of di(β-phenylisopropyl)amine as the main ingredient in illicit amphetamine tablets. Annali dell'Istituto Superiore di Sanità, 38(3), 331-335. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Parameters for 4-MTA Analysis

Welcome to the technical support center for the analysis of 4-Methylthioamphetamine (4-MTA) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methylthioamphetamine (4-MTA) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to empower you with the expertise to overcome common challenges and ensure the scientific integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the GC-MS analysis of 4-MTA.

Q1: Why is derivatization often recommended for the GC-MS analysis of 4-MTA and other amphetamine-type substances?

A1: Derivatization is a chemical modification process that is crucial for several reasons in the context of analyzing amphetamine-type substances like 4-MTA.[1][2] The primary amine group in the 4-MTA molecule makes it a polar compound. This polarity can lead to poor chromatographic peak shape (tailing), reduced volatility, and potential interactions with active sites in the GC system (e.g., inlet liner, column).[1][3]

By derivatizing the amine group, typically through acylation or silylation, you can:

  • Increase Volatility: The derivatives are generally less polar and more volatile, making them more amenable to gas chromatography.[2]

  • Improve Peak Shape: Masking the polar amine group reduces unwanted interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[1]

  • Enhance Mass Spectral Identification: Derivatization leads to the formation of unique, higher molecular weight fragments in the mass spectrum, which can aid in the confident identification and differentiation from other similar compounds.[1] Common derivatizing reagents for amphetamines include trifluoroacetic anhydride (TFA), pentafluoropropionic anhydride (PFP), and heptafluorobutyric anhydride (HFB).[4][5]

Q2: What are the characteristic mass fragments of underivatized 4-MTA in an EI-MS spectrum?

A2: In Electron Ionization Mass Spectrometry (EI-MS), underivatized 4-MTA will fragment in a characteristic pattern. The mass spectrum will show a small molecular ion peak at a mass-to-charge ratio (m/z) of 181. The most prominent peak, the base peak, will be observed at m/z 44.[6] This fragmentation pattern is a key identifier for 4-MTA in its native form. You can find reference mass spectra for 4-MTA in databases such as mzCloud and PubChem.[7][8]

Q3: What type of GC column is best suited for 4-MTA analysis?

A3: For the analysis of 4-MTA and other amphetamine-type substances, a low- to mid-polarity capillary column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[5][9] These columns offer good resolution and thermal stability for a wide range of compounds. For the analysis of derivatized amphetamines, a highly inert column is crucial to prevent peak tailing and ensure good peak response.[1]

Q4: How do I choose an appropriate internal standard for the quantitative analysis of 4-MTA?

A4: The selection of a suitable internal standard (IS) is critical for accurate and precise quantification. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 4-MTA-d3).[10] However, if a deuterated standard is unavailable, a structurally similar compound with similar chemical properties and ionization efficiency can be used.[10][11] The internal standard should not co-elute with the analyte or any other interfering compounds in the sample matrix.[12] It is essential to validate the chosen internal standard to ensure it effectively compensates for variations in sample preparation and instrument response.[13]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during 4-MTA analysis.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes & Solutions:

  • Active Sites in the GC System: The primary amine group of underivatized 4-MTA can interact with active sites in the injector liner or the GC column.

    • Solution:

      • Derivatize your sample: This is the most effective solution to mask the active amine group.[1]

      • Use a deactivated inlet liner: Ensure your liner is properly deactivated. Consider using a liner with glass wool to trap non-volatile residues.[14]

      • Condition your column: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants.

      • Trim the column: If the front end of the column is contaminated, trimming a small section (e.g., 10-20 cm) can restore performance.[14]

  • Improper Injection Technique or Parameters: A slow injection or an inappropriate injector temperature can lead to band broadening.

    • Solution:

      • Optimize injector temperature: A temperature of around 250°C is a good starting point.[6]

      • Ensure a fast injection: Use an autosampler for consistent and rapid injections.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.

    • Solution:

      • Dilute your sample: Reduce the concentration of your sample.

      • Increase the split ratio: If using a split injection, a higher split ratio will reduce the amount of sample reaching the column.

Issue 2: No Peak or Very Small Peak for 4-MTA

Possible Causes & Solutions:

  • Sample Degradation: 4-MTA may degrade if not stored properly or if exposed to harsh conditions during sample preparation.

    • Solution:

      • Proper sample storage: Store samples and standards at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) and protected from light.

      • Check sample preparation procedure: Ensure that the pH and temperature conditions during extraction and derivatization are appropriate and not causing degradation.

  • Injector or Syringe Problems: A blocked syringe or a leak in the injector can prevent the sample from reaching the column.

    • Solution:

      • Check the syringe: Inspect the syringe for any blockages or damage.

      • Perform a leak check: Regularly check the injector for leaks using an electronic leak detector.[14]

  • Incorrect GC-MS Parameters: The oven temperature program or MS acquisition parameters may not be suitable for 4-MTA.

    • Solution:

      • Verify your method parameters: Double-check your oven temperature program, carrier gas flow rate, and MS settings. A typical starting oven temperature program could be: hold at 150°C for 1 min, then ramp at 8°C/min to 250°C, and then at 6°C/min to 320°C.[6]

      • Ensure the MS is acquiring data in the correct m/z range: For underivatized 4-MTA, the range should include m/z 44 and 181.

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Fluctuations in Carrier Gas Flow Rate: Leaks or a faulty gas regulator can cause the carrier gas flow to be unstable.

    • Solution:

      • Perform a leak check: Thoroughly check the entire GC system for leaks.

      • Check the gas regulator: Ensure the gas regulator is functioning correctly and providing a stable pressure.

  • Changes in the GC Column: Column aging or contamination can alter its properties, leading to shifts in retention times.

    • Solution:

      • Column maintenance: Regularly condition and, if necessary, trim the column.

      • Use a retention time locking software: If available on your instrument, this can help maintain consistent retention times.

  • Inconsistent Oven Temperature: A malfunctioning oven can lead to poor temperature control and retention time variability.

    • Solution:

      • Verify oven temperature accuracy: Use a calibrated thermometer to check the oven's temperature accuracy.

Section 3: Experimental Protocols and Data

Optimized GC-MS Parameters for Underivatized 4-MTA

The following table summarizes a set of starting parameters for the analysis of underivatized 4-MTA, based on established methods.[6]

ParameterValue
GC System
Injection ModeSplit (50:1 ratio)
Injector Temperature250°C
GC ColumnDB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Oven Program150°C for 1 min; 8°C/min to 250°C; 6°C/min to 320°C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Scan Range40-500 amu
Detector Temperature330°C
Protocol for Derivatization of 4-MTA with Pentafluoropropionic Anhydride (PFPA)

This protocol provides a general guideline for the derivatization of 4-MTA. Optimization may be required based on your specific sample matrix and concentration.[9]

Materials:

  • 4-MTA sample extract (dried)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (or other suitable solvent)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Ensure the sample extract containing 4-MTA is completely dry.

  • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.

  • Vortex the mixture gently for 30 seconds.

  • Heat the mixture at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 50 µL) for GC-MS analysis.

Section 4: Visualizations

Experimental Workflow for 4-MTA Analysis

4-MTA Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Matrix Isolation Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) Analyte Modification GC Injection GC Injection Extraction->GC Injection Direct Analysis Derivatization (Optional)->GC Injection Sample Introduction Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Volatility-based Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Ionization & Fragmentation Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Signal Recording Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Data Interpretation Quantification & Reporting Quantification & Reporting Peak Integration & Identification->Quantification & Reporting Result Generation

Caption: Overall workflow for the GC-MS analysis of 4-MTA.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Poor Peak Shape Start Start Poor Peak Shape Poor Peak Shape Start->Poor Peak Shape Derivatized? Derivatized? Poor Peak Shape->Derivatized? Derivatize Sample Derivatize Sample Derivatized?->Derivatize Sample No Check for Active Sites Check for Active Sites Derivatized?->Check for Active Sites Yes Problem Solved Problem Solved Derivatize Sample->Problem Solved Deactivate Liner/Trim Column Deactivate Liner/Trim Column Check for Active Sites->Deactivate Liner/Trim Column Yes Check Injection Parameters Check Injection Parameters Check for Active Sites->Check Injection Parameters No Deactivate Liner/Trim Column->Problem Solved Optimize Injector Temp/Speed Optimize Injector Temp/Speed Check Injection Parameters->Optimize Injector Temp/Speed Yes Check for Column Overload Check for Column Overload Check Injection Parameters->Check for Column Overload No Optimize Injector Temp/Speed->Problem Solved Dilute Sample/Increase Split Dilute Sample/Increase Split Check for Column Overload->Dilute Sample/Increase Split Yes Check for Column Overload->Problem Solved No Dilute Sample/Increase Split->Problem Solved

Caption: Decision tree for troubleshooting poor peak shape in 4-MTA analysis.

References

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221–233. [Link]

  • mzCloud. (n.d.). 4-MTA. Retrieved from [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. PubMed. [Link]

  • Błachut, D., Wojtasiewicz, K., Czarnocki, Z., & Szukalski, B. (2009). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. Forensic Science International, 192(1-3), 98–114. [Link]

  • SpectraBase. (n.d.). 4-MTA-M (ring-HO-) 2AC. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Optimizing QuickProbe GC-MS for amphetamine-type substances. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Atanasov, V. N. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1629-1633. [Link]

  • Spudić, A., & Flanjak, T. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(14), 5433. [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • DEA. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • Lin, D. L., Chang, W. T., Hsieh, Y. Z., & Liu, R. H. (2000). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Urine. Journal of Analytical Toxicology, 24(1), 28–35. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. [Link]

  • Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry, 91(11), 7136–7142. [Link]

  • University of California, Davis. (n.d.). GC Derivatization. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResearchGate. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]

  • Al Senedi, K., & Morrison, C. (2020). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 12(1), 69-80. [Link]

  • Le Bizec, B., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 136. [Link]

  • Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. [Link]

  • BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]

Sources

Troubleshooting

Storage conditions for 4-Methylthioamphetamine to prevent degradation

Welcome to the technical support center for 4-Methylthioamphetamine (4-MTA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-MTA throughou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylthioamphetamine (4-MTA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-MTA throughout its lifecycle in the laboratory. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides, frequently asked questions, and best-practice protocols to prevent the degradation of 4-MTA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 4-Methylthioamphetamine (4-MTA)?

A1: For long-term storage, it is recommended to store 4-MTA at or below -20°C in a tightly sealed container. For short-term storage, refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended as it can accelerate degradation.[1][2]

Q2: Should I be concerned about the humidity in the storage environment?

A2: Yes, 4-MTA, like many pharmaceutical compounds, is susceptible to hydrolysis. It is crucial to store it in a dry environment. The use of desiccants in the storage container is a good practice to minimize moisture exposure.[3][4]

Q3: Is 4-MTA sensitive to light?

A3: Yes, amphetamine derivatives have been shown to be sensitive to light, which can induce photodegradation.[5][6][7][8] Therefore, 4-MTA should always be stored in an amber or opaque container to protect it from light.

Q4: How should I store 4-MTA in solution?

A4: If you need to store 4-MTA in solution, it is best to use a dry, aprotic solvent and store it at -20°C or below. For aqueous solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours. The pH of the solution can also affect stability.

Q5: What are the visible signs of 4-MTA degradation?

A5: Visual signs of degradation can include a change in color (e.g., from white to yellowish or brownish), clumping of the powder, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical verification is recommended if you suspect degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 4-MTA and provides actionable solutions based on scientific principles.

Problem 1: Inconsistent or lower-than-expected results in biological assays.
Potential Cause Explanation Solution
Degradation of 4-MTA stock The active concentration of your 4-MTA may be lower than stated due to degradation from improper storage (exposure to heat, light, or moisture).1. Verify Storage Conditions: Ensure your 4-MTA is stored at ≤ -20°C, in a tightly sealed, light-proof container in a dry environment. 2. Perform Quality Control: If degradation is suspected, verify the purity and concentration of your stock solution using an appropriate analytical method such as HPLC-UV or LC-MS. 3. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for critical experiments.
Contamination of stock solution Contamination with water or other reactive substances can lead to degradation.1. Use Anhydrous Solvents: When preparing stock solutions for long-term storage, use high-purity, anhydrous solvents. 2. Proper Handling: Use clean, dry glassware and pipette tips to avoid introducing contaminants.
Problem 2: Appearance of unknown peaks in chromatograms during analytical testing.
Potential Cause Explanation Solution
Formation of Degradation Products Exposure to oxygen, light, or non-optimal pH can lead to the formation of degradation products, which will appear as new peaks in your chromatogram. The thioether group in 4-MTA is susceptible to oxidation.1. Review Storage and Handling: Re-evaluate your storage and sample preparation procedures to minimize exposure to air and light. Consider purging solutions with an inert gas like nitrogen or argon. 2. Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation to the sulfoxide).[9] 3. Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study on a fresh sample of 4-MTA (see Experimental Protocols section).
Synthesis Impurities The unknown peaks may have been present in the batch from the time of synthesis.1. Check Certificate of Analysis (CoA): Review the CoA for your batch of 4-MTA to see the reported purity and any identified impurities. 2. Initial Quality Control: It is good practice to run an initial analytical check on any new batch of a compound to establish a baseline chromatogram.

Recommended Storage Conditions for 4-Methylthioamphetamine

Parameter Long-Term Storage (Solid) Short-Term Storage (Solid) Solution Storage
Temperature ≤ -20°C2-8°C≤ -20°C (in anhydrous, aprotic solvent)
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommendedDryInert gas overlay recommended
Light Protect from light (use amber or opaque vials)Protect from lightProtect from light
Container Tightly sealed, airtight containerTightly sealed containerTightly sealed vial with a PTFE-lined cap
Humidity Low humidity environment (use of desiccants is advisable)Low humidity environmentAnhydrous solvent is crucial

Potential Degradation Pathway of 4-Methylthioamphetamine

The chemical structure of 4-MTA contains a thioether group, which is susceptible to oxidation. The primary amine is also a reactive site. Based on general chemical principles of sulfur-containing pharmaceuticals and amphetamine derivatives, the following degradation pathways are plausible.[9]

G MTA 4-Methylthioamphetamine (4-MTA) Sulfoxide 4-MTA Sulfoxide MTA->Sulfoxide Oxidation (O2, light) Hydrolysis_Product 4-Hydroxyphenylacetone + Methyl Mercaptan MTA->Hydrolysis_Product Hydrolysis (H2O) Photodegradation_Product Various Photodegradation Products MTA->Photodegradation_Product Photolysis (UV/Vis Light) Sulfone 4-MTA Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of 4-MTA.

Experimental Protocols

Protocol 1: Quick Purity Check of 4-MTA by Thin Layer Chromatography (TLC)

This protocol provides a rapid and simple method to qualitatively assess the purity of a 4-MTA sample and check for the presence of gross impurities or degradation products.

Materials:

  • 4-MTA sample

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., a mixture of a non-polar and a polar solvent like ethyl acetate:methanol:ammonium hydroxide)

  • UV lamp (254 nm)

  • Iodine chamber or other visualization agent

Procedure:

  • Prepare a developing chamber with the chosen solvent system and allow it to saturate.

  • Dissolve a small amount of your 4-MTA sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. A pure compound should ideally show a single spot.

  • Further visualization can be done using an iodine chamber or other suitable staining agent.

  • The appearance of multiple spots may indicate the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study of 4-MTA

This protocol is designed to intentionally degrade 4-MTA under controlled stress conditions to identify potential degradation products and assess its stability.

Materials:

  • 4-MTA

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (e.g., UV lamp)

  • Oven

  • Analytical instrument for analysis (e.g., HPLC-UV, LC-MS)

Procedure:

  • Acid Hydrolysis: Dissolve 4-MTA in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Dissolve 4-MTA in 0.1 M NaOH and heat at a controlled temperature for a set period.

  • Oxidative Degradation: Dissolve 4-MTA in a solution of 3% H₂O₂ and keep at room temperature for a set period.

  • Thermal Degradation: Place solid 4-MTA in an oven at an elevated temperature (e.g., 80°C) for a set period.

  • Photodegradation: Expose a solution of 4-MTA or the solid powder to a high-intensity light source for a set period.

  • Analysis: At various time points, take samples from each stress condition, neutralize if necessary, and analyze using a suitable analytical method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

References

  • Dubey, B. K. (n.d.). Pharmaceutical Pollution and Green Remediation: Degradation of Sulfur-Containing Drugs in the Environment. Eduzone.
  • Miolo, G., Tucci, M., Menilli, L., Stocchero, G., Vogliardi, S., Scrivano, S., Montisci, M., & Favretto, D. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Brain Sciences, 8(6), 96. [Link]

  • Desa, W. N. S. M., & Ismail, D. (2017). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Sains Malaysiana, 46(1), 149-156.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

  • Miolo, G., Tucci, M., Menilli, L., Stocchero, G., Vogliardi, S., Scrivano, S., Montisci, M., & Favretto, D. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. PubMed. [Link]

  • Miolo, G., Tucci, M., Menilli, L., Stocchero, G., Vogliardi, S., Scrivano, S., Montisci, M., & Favretto, D. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Preprints.org.
  • Desa, W. N. S. M., & Ismail, D. (2017). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Universiti Kebangsaan Malaysia.
  • Miolo, G., Tucci, M., Menilli, L., Stocchero, G., Vogliardi, S., Scrivano, S., Montisci, M., & Favretto, D. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight.
  • Desa, W. N. S. M., & Ismail, D. (2017). Impurity profiling of amphetamine and methamphetamine using Gas Chromatography Mass Spectrometry (GCMS) harmonised methods. Semantic Scholar.
  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug.
  • American Chemical Society. (2025, December 22). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron T.
  • ResearchGate. (2025, August 10).
  • Ventura, R., de la Torre, R., & Segura, J. (2006). Stability studies of amphetamine and ephedrine derivatives in urine. PubMed. [Link]

  • Alsenedi, K. (2018).
  • Klosa, J. (1975). [The stability of amphetaminil. Syntheses with amphetaminil (author's transl)]. PubMed. [Link]

  • ResearchGate. (2025, August 6).
  • Wikipedia. (n.d.). Substituted amphetamine.
  • Nielsen, L. S., Villesen, P., & Lindholst, C. (2018). Stability of amphetamine impurity profiles during 12 months of storage. PubMed. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Parameterizing and grading hydrolytic stability in metal–organic frameworks.
  • Marshall, R. J., Griffin, S. L., Wilson, C., & Forgan, R. S. (2018). Hydrolytic stability in hemilabile metal-organic frameworks. PubMed. [Link]

  • MDPI. (n.d.). Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction.
  • Thermal-Oxidative Stability of Polydimethylsiloxane. (n.d.).
  • Mohammadi, M., Khomeiri, M., Ghorbani, M., & Assadpour, E. (2023). Oxidation and oxidative stability in emulsions. PubMed. [Link]

  • Wikipedia. (n.d.).
  • Indian Institute of Technology Kharagpur. (n.d.). Brajesh Kumar Dubey.

Sources

Optimization

Technical Support Center: Analytical Interferences in the Detection of 4-MTA

Welcome to the technical support center for the analytical detection of 4-Methylthioamphetamine (4-MTA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 4-Methylthioamphetamine (4-MTA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical interferences encountered during the detection and quantification of 4-MTA using chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Matrix Effects and Sample Preparation

Question 1: I am observing significant signal suppression/enhancement for 4-MTA in my LC-MS/MS analysis of plasma samples. What is the likely cause and how can I mitigate this?

Answer: The most probable cause of signal suppression or enhancement in the analysis of biological samples like plasma is the "matrix effect".[1][2][3] This phenomenon occurs when co-eluting endogenous components of the sample matrix, such as phospholipids, salts, and proteins, interfere with the ionization of the target analyte (4-MTA) in the mass spectrometer's ion source.[1][4] This interference can lead to inaccurate quantification of 4-MTA.[1]

Troubleshooting Steps:

  • Assess the Matrix Effect:

    • Post-Column Infusion: This qualitative method helps identify the retention time regions where ion suppression or enhancement occurs. A constant flow of a 4-MTA standard solution is introduced after the analytical column, and a blank matrix extract is injected. Dips or rises in the baseline signal indicate matrix effects.

    • Post-Extraction Spike: This quantitative method compares the response of 4-MTA in a neat solution to its response when spiked into a blank matrix sample that has undergone the full extraction procedure. The ratio of these responses gives the matrix factor (MF), where MF < 1 indicates suppression and MF > 1 indicates enhancement.[1]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering 4-MTA.

    • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A systematic approach to optimizing LLE involves testing different organic solvents and pH conditions.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a stationary phase to selectively retain the analyte while matrix components are washed away. Method development involves selecting the appropriate sorbent (e.g., C18, mixed-mode) and optimizing wash and elution solvents.

Experimental Protocol: Solid-Phase Extraction (SPE) for 4-MTA from Plasma

  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of an internal standard solution (e.g., 4-MTA-d3) and 1 mL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Analyte Elution: Elute the 4-MTA and internal standard with 2 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Section 2: Chromatographic Interferences

Question 2: My GC-MS analysis of 4-MTA shows poor peak shape and tailing. What could be the issue?

Answer: Poor peak shape, particularly tailing, in GC-MS analysis of amphetamine-type substances like 4-MTA is often due to the polar nature of the primary amine group. This group can interact with active sites (e.g., free silanol groups) on the GC column or in the inlet, leading to adsorption and peak tailing.[5] Another potential issue is the thermal stability of the analyte.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis of 4-MTA.

Solutions:

  • Chemical Derivatization: This is the most effective solution. Derivatization chemically modifies the polar amine group, making the molecule more volatile and less prone to adsorption.[5][6]

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.[7][8]

    • Acylation: Reagents like acetic anhydride or propionic anhydride can be used.[9][10] Derivatization with acetic anhydride will produce the acetyl derivative of 4-MTA.[9]

  • Inlet and Column Maintenance:

    • Use a deactivated inlet liner.

    • If the column has been in use for a long time, active sites may have developed at the inlet end. Clipping a small portion (e.g., 10-20 cm) from the front of the column can restore peak shape.

  • Optimize GC Conditions: Ensure the injection port temperature is not excessively high, which could cause thermal degradation of the analyte.

Experimental Protocol: Derivatization of 4-MTA with Acetic Anhydride

  • Sample Preparation: The extracted and dried sample residue is reconstituted in 50 µL of ethyl acetate.

  • Derivatization Reaction: Add 50 µL of acetic anhydride and 10 µL of pyridine (as a catalyst).

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Evaporation: After cooling, evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.

Question 3: I am having difficulty separating 4-MTA from other amphetamine-type substances in my chromatogram. How can I improve the resolution?

Answer: Co-elution of structurally similar compounds is a common challenge. In the case of 4-MTA, it may co-elute with other designer drugs like MDMA or MDEA depending on the chromatographic conditions.[9] Improving separation requires optimizing the chromatographic method.

Strategies for Improving Resolution:

  • For GC-MS:

    • Temperature Program: Modify the oven temperature program. A slower temperature ramp will increase the analysis time but generally improves resolution between closely eluting peaks.

    • Column Choice: Ensure you are using a column with appropriate selectivity for amphetamine-type compounds. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.

  • For LC-MS:

    • Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient can enhance separation.

    • Mobile Phase pH: The retention of amphetamines on a reversed-phase column is highly dependent on the pH of the mobile phase. Since 4-MTA is a basic compound, a slightly alkaline mobile phase can sometimes improve retention and selectivity. However, ensure your column is stable at the chosen pH.

    • Column Chemistry: Consider a different column stationary phase (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.

Section 3: Mass Spectrometric Interferences

Question 4: I suspect I have an isobaric interference in my LC-MS/MS analysis of 4-MTA. How can I confirm and resolve this?

Answer: Isobaric interference occurs when another compound in the sample has the same nominal mass as 4-MTA and produces a fragment ion with the same mass as the one being monitored.[11][12] This is a significant issue in targeted analysis as it can lead to false-positive results or inaccurate quantification.[12][13][14]

Confirmation and Resolution of Isobaric Interference:

  • Chromatographic Separation: The first line of defense is to achieve baseline separation of the interfering compound from 4-MTA. If the peaks are not fully resolved, it is a strong indication of a potential interference.

  • Examine Ion Ratios: If you are monitoring multiple MRM transitions for 4-MTA, the ratio of the peak areas for these transitions should be constant across calibrators and samples. A significant deviation in this ratio in a sample suggests the presence of an interfering compound that contributes to one transition but not the others.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like TOF or Orbitrap can distinguish between compounds with very small mass differences, which may not be possible with a standard triple quadrupole instrument.[15][16] This can help confirm if the interfering compound has a different elemental composition from 4-MTA.

  • Metabolite Interference: Be aware that metabolites of 4-MTA or other co-administered drugs can sometimes be isobaric with the parent drug and produce similar fragments.[12][17] For instance, studies have identified metabolites such as beta-hydroxy 4-MTA and 4-MTA sulfoxide.[17][18] While these may not be directly isobaric, other metabolic transformations could potentially lead to isobaric species.

Workflow for Investigating Isobaric Interference:

Caption: A logical workflow for investigating and resolving suspected isobaric interferences.

Data Summary Table
ParameterTypical Value/RangeSignificance in 4-MTA AnalysisReference
4-MTA Molecular Weight 181.29 g/mol Precursor ion selection in MS (m/z 182 for [M+H]⁺)[9]
GC-MS Derivatization Silylation, AcylationImproves volatility and peak shape, reduces column adsorption[6][9]
Common Quantifier Ion (EI) m/z 44Base peak in the mass spectrum of underivatized 4-MTA[9]
Common Biological Matrices Urine, Blood, PlasmaProne to significant matrix effects[4][17][18]
Key Metabolites Deamino-oxo 4-MTA, beta-hydroxy 4-MTA, 4-MTA sulfoxidePotential for analytical interference[17][18]
References
  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221–233. [Link]

  • Wang, S., & Zhang, C. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(3), 232-241. [Link]

  • Ewald, A. H., Peters, F. T., Weise, M., & Maurer, H. H. (2005). Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 824(1-2), 123-131. [Link]

  • Dussault, E. B., Balakrishnan, V. K., Solomon, K. R., & Sibley, P. K. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Canadian Journal of Chemistry, 87(5), 658-667. [Link]

  • Gaugg, M. T., Engler, A., Nussbaumer-Ochsner, Y., Bregy, L., St-Michael, F., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(6), 1039-1046. [Link]

  • Elliott, S. P. (2000). Analysis of 4-methylthioamphetamine in clinical specimens. Annals of Clinical Biochemistry, 37(4), 463-469. [Link]

  • Yan, Z., Maher, N., Torres, R., Cotto, C., Hastings, B., Dasgupta, M., ... & Caldwell, G. W. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028. [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Patel, M., & Nag, A. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical Research & Allied Sciences, 3(3), 1-10. [Link]

  • Gaugg, M. T., Engler, A., Nussbaumer-Ochsner, Y., Bregy, L., St-Michael, F., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(6), 1039–1046. [Link]

  • Zhang, X., Haynes, K., Danaceau, J., Andrade, L., Demers, K., & Chambers, E. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Smith, M. L., & Bluth, M. H. (2016). Common Interferences in Drug Testing. Clinics in Laboratory Medicine, 36(4), 659-670. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Liu, R. H., & Lin, W. C. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 7(2), 75-90. [Link]

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • The Bumbling Biochemist. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Li, S., & Yuan, J. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7875-7883. [Link]

  • Kushnir, M. M., Crockett, D., & Urry, F. M. (2001). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 25(4), 241-245. [Link]

  • Li, S., & Yuan, J. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7875-7883. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 4-MTA Quantification

Welcome to the technical support guide for the robust quantification of 4-methylthioamphetamine (4-MTA) in complex biological matrices. This resource is designed for researchers, forensic toxicologists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the robust quantification of 4-methylthioamphetamine (4-MTA) in complex biological matrices. This resource is designed for researchers, forensic toxicologists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) and encounter the common yet significant challenge of matrix effects. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and validate high-integrity bioanalytical methods.

Section 1: Frequently Asked Questions - The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects, providing the essential knowledge needed to understand and diagnose issues in your 4-MTA assays.

Q1: What exactly is the "matrix effect" in LC-MS/MS, and why is it a major hurdle for 4-MTA quantification?

Answer: The matrix effect is any alteration of the ionization efficiency of an analyte, such as 4-MTA, caused by co-eluting, undetected components from the biological sample (e.g., plasma, urine, blood).[1] In simple terms, molecules from the sample matrix that enter the mass spectrometer's ion source at the same time as 4-MTA can either suppress or enhance its signal. This phenomenon is a primary cause of poor accuracy and imprecision in quantitative bioanalysis.[2]

The mechanism, particularly for the commonly used electrospray ionization (ESI) source, is complex. It can involve competition for charge in the ESI droplet or changes in droplet properties (like surface tension) that hinder the formation of gas-phase analyte ions.[2] Because the composition of biological matrices varies between individuals and collection methods, the matrix effect can be highly variable, making it a critical parameter to control for reliable quantification.[3] For a basic compound like 4-MTA, ion suppression is the more common issue.

Q2: What are the primary molecular culprits of matrix effects in common biological samples?

Answer: The molecules responsible for matrix effects are endogenous to the biological sample. The specific culprits depend on the matrix and the sample preparation technique used.

  • Plasma/Blood: The most notorious sources of ion suppression are phospholipids from cell membranes. These molecules are abundant and have a wide range of polarities, often causing significant issues in reversed-phase chromatography. Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[4]

  • Urine: Urine is less protein-rich but contains high concentrations of urea, creatinine, and various salts . These highly polar compounds can cause issues, especially if they elute early in the chromatographic run where many amphetamine-type substances also appear.[5][6] Pigments can also interfere.

Q3: How can I perform a quick preliminary assessment of matrix effects in my 4-MTA assay?

Answer: A post-column infusion experiment is the most effective way to visualize the regions of a chromatogram where ion suppression or enhancement occurs.[3] This is a crucial step during method development before validation.

The principle is straightforward: a constant flow of a pure 4-MTA solution is introduced into the LC flow after the analytical column but before the MS ion source. This creates a stable, elevated baseline signal for 4-MTA. You then inject a blank, extracted biological matrix sample. Any dip in the stable baseline indicates a region of ion suppression, while a peak indicates enhancement.[3] By comparing this "suppression profile" with the retention time of 4-MTA, you can determine if your analyte is eluting in a problematic region.

Q4: What do regulatory bodies like the FDA and EMA require for matrix effect evaluation during method validation?

Answer: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of matrix effects to ensure that the method is reliable and rugged.[7][8] The harmonized International Council for Harmonisation (ICH) M10 guideline is now the global standard.[9]

The core experiment involves assessing the matrix factor (MF) . This is typically done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solution (neat standard).[10]

  • Experimental Design: At a minimum, six different lots of the biological matrix (e.g., six different sources of human plasma) should be tested at low and high QC concentrations.[11]

  • Calculation: The matrix factor is calculated as:

    • MF = (Peak response in presence of matrix) / (Peak response in neat solution)

  • Acceptance Criteria: The key is consistency, not the absolute value. The coefficient of variation (%CV) of the internal standard (IS)-normalized matrix factor across the different lots should be ≤15%.[10] This demonstrates that while matrix effects may be present, they are consistent and can be corrected by the internal standard.

Section 2: Troubleshooting Guides - From Symptoms to Solutions

This section provides actionable guides for specific problems you may encounter, linking symptoms directly to causes and solutions.

Guide 1: Issue - Significant Ion Suppression or Enhancement Observed

You've run a post-column infusion experiment or your validation data shows high variability, pointing to a severe matrix effect.

  • Initial Diagnosis: First, confirm the issue with the Post-Column Infusion Experiment (see Protocol 1) . If your 4-MTA peak elutes in a region with a significant dip in the baseline, you have confirmed a co-elution problem.

  • Solution A: Chromatographic Optimization

    • Causality: The simplest way to solve co-elution problems is to chromatographically separate your analyte from the interference.[1] By modifying the mobile phase gradient, you can shift the retention time of 4-MTA to a "cleaner" region of the chromatogram.

    • Step-by-Step Procedure:

      • Identify the suppression zone from your post-column infusion data (e.g., 0.5-1.5 minutes).

      • If 4-MTA elutes within this zone, adjust your LC gradient to increase retention.

      • Action: Lower the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will hold onto 4-MTA longer on a C18 column, allowing the highly polar, interfering compounds (like salts and some phospholipids) to wash off the column first.[12]

      • Alternatively, if the interference is less polar, a steeper gradient can be used to elute 4-MTA more quickly.

      • Re-run the post-column infusion experiment with the modified gradient to confirm that the 4-MTA retention time is now in a region of minimal signal suppression.

  • Solution B: Implement a More Rigorous Sample Preparation Technique

    • Causality: If chromatography alone cannot solve the problem, the interfering components must be removed more effectively before injection. The choice of sample preparation is a trade-off between cleanliness, recovery, and throughput.[13]

    • Comparison of Techniques: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Mechanism Pros Cons Matrix Effect Reduction
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive."Dirty" extract. High levels of phospholipids and salts remain.[1]Poor to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of 4-MTA into an immiscible organic solvent based on its physicochemical properties (pH and polarity).Cleaner than PPT, good removal of salts and proteins.More labor-intensive, uses larger solvent volumes.Moderate to Good
Solid-Phase Extraction (SPE) Chromatographic separation on a small cartridge to isolate 4-MTA from matrix components.[14]Cleanest extracts. Excellent removal of phospholipids and salts.[15]Most complex method development, highest cost per sample.Excellent

For 4-MTA, a mixed-mode cation exchange SPE protocol is often the most effective method for achieving the lowest limits of quantification by providing the cleanest extracts.[16] See Protocol 2 for a detailed starting method.

Guide 2: Issue - Assay Fails Validation for Accuracy & Precision

Your validation runs fail, with QC sample concentrations falling outside the ±15% acceptance criteria from their nominal values.[17]

  • Initial Diagnosis: This failure is often the ultimate consequence of uncorrected matrix effects. Inconsistent recovery and variable ion suppression across different samples and matrix lots lead to poor accuracy and precision.[11]

  • Solution: The "Gold Standard" - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

    • Causality: A SIL-IS is the analyte molecule (4-MTA) in which several atoms have been replaced with their heavy stable isotopes (e.g., deuterium, ¹³C).[18] A good SIL-IS (e.g., 4-MTA-d5) is the ideal tool because it has virtually identical chemical and physical properties to 4-MTA. It will co-elute perfectly and experience the exact same extraction recovery and matrix effects.[19][20]

    • Mechanism of Correction: Since the mass spectrometer can distinguish the SIL-IS from the analyte by its higher mass, the instrument measures the ratio of the analyte peak area to the SIL-IS peak area. Any suppression or enhancement that occurs will affect both the analyte and the SIL-IS equally, keeping their ratio constant and leading to a highly accurate and precise result.[21]

    • Implementation Steps:

      • Selection: Choose a high-purity SIL-IS with a mass shift of at least 3 Da to prevent isotopic crosstalk. Ensure the label is on a stable part of the molecule.[18]

      • Concentration: Spike the SIL-IS into all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process. The concentration should yield a strong, but not saturating, MS signal.

      • Validation: Re-validate the assay according to ICH M10 guidelines. The use of a SIL-IS should dramatically improve the precision of the IS-normalized matrix factor and the overall accuracy and precision of the assay.[10]

Below is a troubleshooting decision tree to guide you when your assay fails validation.

G start Assay Fails Validation (Accuracy/Precision Criteria Not Met) check_is Are you using a Stable Isotope-Labeled IS (SIL-IS)? start->check_is no_is NO check_is->no_is No yes_is YES check_is->yes_is Yes implement_sil Implement a co-eluting SIL-IS (e.g., 4-MTA-d5). This is the most robust solution. no_is->implement_sil check_coelution Do analyte and SIL-IS co-elute perfectly? (Check for deuterium isotope effect) yes_is->check_coelution no_coelute NO check_coelution->no_coelute No yes_coelute YES check_coelution->yes_coelute Yes adjust_chrom Adjust chromatography (e.g., gradient, column) to achieve co-elution. no_coelute->adjust_chrom check_cleanup Is sample cleanup adequate? (Run post-column infusion on blank extract) yes_coelute->check_cleanup no_cleanup NO (Analyte elutes in heavy suppression zone) check_cleanup->no_cleanup No yes_cleanup YES (Analyte in clean zone) check_cleanup->yes_cleanup Yes improve_cleanup Improve sample preparation. Switch from PPT/LLE to a robust SPE method (See Protocol 2). no_cleanup->improve_cleanup final_review Review other parameters: - SIL-IS purity - Stock solution stability - Instrument performance yes_cleanup->final_review

Caption: Troubleshooting decision tree for validation failures.

Section 3: Protocols & Data

This section provides detailed experimental protocols and data to serve as a starting point for your method development.

Protocol 1: Post-Column Infusion Experiment to Visualize Matrix Effects

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • Validated LC-MS/MS system.

  • Syringe pump.

  • T-connector.

  • 4-MTA analytical standard solution (e.g., 100 ng/mL in mobile phase A/B 50:50).

  • Blank biological matrix (e.g., plasma), processed by your intended sample preparation method.

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC flow path from the MS ion source.

  • Using a T-connector, connect the outlet of the analytical column to one inlet of the "T".

  • Connect the syringe pump, containing the 4-MTA solution, to the second inlet of the "T".

  • Connect the outlet of the "T" to the MS ion source.

  • Begin the LC gradient run without an injection. Simultaneously, start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the signal for the 4-MTA MRM transition. Once the signal is stable and continuous, you have established the baseline.

  • Inject a large volume (e.g., 20 µL) of the extracted blank matrix sample onto the LC column and start the LC gradient and MS acquisition.

  • Monitor the 4-MTA signal. Dips in the baseline indicate ion suppression zones.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for 4-MTA from Plasma/Blood

Objective: To achieve a high-purity extract of 4-MTA from plasma or whole blood, minimizing matrix effects. This protocol uses a mixed-mode cation exchange sorbent.

G cluster_0 Sample Pre-Treatment cluster_1 SPE Protocol (Mixed-Mode Cation Exchange) cluster_2 Final Steps sample 1. Aliquot 200 µL Plasma/Blood add_is 2. Add SIL-IS (e.g., 4-MTA-d5) sample->add_is add_buffer 3. Add 400 µL 4% Phosphoric Acid (Pre-treatment/pH adjustment) add_is->add_buffer vortex 4. Vortex & Centrifuge add_buffer->vortex condition 5. Condition Column (1 mL Methanol, then 1 mL DI Water) load 6. Load Supernatant from Step 4 condition->load wash1 7. Wash 1 (1 mL DI Water) load->wash1 wash2 8. Wash 2 (1 mL Methanol) wash1->wash2 dry 9. Dry Sorbent (High Vacuum, 5 min) wash2->dry elute 10. Elute 4-MTA (1 mL 5% NH4OH in Ethyl Acetate) dry->elute evaporate 11. Evaporate Eluate to Dryness reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction (SPE) of 4-MTA.

Table 2: Typical LC-MS/MS Parameters for 4-MTA Analysis
ParameterTypical Value/ConditionRationale
LC Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes 4-MTA from the reversed-phase column.
Gradient Start at 5-10% B, ramp to 95% BSeparates 4-MTA from polar interferences.[12]
Ionization Mode Positive Electrospray (ESI+)4-MTA is a basic amine, readily forming [M+H]⁺ ions.
MRM Transitions Q1: 182.1 -> Q3: 135.1 (Quantifier)Precursor ion [M+H]⁺. The 135.1 fragment is characteristic and provides specificity.[22][23]
Q1: 182.1 -> Q3: 91.1 (Qualifier)A second fragment is used for identity confirmation.
References
  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration. Link

  • Anahita, T., & Javad, R. (2007). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 18(1), 114-121. Link

  • Plumb, R., Mallett, D., & Dear, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(4), 229-232. Link

  • De Castro, A., Concheiro, M., Shakleya, D., & Huestis, M. A. (2008). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 32(8), 639-648. Link

  • Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Application Note. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

  • Lin, H. R., Chen, C. L., Huang, C. L., & Chen, Y. C. (2023). Qualitative Screening of Amphetamine- and Ketamine-Type Abuse Drugs in Urine Employing Dual Mode Extraction Column by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). Journal of analytical toxicology, 47(1), 60–68. Link

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. Link

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Link

  • De Letter, E. A., Clauwaert, K. M., Lambert, W. E., Van Bocxlaer, J. F., & De Leenheer, A. P. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. Link

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Link

  • Amerigo Scientific. Stable Isotope-labeled Standards. Link

  • Poortman-van der Meer, A. J., & Hoogendoorn, M. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. Link

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 225. Link

  • UCT. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Link

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Link

  • Biotage. Bioanalytical sample preparation. Link

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Link

  • BenchChem. A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Link

  • Polymer Synthesis & Mass Spectrometry. (2023). Troubleshooting ion suppression in LC–MS analysis. YouTube. Link

  • Wang, Y., et al. (2020). Rapid Analysis of Four Amphetamines in Urine by Self-Made Pipette-Tip Solid-Phase Extraction Followed by GC-MS/MS. Journal of Chromatographic Science, 58(6), 569–575. Link

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Link

  • Phenomenex. Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs. Link

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. Link

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Link

  • GERSTEL, Inc. Analysis of Drugs and Metabolites in Blood and Urine using Automated Disposable Pipette Extraction. Link

  • Lee, S., et al. (2021). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(10), 173. Link

  • Sigma-Aldrich. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Link

  • Westphal, F., et al. (2006). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. Forensic Science International, 164(2-3), 192-205. Link

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-(Methylthio)phenethylamine

This guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(methylthio)phenethylamine. It provides in-depth technical insights, troubleshooting guid...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(methylthio)phenethylamine. It provides in-depth technical insights, troubleshooting guides, and frequently asked questions to support your experimental design and data interpretation. The information herein is synthesized from established metabolic data of structurally related phenethylamines and general principles of drug metabolism.

Introduction to 4-(Methylthio)phenethylamine Degradation

4-(Methylthio)phenethylamine is a phenethylamine derivative characterized by a methylthio group at the fourth position of the phenyl ring. Understanding its degradation, both through metabolic processes and chemical instability, is crucial for accurate pharmacological and toxicological assessment. The primary routes of degradation involve enzymatic transformations in vivo and potential oxidative or pH-mediated breakdown in vitro. The presence of a sulfur atom and a primary amine makes the molecule susceptible to a variety of metabolic reactions.

The main metabolic pathways for analogous phenethylamines include oxidation of the sulfur atom, modifications of the amine group, and alterations to the aromatic ring and its substituents. These transformations are primarily mediated by cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs).

Visualizing the Degradation Landscape

The following diagram illustrates the predicted major metabolic pathways of 4-(methylthio)phenethylamine based on data from structurally similar compounds.

Degradation_Pathways cluster_phase1 Phase I Metabolism Parent 4-(Methylthio)phenethylamine Sulfoxide 4-(Methylsulfinyl)phenethylamine (Sulfoxide) Parent->Sulfoxide CYPs, FMOs Deaminated_Alcohol 2-(4-(Methylthio)phenyl)ethanol Parent->Deaminated_Alcohol MAO / ADH N_Acetyl N-Acetyl-4-(methylthio)phenethylamine Parent->N_Acetyl Sulfone 4-(Methylsulfonyl)phenethylamine (Sulfone) Sulfoxide->Sulfone CYPs, FMOs N_Acetyl_Sulfoxide N-Acetyl-4-(methylsulfinyl)phenethylamine Sulfoxide->N_Acetyl_Sulfoxide Deaminated_Acid 2-(4-(Methylthio)phenyl)acetic acid Deaminated_Alcohol->Deaminated_Acid ALDH N_Acetyl->N_Acetyl_Sulfoxide CYPs, FMOs

Caption: Predicted Phase I and Phase II metabolic pathways of 4-(methylthio)phenethylamine.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question: I'm observing rapid loss of my parent compound in my in vitro assay, even in control incubations without enzymes. What could be the cause?

Answer: Rapid, non-enzymatic degradation of 4-(methylthio)phenethylamine can be attributed to several factors related to its chemical stability. The thioether and phenethylamine moieties are susceptible to degradation under certain conditions.

  • Oxidation: The methylthio group is prone to oxidation to a sulfoxide and subsequently to a sulfone. This can be catalyzed by light, atmospheric oxygen, or trace metal contaminants in your buffer. To mitigate this:

    • Prepare buffers with high-purity water and chelate any trace metals with EDTA (0.1-1 mM).

    • Degas your buffers and overlay your incubations with an inert gas like nitrogen or argon.

    • Protect your samples from light by using amber vials or covering your plates with foil.

  • pH Instability: Extreme pH values can lead to the degradation of phenethylamines. Ensure your buffer is maintained at a physiological pH (typically 7.4) and has sufficient buffering capacity.

  • Adsorption: Phenethylamines can be "sticky" and adsorb to plasticware. This can be mistaken for degradation. To address this:

    • Use low-adsorption polypropylene or glass vials/plates.

    • Include a small percentage of an organic solvent like acetonitrile or methanol in your sample diluent.

    • Consider adding a non-ionic surfactant like Tween 20 (at a very low concentration, e.g., 0.01%) to your buffer, but be cautious as this can inhibit metabolic enzymes.

Question: My metabolite profile is more complex than expected, with many small, unidentified peaks. How can I simplify this?

Answer: A complex metabolite profile can arise from several sources, including non-enzymatic degradation, impurities in the parent compound, or the formation of reactive metabolites.

  • Characterize Your Starting Material: First, ensure the purity of your 4-(methylthio)phenethylamine stock. Analyze it by LC-MS/MS to identify any pre-existing impurities that could be mistaken for metabolites.

  • Control for Non-Enzymatic Degradation: Run control incubations without the enzyme source (e.g., microsomes, S9 fraction) to identify peaks that form non-enzymatically.

  • Reactive Metabolite Formation: Phenethylamines can sometimes form reactive intermediates. These may be trapped by including nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC) in your incubation mixture. The resulting adducts can be more easily identified by mass spectrometry.

  • Optimize Your Chromatography: A complex chromatogram may be the result of poor separation. Consider adjusting your LC gradient, trying a different column chemistry (e.g., phenyl-hexyl instead of C18), or modifying the mobile phase pH to improve the resolution of your peaks.[1][2]

Question: I am not seeing any sulfoxide or sulfone metabolites in my incubations with liver microsomes. Why might this be?

Answer: The absence of expected oxidative metabolites can be due to several factors:

  • Enzyme System Selection: While Cytochrome P450 enzymes are involved in sulfoxidation, Flavin-containing Monooxygenases (FMOs) can also play a significant role.[3] Standard microsomal preparations contain both, but FMOs are more heat-labile. Ensure your microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

  • Cofactor Requirements: P450 enzymes require NADPH, while FMOs also utilize NADPH. Ensure your NADPH regenerating system is fresh and active.

  • Enzyme Inhibition: Your parent compound or an impurity could be inhibiting the very enzymes responsible for its metabolism. Conduct experiments at a lower substrate concentration to see if metabolism becomes more apparent.

  • Further Metabolism: The sulfoxide metabolite may be rapidly converted to the sulfone or undergo other metabolic transformations, preventing its accumulation to detectable levels. A time-course experiment can help to visualize the appearance and disappearance of metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes involved in the degradation of 4-(methylthio)phenethylamine?

A1: Based on studies of similar compounds, the primary enzymes are expected to be:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the deamination of the phenethylamine side chain, leading to the formation of an aldehyde intermediate which is then further metabolized to an alcohol or a carboxylic acid.[4][5] Phenethylamines are often preferential substrates for MAO-B.[4]

  • Cytochrome P450 (CYP) Enzymes: Various CYP isoforms, particularly from the CYP1A, CYP2C, CYP2D, and CYP3A families, are likely involved in the sulfoxidation of the methylthio group.[3]

  • Flavin-containing Monooxygenases (FMOs): FMOs are also known to catalyze the oxidation of thioethers and can contribute to sulfoxide formation.[3]

  • N-acetyltransferases (NATs): These Phase II enzymes are responsible for the N-acetylation of the primary amine group.

Q2: What are the expected major metabolites of 4-(methylthio)phenethylamine?

A2: The major predicted metabolites are:

  • 4-(Methylsulfinyl)phenethylamine (Sulfoxide): Formed by the oxidation of the sulfur atom.

  • 4-(Methylsulfonyl)phenethylamine (Sulfone): Formed by further oxidation of the sulfoxide.

  • N-Acetyl-4-(methylthio)phenethylamine: Formed by the acetylation of the primary amine.

  • 2-(4-(Methylthio)phenyl)acetic acid: A product of deamination followed by oxidation.

  • 2-(4-(Methylthio)phenyl)ethanol: A product of deamination followed by reduction.

It is also possible to see combinations of these pathways, such as N-Acetyl-4-(methylsulfinyl)phenethylamine .[6][7]

Q3: How should I store my stock solutions of 4-(methylthio)phenethylamine to ensure stability?

A3: For optimal stability, stock solutions should be prepared in a non-aqueous solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. Protect the solutions from light. The stability of phenethylamine derivatives in biological matrices is generally good when stored at low temperatures (-20°C or lower).[8]

Q4: Can I use human liver S9 fraction instead of microsomes for my in vitro metabolism studies?

A4: Yes, using the S9 fraction is a valid approach and offers the advantage of containing both microsomal and cytosolic enzymes. This means you will be able to observe metabolites formed by cytosolic enzymes like some sulfotransferases and N-acetyltransferases, in addition to the oxidative metabolism seen with microsomes. However, the overall metabolic rate may be lower in the S9 fraction compared to microsomes due to the lower concentration of microsomal enzymes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a framework for determining the rate of degradation of 4-(methylthio)phenethylamine in a microsomal system.

workflow_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents: - Phosphate Buffer (pH 7.4) - 4-(Methylthio)phenethylamine stock - Human Liver Microsomes (HLM) - NADPH Regenerating System B Pre-warm HLM and Buffer at 37°C A->B C Add 4-(Methylthio)phenethylamine (Final concentration: 1 µM) B->C D Initiate reaction by adding NADPH Regenerating System C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with cold Acetonitrile containing Internal Standard E->F G Centrifuge to precipitate protein F->G H Transfer supernatant for LC-MS/MS analysis G->H I Quantify remaining parent compound H->I

Caption: Workflow for an in vitro metabolic stability assay.

Materials:

  • 4-(methylthio)phenethylamine

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally related compound with similar properties)

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of 4-(methylthio)phenethylamine and the NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer and the HLM suspension (final protein concentration typically 0.5-1 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the 4-(methylthio)phenethylamine working solution to the wells to initiate the pre-incubation (final substrate concentration typically 1 µM).

  • Reaction Start: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched immediately after adding the substrate and before adding NADPH.

  • Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of 4-(methylthio)phenethylamine remaining at each time point.

Data Analysis: Plot the natural log of the percentage of remaining 4-(methylthio)phenethylamine against time. The slope of the linear portion of this plot gives the degradation rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines a general approach for identifying potential metabolites.

Procedure:

  • Sample Preparation: Follow the incubation procedure from Protocol 1, but use a higher concentration of 4-(methylthio)phenethylamine (e.g., 10-50 µM) to generate detectable levels of metabolites. Also, prepare control samples (without NADPH and without microsomes).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or Phenyl-Hexyl analytical column. A typical mobile phase would be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9] Run a gradient from low to high organic phase to elute compounds of varying polarity.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Full Scan: Acquire full scan data to get an overview of all ions present in the sample. Compare the chromatograms of the full incubation with the control samples to find unique peaks corresponding to potential metabolites.

    • Product Ion Scanning (PIS): Fragment the protonated molecule of 4-(methylthio)phenethylamine to identify its characteristic fragment ions.

    • Neutral Loss/Precursor Ion Scanning: These scans can be used to screen for specific metabolic transformations (e.g., a neutral loss of 46 Da for N-acetylation followed by sulfoxidation).

    • Data Analysis: Propose metabolite structures based on the mass shift from the parent compound and the fragmentation patterns observed in the MS/MS spectra. For example:

      • A +16 Da shift suggests sulfoxidation.

      • A +32 Da shift suggests sulfone formation.

      • A +42 Da shift suggests N-acetylation.

Quantitative Data Summary

Metabolic PathwayMass Shift (Da)Key Enzymes
Sulfoxidation+16CYPs, FMOs
Sulfone Formation+32CYPs, FMOs
N-Acetylation+42NATs
Deamination & Reduction-15MAO, ADH
Deamination & Oxidation-1MAO, ALDH

References

  • Thevis, M., et al. (2005). New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(9), 1157-72. [Link]

  • Frison, G., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(6), 433–440. [Link]

  • Kanamori, T., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 37(6), 679-92. [Link]

  • Chang, Y-C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

  • Lin, L-C., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 241-7. [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(2), 247-259. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. JETIR, 11(9). [Link]

  • Thevis, M., et al. (2005). New designer drug, 2,5-dimethoxy-4-propylthio-beta-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(1), 105-16. [Link]

  • Baddick, H., & Bakhle, Y. S. (1982). The metabolism of 5-hydroxytryptamine and beta-phenylethylamine in perfused rat lung and in vitro. British Journal of Pharmacology, 76(4), 631–637. [Link]

  • Hodgson, E., & Levi, P. E. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug Metabolism and Disposition, 32(3), 333-9. [Link]

  • Peters, F. T. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology?. Analytical and Bioanalytical Chemistry, 388(7), 1505-19. [Link]

  • Elliott, S. (2000). Analysis of 4-methylthioamphetamine in clinical specimens. Annals of Clinical Biochemistry, 37(4), 463-9. [Link]

  • de Boer, D., et al. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-33. [Link]

  • Thevis, M., et al. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(11), 1509-19. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

  • Wikipedia. (2023). 2C-T. In Wikipedia. [Link]

  • Simmler, L. D., et al. (2016). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 103, 139-47. [Link]

  • Wikipedia. (2023). 2C-T-4. In Wikipedia. [Link]

  • Martínez-Cócera, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(1), 1. [Link]

  • Kolaczynska, K. E., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003. [Link]

  • Kanamori, T., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 37(6), 679-92. [Link]

  • PrecisionFDA. 4-METHYLTHIOAMPHETAMINE. [Link]

  • Bishop, M. J., et al. (2025). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. ACS Omega. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methylthioamphetamine (4-MTA) Detection

An In-depth Comparison of Immunoassay, GC-MS, LC-MS/MS, and HPLC-DAD for Researchers, Scientists, and Drug Development Professionals Introduction 4-Methylthioamphetamine (4-MTA) is a potent synthetic stimulant and entact...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Immunoassay, GC-MS, LC-MS/MS, and HPLC-DAD for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthioamphetamine (4-MTA) is a potent synthetic stimulant and entactogen, structurally related to amphetamine and MDMA. First synthesized in the 1970s, it emerged as a designer drug in the late 1990s, leading to several fatalities and its subsequent classification as a controlled substance in many countries. The accurate and reliable detection of 4-MTA in various matrices, including seized materials and biological samples, is crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. This guide provides a comprehensive comparison of the primary analytical methods for 4-MTA detection, delving into the validation parameters and experimental protocols essential for achieving robust and defensible results. As a senior application scientist, this document is structured to not only present data but to explain the causality behind the methodological choices, ensuring a deep, practical understanding for the reader.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for preliminary screening or confirmatory identification and quantification. This guide will explore four key methodologies: Immunoassay, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Each method's performance will be critically evaluated based on internationally recognized validation guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Scientific Working Group for Forensic Toxicology (SWGTOX).

Principles of Method Validation

Before delving into the comparative analysis, it is essential to understand the core principles of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, as defined by major regulatory bodies, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

The choice of an analytical method for 4-MTA detection is a critical decision driven by factors such as required sensitivity, specificity, sample matrix, and throughput. This section provides a detailed comparison of the most commonly employed techniques.

Immunoassay: The First Line of Screening

Immunoassays are widely used as a rapid and cost-effective preliminary screening tool for classes of drugs, including amphetamines. These assays utilize antibodies that recognize specific structural features of a drug molecule.

Principle of Operation: Competitive immunoassays are the most common format. In this setup, free drug from a sample competes with a labeled drug for a limited number of antibody binding sites. A signal is generated that is inversely proportional to the concentration of the drug in the sample.

Performance and Validation Insights:

While highly sensitive, the primary limitation of immunoassays is their specificity. Antibodies designed for amphetamine may cross-react with other structurally related compounds, including 4-MTA. This is both an advantage for broad screening and a significant drawback requiring confirmatory analysis.

A crucial validation parameter for immunoassays is the determination of cross-reactivity . One study on the Bio-Quant Direct ELISA for amphetamine demonstrated a significant cross-reactivity of 280% for 4-MTA relative to amphetamine.[1][2][3] This high cross-reactivity indicates that the assay is very likely to produce a positive result in the presence of 4-MTA, making it an effective, albeit non-specific, screening tool. The same study showed the capacity to confidently detect target analytes down to 3 ng/mL .[1][2][3]

Why this is important: A high cross-reactivity is desirable in a screening assay as it minimizes the chances of false negatives for related, unscheduled designer drugs. However, it necessitates a more specific confirmatory method to identify the exact compound.

Experimental Workflow: Immunoassay Screening

Immunoassay screening workflow for 4-MTA.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation

GC-MS has long been considered the gold standard for the confirmatory analysis of volatile and semi-volatile compounds like 4-MTA. It combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry.

Principle of Operation: The sample extract is injected into a heated port, vaporizing the analyte, which is then carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

Performance and Validation Insights:

GC-MS offers excellent specificity and sensitivity for 4-MTA analysis. To enhance volatility and improve chromatographic peak shape, derivatization of the amine group is often necessary.

One study reported a validated GC-MS method for the detection of 4-MTA in human urine with a limit of detection (LOD) of 30 ng/mL and an extraction efficiency of approximately 70%.[4] While direct comparative data for all validation parameters for 4-MTA is limited, a guide for the structurally similar 4-Methylamphetamine (4-MA) provides valuable reference points, showing a typical LOD of 3.87 µg/mL and a limit of quantification (LOQ) of 11.60 µg/mL for methamphetamine in seized drug samples.[5] It is important to note that LOD and LOQ are highly dependent on the sample matrix and the specific instrumentation used.

Why derivatization is key: The primary amine group of 4-MTA can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) masks this polar group, increasing volatility and improving chromatographic performance.

Experimental Workflow: GC-MS Analysis

General workflow for GC-MS analysis of 4-MTA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Sensitivity and Specificity without Derivatization

LC-MS/MS has emerged as a powerful alternative to GC-MS, particularly for the analysis of polar and thermally labile compounds. It offers exceptional sensitivity and specificity, often without the need for derivatization.

Principle of Operation: The sample extract is injected into a high-performance liquid chromatograph. The analyte is separated on a column based on its interactions with the stationary and mobile phases. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In a tandem mass spectrometer (e.g., a triple quadrupole), a precursor ion corresponding to the analyte is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

Performance and Validation Insights:

LC-MS/MS is arguably the most sensitive technique for the detection of 4-MTA. A study on a fatal 4-MTA intoxication case detailed a quantitative LC-MS/MS assay with a linearity range of 0.1 to 50 mg/L in various biological matrices.[6] For the related compound 4-MA, a comparative guide indicates an LOD in the range of 0.29 - 0.37 ng/mL and an LOQ of approximately 1.0 ng/mL .[5] These values highlight the superior sensitivity of LC-MS/MS compared to GC-MS and HPLC-DAD.

Why ESI is advantageous: Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule ([M+H]+) with minimal fragmentation. This is ideal for quantitative analysis using MRM, as it provides a stable and abundant precursor ion for fragmentation in the mass spectrometer.

Experimental Workflow: LC-MS/MS Analysis

Workflow for LC-MS/MS analysis of 4-MTA.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A Robust Quantitative Tool

HPLC-DAD is a widely available and robust technique for the quantification of known compounds. While less sensitive and specific than mass spectrometric methods, it is a reliable workhorse in many analytical laboratories.

Principle of Operation: Similar to LC-MS/MS, the analyte is separated on an HPLC column. Detection is achieved using a diode-array detector, which records the absorbance of the eluent across a range of UV-visible wavelengths simultaneously. This provides a UV spectrum of the analyte as it elutes, which can aid in identification and purity assessment.

Performance and Validation Insights:

The sensitivity of HPLC-DAD is generally lower than that of MS-based methods. For the related compound 4-MA, a reported LOD is 0.717 µg/mL and an LOQ is 2.15 µg/mL .[5] Linearity is typically excellent, with correlation coefficients (R²) often exceeding 0.999.[5]

Why DAD is useful: The ability to acquire a full UV spectrum is advantageous for peak purity assessment. If a chromatographic peak contains more than one compound, the UV spectra at different points across the peak will not be identical. This is a valuable tool for method development and troubleshooting.

Summary of Quantitative Performance

The following table summarizes the typical performance characteristics of the discussed analytical methods for the detection of 4-MTA and structurally similar amphetamines. It is important to note that these values can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.

ParameterImmunoassay (Screening)GC-MS (Confirmation)LC-MS/MS (Confirmation)HPLC-DAD (Quantification)
LOD ~3 ng/mL (for target analytes)[1][2][3]30 ng/mL (4-MTA in urine)[4]0.29 - 0.37 ng/mL (for 4-MA)[5]0.717 µg/mL (for 4-MA)[5]
LOQ N/A (Qualitative)11.60 µg/mL (for Methamphetamine)[5]~1.0 ng/mL (for 4-MA)[5]2.15 µg/mL (for 4-MA)[5]
Specificity Low (High cross-reactivity)HighVery HighModerate
Throughput HighModerateModerate to HighHigh
Cost LowHighVery HighModerate
Derivatization NoOften RequiredNoNo

Detailed Experimental Protocols

To ensure the reproducibility and trustworthiness of analytical results, detailed and well-documented protocols are paramount. Below are representative step-by-step methodologies for the analysis of 4-MTA or related amphetamines using the confirmatory techniques discussed.

Protocol 1: GC-MS Analysis of 4-MTA in Seized Powder

This protocol is adapted from established methods for the analysis of amphetamine-type substances in seized materials.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the homogenized powder into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

  • Derivatization (if necessary):

    • Transfer 100 µL of the filtered sample solution to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature and the sample is ready for injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-500).

Protocol 2: LC-MS/MS Analysis of 4-MTA in Urine

This protocol is based on a "dilute-and-shoot" approach, which is common for the rapid and sensitive analysis of drugs in biological fluids.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample.

    • Add 450 µL of an internal standard solution (e.g., 4-MTA-d5 in 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for 4-MTA and its internal standard.

Conclusion: A Method for Every Need

The validation of analytical methods for the detection of 4-MTA is a critical undertaking that underpins the reliability of forensic, clinical, and research findings. This guide has provided a comparative overview of four key analytical techniques, each with its unique strengths and applications.

  • Immunoassays serve as an invaluable tool for rapid, high-throughput screening, with a high degree of cross-reactivity for 4-MTA, making it an effective, albeit presumptive, first-line test.

  • GC-MS remains a robust and reliable confirmatory technique, providing definitive structural information, though often requiring a derivatization step.

  • LC-MS/MS offers the highest sensitivity and specificity, allowing for direct analysis of 4-MTA in complex biological matrices without derivatization, making it the preferred method for trace-level quantification.

  • HPLC-DAD is a cost-effective and dependable method for quantification, particularly in quality control settings where high sensitivity is not the primary requirement.

The choice of method should be guided by the specific analytical question at hand, taking into account the required sensitivity, specificity, sample matrix, and available resources. By adhering to rigorous validation protocols, as outlined by international guidelines, and understanding the underlying principles of each technique, researchers and scientists can ensure the generation of high-quality, defensible data in the analysis of 4-Methylthioamphetamine.

References

  • International Council for Harmonisation. (1995). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. [Link]

  • Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]

  • De Letter, E. A., et al. (2001). Fatal 4-MTA Intoxication: Development of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for Multiple Matrices. Journal of Analytical Toxicology, 25(8), 706-712. [Link]

  • Apollonio, L. G., et al. (2007). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Presumptive Assays for Amphetamine and Methamphetamine. Journal of Analytical Toxicology. [Link]

  • Washington State Patrol. (2020). CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. [Link]

  • Mohan, D., et al. (2020). Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets from Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques. ResearchGate. [Link]

  • Mercolini, L., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Analytical Chemistry, 93(48), 16035-16043. [Link]

  • Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(3), 457-466. [Link]

  • Ewald, A. H., et al. (2005). Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 824(1-2), 123-131. [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]

  • Clauwaert, K. M., et al. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International, 171(1), 44-51. [Link]

  • Siemens Healthcare Diagnostics Inc. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International. [Link]

  • Błachut, D., et al. (2009). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. Forensic Science International, 192(1-3), 98-114. [Link]

  • Nieddu, M., et al. (2023). Development and validation of an HPLC-DAD methodology for the detection of a potent chemotherapeutic agent, Maytansinoid Ravtansine (DM4), and its metabolite, S-methyl-DM4 (S-Me-DM4), in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 233, 115469. [Link]

  • Kiss, B., et al. (2015). Development and validation of a HPLC-DAD/FLD method for the determination of MDMA, MDA, methamphetamine, morphine, morphine-glucuronides and 6-monoacetylmorphine in human plasma. ResearchGate. [Link]

  • Stoyanova, M., & Glavcheva, Y. (2020). Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. ResearchGate. [Link]

  • Al-Asmari, A. I., et al. (2022). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. ResearchGate. [Link]

  • de Nijs, M., et al. (2021). Development and Validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B, 1180, 122880. [Link]

  • Shipkova, M., & Svinarov, D. (2015). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Al-Rimawi, F. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 76(4), 349-353. [Link]

  • Bakes, D. M., et al. (2014). Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma. Journal of Chromatography B, 951-952, 96-103. [Link]

Sources

Comparative

A Comparative Pharmacological Analysis of 4-MTA and MDMA: A Guide for Researchers

For Drug Development Professionals, Scientists, and Researchers This guide provides an in-depth comparative analysis of the pharmacology of 4-methylthioamphetamine (4-MTA) and 3,4-methylenedioxymethamphetamine (MDMA). Mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Drug Development Professionals, Scientists, and Researchers

This guide provides an in-depth comparative analysis of the pharmacology of 4-methylthioamphetamine (4-MTA) and 3,4-methylenedioxymethamphetamine (MDMA). Moving beyond a surface-level overview, this document synthesizes key experimental data to elucidate the distinct and overlapping mechanisms of action, receptor interactions, and metabolic pathways of these two psychoactive compounds.

Introduction: Structural Analogs with Divergent Pharmacological Profiles

4-MTA and MDMA are structurally related phenethylamines that have garnered significant attention for their unique effects on the central nervous system. While both are recognized for their potent interactions with the serotonin system, their overall pharmacological profiles exhibit critical differences that influence their physiological and subjective effects. MDMA is well-characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), underpins its entactogenic and stimulant properties.[1] In contrast, 4-MTA was initially identified as a highly selective serotonin releasing agent (SSRA), a characteristic that belies a more complex and potentially hazardous pharmacological profile.[1] This guide will dissect these nuances, providing a data-driven comparison to inform future research and drug development.

Mechanism of Action: A Tale of Two Monoamine Releasers

The primary mechanism of action for both 4-MTA and MDMA involves the disruption of normal monoamine neurotransmitter transport.[1][2] Both compounds act as substrates for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting non-vesicular release, or efflux, of these neurotransmitters into the synaptic cleft.[3][4]

Monoamine Transporter Interactions: Potency and Selectivity

A critical point of divergence between 4-MTA and MDMA lies in their relative potencies and selectivities for the monoamine transporters.

MDMA exhibits a preference for the serotonin transporter, but also significantly interacts with the norepinephrine and dopamine transporters.[5] This broad-spectrum activity contributes to its complex psychopharmacological effects, which include feelings of empathy and prosociality (attributed to serotonin release), as well as increased energy and alertness (linked to norepinephrine and dopamine release).[6]

4-MTA , on the other hand, was initially characterized as a highly selective serotonin releasing agent.[1] However, subsequent research has revealed that it also induces dopamine release, albeit less efficiently than it releases serotonin.[1] This pronounced selectivity for the serotonin system is a key factor in its distinct subjective effects and toxicity profile.

Comparative Data on Monoamine Transporter Inhibition (IC50/Ki Values)

CompoundSERT (Ki, µM)DAT (Ki, µM)NET (Ki, µM)Reference
MDMA2.5~6.50.6[7]
MDMA13.36.5222.4[8]
4-MTAData not available in direct comparisonData not available in direct comparisonData not available in direct comparison

Comparative Data on Monoamine Release Potency (EC50 Values)

CompoundSerotonin Release (EC50, µM)Dopamine Release (EC50, µM)Reference
(±)-MDMA5.6322[3]
4-MTAData not available in direct comparisonData not available in direct comparison

Note: As with binding affinities, direct comparative EC50 values for neurotransmitter release by 4-MTA are not available in the searched literature.

The Critical Role of Monoamine Oxidase Inhibition

A defining and dangerous feature of 4-MTA's pharmacology is its potent inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of serotonin and norepinephrine. By inhibiting this enzyme, 4-MTA not only promotes the release of serotonin but also prevents its breakdown, leading to a profound and prolonged increase in synaptic serotonin levels. This dual mechanism is a significant contributor to the risk of serotonin syndrome, a potentially life-threatening condition.

MDMA also exhibits inhibitory effects on MAO-A, but to a lesser extent than 4-MTA.[9][10]

Comparative Data on MAO-A Inhibition

CompoundMAO-A Inhibition (IC50, µM)MAO-A Inhibition (Ki, µM)Reference
MDMA4422[9][11]
MDMA-18.6 (for DA deamination), 24.5 (for 5-HT deamination)[10]
4-MTAPotent inhibitor (specific value not consistently reported in direct comparisons)-[1]

Receptor Binding Profiles: Beyond the Transporters

While their primary actions are on the monoamine transporters, both MDMA and 4-MTA interact with a range of postsynaptic receptors, which can modulate their overall effects.

MDMA has been shown to have low micromolar affinities for various receptors, including serotonin 5-HT2A and 5-HT2B receptors.[3][12] The interaction with 5-HT2A receptors is thought to contribute to the mild perceptual alterations sometimes reported with MDMA use.[3] Agonism at 5-HT2B receptors has been implicated in MDMA-induced serotonin release.[12]

4-MTA also binds to serotonin receptors, though comprehensive quantitative data is less available compared to MDMA.

Metabolic Pathways and Pharmacokinetics

The metabolism of both compounds is complex and primarily occurs in the liver.

MDMA is metabolized through two main pathways: O-demethylenation followed by catechol-O-methyltransferase (COMT)-catalyzed methylation and/or conjugation, and N-dealkylation, deamination, and oxidation.[13]

The metabolism of 4-MTA is less extensively studied in humans, but animal models suggest pathways including β-hydroxylation, ring hydroxylation, and oxidative deamination.

Experimental Protocols for Pharmacological Characterization

To facilitate further research in this area, detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound (e.g., 4-MTA or MDMA) for a specific receptor or transporter.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., hSERT, hDAT)

  • Radioligand with known high affinity for the target (e.g., [³H]citalopram for SERT)

  • Test compounds (4-MTA, MDMA) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Scintillation fluid

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Incubation: In each well of the 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations. Include control wells with no test compound (total binding) and wells with a high concentration of a known displacer (non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the free radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis: Measurement of Extracellular Neurotransmitter Levels

This protocol outlines the procedure for measuring changes in extracellular neurotransmitter concentrations in the brain of a freely moving animal following drug administration.

Objective: To quantify the in vivo release of serotonin, dopamine, and norepinephrine in a specific brain region (e.g., nucleus accumbens) in response to 4-MTA or MDMA.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannulae

  • Surgical instruments

  • Anesthesia

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Test compounds (4-MTA, MDMA)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula directed at the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a perfusion pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (4-MTA or MDMA) via a chosen route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at the same intervals for a specified period after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the mean percentage change from baseline over time for each treatment group.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency of a compound on MAO-A and MAO-B activity.

Objective: To determine the IC50 value of 4-MTA and MDMA for the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for a spectrophotometric assay, or a specific substrate like serotonin for MAO-A)

  • Test compounds (4-MTA, MDMA)

  • Assay buffer

  • Spectrophotometer or fluorometer

  • 96-well plates

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the MAO substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Measurement: Measure the product formation using a spectrophotometer or fluorometer. The method of detection will depend on the substrate used (e.g., measuring the formation of 4-hydroxyquinoline from kynuramine at a specific wavelength).

  • Data Analysis: Calculate the percentage of MAO activity remaining at each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Visualizing the Pharmacology: Diagrams

MDMA_Pathway MDMA MDMA SERT SERT MDMA->SERT Inhibits Reuptake & Promotes Efflux NET NET MDMA->NET Inhibits Reuptake & Promotes Efflux DAT DAT MDMA->DAT Inhibits Reuptake & Promotes Efflux Synaptic_Vesicle Synaptic Vesicle MDMA->Synaptic_Vesicle Disrupts Storage Serotonin Serotonin Synaptic_Vesicle->Serotonin Releases Norepinephrine Norepinephrine Synaptic_Vesicle->Norepinephrine Releases Dopamine Dopamine Synaptic_Vesicle->Dopamine Releases Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Activates Norepinephrine->Postsynaptic_Receptors Activates Dopamine->Postsynaptic_Receptors Activates

Caption: MDMA's primary mechanism of action.

Four_MTA_Pathway Four_MTA 4-MTA SERT SERT Four_MTA->SERT Potently Inhibits Reuptake & Promotes Efflux DAT DAT Four_MTA->DAT Weakly Promotes Efflux MAO_A MAO-A Four_MTA->MAO_A Potently Inhibits Synaptic_Vesicle Synaptic Vesicle Four_MTA->Synaptic_Vesicle Disrupts Storage Serotonin Serotonin Synaptic_Vesicle->Serotonin Releases Dopamine Dopamine Synaptic_Vesicle->Dopamine Releases Serotonin->MAO_A Prevents Degradation Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Strongly Activates Dopamine->Postsynaptic_Receptors Activates

Caption: 4-MTA's dual mechanism of action.

Microdialysis_Workflow cluster_animal In Vivo cluster_collection Sample Collection cluster_analysis Analysis Animal Freely Moving Animal (e.g., Rat) Probe Microdialysis Probe in Brain Region Collector Fraction Collector Probe->Collector Dialysate Collection Pump Perfusion Pump (aCSF) Pump->Probe Perfusion HPLC HPLC-ECD Analysis Collector->HPLC Data Data Analysis (% Baseline) HPLC->Data

Caption: Experimental workflow for in vivo microdialysis.

Conclusion: Implications for Research and Safety

The pharmacological profiles of 4-MTA and MDMA, while stemming from a similar structural backbone, diverge in critical ways. MDMA's broader action on all three major monoamine systems likely contributes to its characteristic entactogenic effects. In contrast, 4-MTA's potent and selective serotonin release, coupled with its significant MAO-A inhibition, creates a pharmacological profile that carries a heightened risk of severe serotonin toxicity.

For researchers and drug development professionals, understanding these differences is paramount. The distinct pharmacological signatures of these compounds offer valuable tools for probing the roles of different monoaminergic systems in modulating mood, social behavior, and cognition. However, the potent MAO-A inhibition by 4-MTA underscores the importance of comprehensive pharmacological screening for novel psychoactive substances to ensure safety and predict potential adverse effects. Future research should aim to obtain direct, comparative in vitro and in vivo data for these and other related compounds to build a more complete and predictive understanding of their structure-activity relationships.

References

  • High Science. (n.d.). How MDMA Affects Serotonin, Dopamine, and Norepinephrine. Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 146(2), 243-251.
  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2004). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current pharmaceutical design, 10(15), 1763-1776.
  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
  • Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). Review of the pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). Psychopharmacology, 168(1-2), 1-13.
  • Sessa, B. (2018). A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy.
  • Baumann, M. H., Wang, X., & Rothman, R. B. (2007). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Synapse, 61(12), 1005-1013.
  • Liechti, M. E., & Vollenweider, F. X. (2001). Duloxetine Inhibits Effects of MDMA (‘‘Ecstasy’’) In Vitro and in Humans in a Randomized Placebo-Controlled Trial. Neuropsychopharmacology, 26(4), 489-503.
  • Doly, S., Valjent, E., Setola, V., Callebert, J., Hervé, D., Launay, J. M., & Maroteaux, L. (2008). Effect of 5-HT 2B receptor inhibition on MDMA-induced 5-HT release as. Journal of neurochemistry, 106(5), 2015-2027.
  • Steuer, A. E., Williner, E., Staeheli, S. N., & Kraemer, T. (2016). Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine. Toxicology letters, 243, 30-37.
  • Sitte, H. H., & Freissmuth, M. (2015). Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters. Molecular pharmacology, 87(2), 286-294.
  • Rothman, R. B., & Baumann, M. H. (2009). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. Synapse, 63(10), 875-884.
  • Wikipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]

  • Banks, M. L., Hutsell, B. A., & Blough, B. E. (2015). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 6(9), 1560-1574.
  • Bishop, C., & De La Garza, R. (2003). Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats. Psychopharmacology, 170(3), 269-279.
  • Leonardi, E. T., & Azmitia, E. C. (1994). MDMA (ecstasy) inhibition of MAO type A and type B: comparisons with fenfluramine and fluoxetine (Prozac). Neuropsychopharmacology, 10(4), 231-238.
  • Leonardi, E. T., & Azmitia, E. C. (1994). MDMA (Ecstasy) Inhibition of MAO Type A and Type B: Comparisons with Fenfluramine and Fluoxetine (Prozac). Neuropsychopharmacology, 10(4), 231-238.
  • Heifets, B. D., & Malenka, R. C. (2021). 5-HT2C receptors in the nucleus accumbens constrain the rewarding effects of MDMA. Science advances, 7(45), eabh2623.
  • Steuer, A. E., Williner, E., Staeheli, S. N., & Kraemer, T. (2016). Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine. Toxicology letters, 243, 30-37.
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. CHIMIA International Journal for Chemistry, 67(10), 751-756.
  • Doly, S., Valjent, E., Setola, V., Callebert, J., Hervé, D., Launay, J. M., & Maroteaux, L. (2009). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Journal of Neuroscience, 29(19), 6216-6227.
  • Colado, M. I., O'Shea, E., & Green, A. R. (2004). Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation. Current pharmaceutical design, 10(15), 1777-1790.
  • Neuroscientifically Challenged. (2021, September 28). 2-Minute Neuroscience: MDMA [Video]. YouTube. [Link]

Sources

Comparative

A Comparative Guide for the Forensic Analysis of 4-Methylthioamphetamine (4-MTA): HPLC-MS vs. GC-MS

<Step> Introduction: The Forensic Imperative for 4-MTA Analysis 4-Methylthioamphetamine (4-MTA) is a potent designer drug that emerged on the illicit market, presenting significant challenges to forensic toxicology.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Introduction: The Forensic Imperative for 4-MTA Analysis

4-Methylthioamphetamine (4-MTA) is a potent designer drug that emerged on the illicit market, presenting significant challenges to forensic toxicology.[1][2] Classified as a potent serotonin-releasing agent, its consumption has been linked to severe poisonings and fatalities.[1] Consequently, the development of robust and reliable analytical methods for the unambiguous identification and quantification of 4-MTA in biological matrices is paramount for law enforcement, clinical toxicology, and public health.

This guide provides an in-depth comparison of the two gold-standard analytical techniques employed for this purpose: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a critical evaluation of their respective performances, grounded in experimental data and field-proven insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific analytical needs.

Chapter 1: Fundamental Principles - A Tale of Two Separations

The choice between HPLC-MS and GC-MS for 4-MTA analysis hinges on the physicochemical properties of the analyte and the specific requirements of the forensic investigation.

1.1 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Versatile Workhorse

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 4-MTA, which is a non-volatile, polar compound, HPLC is an inherently suitable separation technique.[3]

  • Mechanism: The analyte is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. The separation is governed by the analyte's affinity for the stationary phase versus the mobile phase. By altering the composition of the mobile phase (gradient elution), a high degree of separation can be achieved for complex mixtures.

  • Coupling to MS: The eluent from the HPLC column is introduced into the mass spectrometer via an ionization source, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5] These "soft" ionization techniques typically generate a protonated molecule ([M+H]+), preserving the molecular weight information, which is crucial for identification. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by fragmenting the precursor ion into characteristic product ions.[4][5]

Key Advantages for 4-MTA Analysis:

  • No Derivatization Required: HPLC can directly analyze polar and non-volatile compounds like 4-MTA without the need for chemical modification, simplifying sample preparation and reducing analysis time.[3][6][7]

  • High Sensitivity and Selectivity: The combination of chromatographic separation and tandem mass spectrometry provides excellent sensitivity and selectivity, which is critical for detecting low concentrations of 4-MTA in complex biological matrices.[6][8]

  • Suitability for a Broad Range of Analytes: HPLC-MS methods can be readily adapted to simultaneously analyze a wide array of licit and illicit substances, making it a powerful tool for comprehensive toxicological screening.[3]

1.2 Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.

  • Mechanism: The sample is vaporized in a heated injector and carried through the column by an inert carrier gas (e.g., helium). Separation occurs as different compounds travel through the column at different rates depending on their boiling points and affinities for the stationary phase.

  • Coupling to MS: As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[9] The resulting mass spectrum is a unique "fingerprint" that can be compared against established spectral libraries for confident identification.

The Derivatization Imperative for Amphetamines:

Amphetamine-type substances, including 4-MTA, contain polar amine functional groups that can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis.[10][11] To overcome this, a derivatization step is almost always necessary.[10][12][13] This involves a chemical reaction to replace the active hydrogens on the amine group with a less polar, more volatile group.

Common derivatizing agents for amphetamines include:

  • Acylating agents: Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA).[14][15]

  • Silylating agents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA).[16]

Derivatization not only improves chromatographic performance but can also produce characteristic high molecular weight fragments, aiding in mass spectral identification.[10][16]

Key Advantages for 4-MTA Analysis:

  • High Chromatographic Resolution: Capillary GC columns offer excellent resolving power, enabling the separation of closely related compounds.

  • Robust and Reproducible Fragmentation: EI generates highly detailed and consistent mass spectra, facilitating library matching and confident identification.[17]

  • Established Methodologies: GC-MS is a well-established technique in forensic toxicology with extensive libraries and a long history of legal admissibility.[17]

Chapter 2: Experimental Protocols - A Step-by-Step Guide

To provide a practical comparison, the following sections outline validated methodologies for the analysis of 4-MTA in biological matrices using both HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method for 4-MTA in Plasma

This protocol is designed for the sensitive quantification of 4-MTA in plasma, a common matrix in forensic toxicology.

Rationale: This method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by reversed-phase HPLC for separation and tandem mass spectrometry for detection. The use of a deuterated internal standard (IS) is crucial for accurate quantification, compensating for any analyte loss during sample preparation and variations in instrument response.[5]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample + IS SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Load onto cartridge Elute 3. Elution SPE->Elute Wash & Elute Dry 4. Evaporation to Dryness Elute->Dry Recon 5. Reconstitution Dry->Recon HPLC 6. HPLC Separation Recon->HPLC Inject MS 7. MS/MS Detection (MRM) HPLC->MS Quant 8. Quantification MS->Quant

Caption: HPLC-MS/MS workflow for 4-MTA analysis.

Step-by-Step Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of plasma, add the internal standard (e.g., 4-MTA-d5).

    • Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by deionized water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute 4-MTA and the IS with a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.[18]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[18]

    • Flow Rate: 0.4 mL/min.[18]

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 10 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 4-MTA: Precursor ion (Q1) m/z 182 -> Product ion (Q3) m/z 135

      • 4-MTA-d5 (IS): Precursor ion (Q1) m/z 187 -> Product ion (Q3) m/z 140

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

GC-MS Method for 4-MTA in Urine

This protocol details a robust GC-MS method for the identification and quantification of 4-MTA in urine, incorporating the necessary derivatization step.

Rationale: This method employs liquid-liquid extraction (LLE) for sample clean-up, followed by derivatization with HFBA to improve the chromatographic properties of 4-MTA. The use of a deuterated internal standard is again essential for accuracy.

Experimental Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Urine Sample + IS Hydrolysis 2. Enzymatic Hydrolysis (optional) Sample->Hydrolysis LLE 3. Liquid-Liquid Extraction Hydrolysis->LLE Adjust pH & Extract Deriv 4. Derivatization (HFBA) LLE->Deriv Evaporate & React GC 5. GC Separation Deriv->GC Inject MS 6. MS Detection (EI) GC->MS Quant 7. Quantification (SIM) MS->Quant

Caption: GC-MS workflow for 4-MTA analysis.

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of urine, add the internal standard (e.g., 4-MTA-d5).

    • (Optional) If conjugated metabolites are of interest, perform enzymatic hydrolysis (e.g., with β-glucuronidase).

    • Adjust the sample pH to >9 with a suitable base (e.g., NaOH).

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).[15]

    • Cap the tube and heat at 70°C for 25 minutes.[15]

    • Evaporate the derivatizing agent and solvent, and reconstitute the residue in 50 µL of ethyl acetate for injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

    • SIM Ions (Example for HFB derivative):

      • 4-MTA-HFB: Monitor characteristic ions such as m/z 264, 135.

      • 4-MTA-d5-HFB (IS): Monitor corresponding shifted ions.

    • Note: The mass spectrum of underivatized 4-MTA has a small molecular ion at m/z 181 and a base peak at m/z 44.[19] The derivatized spectrum will show a different, more characteristic fragmentation pattern.

Chapter 3: Performance Comparison - The Data-Driven Verdict

The choice between HPLC-MS and GC-MS ultimately depends on a quantitative comparison of their performance characteristics. The following table summarizes typical validation parameters for 4-MTA analysis.

Parameter HPLC-MS/MS GC-MS Causality and Field Insights
Sample Preparation Moderate (SPE)Extensive (LLE + Derivatization)The mandatory derivatization step for GC-MS adds time, complexity, and potential for error to the workflow.[7][12] HPLC-MS avoids this, offering a more streamlined process.
Sensitivity (LOD/LOQ) Excellent (sub-ng/mL)Good (low ng/mL)Tandem MS (MS/MS) significantly reduces chemical noise, leading to lower limits of detection (LOD) and quantification (LOQ) for HPLC-MS methods compared to GC-MS in SIM mode.[8] A study on amphetamines reported GC-MS LODs of 30 ng/mL, while HPLC-MS methods for similar compounds achieve LODs of 3 ng/mL.[1][18]
Selectivity/Specificity ExcellentVery GoodThe specificity of HPLC-MS/MS is derived from both retention time and the highly specific precursor-to-product ion transition.[5] GC-MS relies on retention time and a full fragmentation pattern, which is also highly specific but can be more susceptible to isobaric interferences.
Throughput HighModerateThe shorter sample preparation time and typically faster chromatographic runs of modern UHPLC systems give HPLC-MS a significant advantage in throughput.[3][7]
Matrix Effects Potential for ion suppression/enhancementLess commonESI in HPLC-MS can be susceptible to matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. This must be carefully evaluated during method validation. GC-MS with EI is generally less prone to such effects.
Robustness GoodExcellentGC-MS systems are often considered more "rugged" and less prone to contamination of the ion source compared to HPLC-MS systems, which can require more frequent cleaning, especially with complex biological samples.
Cost (Initial) HigherLowerGC-MS instruments are generally less expensive to purchase than triple quadrupole HPLC-MS/MS systems.[8]
Metabolite Analysis SuperiorPossibleHPLC-MS is better suited for the analysis of polar and often thermally labile phase II metabolites (e.g., glucuronides) which may not be amenable to GC analysis even with derivatization. GC-MS can detect phase I metabolites, as demonstrated in a study identifying several 4-MTA metabolites after acetylation.[1]

Chapter 4: Conclusion and Recommendations

Both HPLC-MS and GC-MS are powerful and legally defensible techniques for the forensic analysis of 4-MTA. The optimal choice is contingent upon the specific goals and resources of the laboratory.

GC-MS remains a reliable and robust workhorse in forensic toxicology.[17] Its strength lies in the high-quality, reproducible mass spectra generated by electron ionization, which allows for confident identification through library matching. For laboratories primarily focused on qualitative identification and with established GC-MS infrastructure and expertise in derivatization, it is a cost-effective and dependable option. However, the necessity of derivatization presents a significant drawback, increasing sample preparation time and complexity.[12]

HPLC-MS/MS , particularly with modern UHPLC systems, represents the state-of-the-art for quantitative forensic toxicology.[3][20] Its superior sensitivity, higher throughput, and ability to analyze the parent drug and its polar metabolites without derivatization make it the preferred method for high-volume laboratories and cases requiring low detection limits.[7][8] While the initial investment is higher and careful management of matrix effects is required, the advantages in workflow efficiency and analytical performance are substantial.

As a Senior Application Scientist, my recommendation is as follows:

  • For high-throughput quantitative analysis and comprehensive screening including metabolites, HPLC-MS/MS is the superior choice . Its ability to bypass derivatization streamlines the workflow and its enhanced sensitivity is crucial for detecting trace amounts of 4-MTA in forensic cases.

  • For confirmatory analysis and qualitative identification in laboratories where GC-MS is the primary platform, a well-validated GC-MS method with derivatization is a fully acceptable and robust alternative . Careful selection of the derivatizing agent and monitoring of specific ions are key to achieving reliable results.[14][21]

Ultimately, the validation of either method must be performed rigorously according to established forensic toxicology guidelines to ensure the data is accurate, reliable, and fit for purpose.[22][23]

References

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • Melgar R, Kelly RC. A novel GC/MS derivatization method for amphetamines. J Anal Toxicol. 1993 Nov-Dec;17(7):399-402. [Link]

  • Shin HS, Donike M. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Anal Chem. 1996;68(18):3015-3020. [Link]

  • Al-Asmari AI. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Am J Clin Pathol. 2017;148(suppl_1):S109-S115. [Link]

  • Poortman AJ, Lock E. Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Sci Int. 1999 Mar 29;100(3):221-33. [Link]

  • Black C, Russell M, Mayo E, Aitcheson C. Rapid analysis of amphetamine-type substances using Agilent's QuickProbe gas chromatograph/mass spectrometer technology. J Mass Spectrom. 2023 Nov;58(11):e4976. [Link]

  • Optimizing QuickProbe GC-MS for amphetamine-type substances. Wiley Analytical Science. [Link]

  • Rapid analysis of amphetamine-type substances using Agilent's QuickProbe gas chromatograph/mass spectrometer technology. ResearchGate. [Link]

  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]

  • Gierczak M, Szpiech M, Celiński R, et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. 2022;27(6):1992. [Link]

  • Coulter C, Garnier M, Moore C. Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. J Anal Toxicol. 2013;37(7):405-412. [Link]

  • Designer Drug Testing from Immunoassay to LC-MS/MS. Labcompare. [Link]

  • Ewald AH, Peters FT, Weise M, Maurer HH. Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Sep 25;824(1-2):123-31. [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. National Institutes of Health. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • Poortman AJ, Lock E. Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. PubMed. [Link]

  • The Role of LC–MS - in Drug Discovery. Chromatography Today. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. PubMed. [Link]

  • Błachut D, Wojtasiewicz K, Czarnocki Z, Szukalski B. The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. Forensic Sci Int. 2009 Nov 20;192(1-3):98-114. [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair. National Institutes of Health. [Link]

  • New Advances in Toxicological Forensic Analysis Using Mass Spectrometry Techniques. Hindawi. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. National Institutes of Health. [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. ResearchGate. [Link]

  • Forensic Toxicology Moving Towards Liquid Chromatography Mass Spectometry (LCMS). Jant Pharmacal Corporation. [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]

  • Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. ScienceDirect. [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. [Link]

  • The Role of GC/MS in Forensic Toxicology: Identifying Substances in Biological Samples. GenTech Scientific. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Drug stability in forensic toxicology. RTI International. [Link]

  • Drug stability in forensic toxicology. ResearchGate. [Link]

  • Applications of Metabolomics in Forensic Toxicology and Forensic Medicine. MDPI. [Link]

Sources

Validation

A Comparative Analysis of the Neurotoxic Profiles of 4-Methylthioamphetamine (4-MTA) and Other Amphetamine Derivatives

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth, objective comparison of the neurotoxic properties of 4-methylthioamphetamine (4-MTA) against other well-known amphetam...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the neurotoxic properties of 4-methylthioamphetamine (4-MTA) against other well-known amphetamine derivatives, namely 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine. Synthesizing data from in vitro and in vivo studies, this document elucidates the distinct mechanistic underpinnings of their neurotoxicity, offering a valuable resource for researchers in neuropharmacology, toxicology, and drug development.

Introduction: A Tale of Three Amphetamines

Amphetamine derivatives represent a class of psychoactive substances with significant potential for neurotoxicity. While they share a common phenethylamine core, subtle structural modifications can dramatically alter their pharmacological and toxicological profiles. This guide focuses on a comparative analysis of three prominent derivatives:

  • 4-Methylthioamphetamine (4-MTA): A potent serotonin-releasing agent and monoamine oxidase-A (MAO-A) inhibitor.

  • 3,4-Methylenedioxymethamphetamine (MDMA): A widely studied entactogen known for its preferential effects on the serotonergic system.

  • Methamphetamine: A potent psychostimulant with primary effects on the dopaminergic system.

Understanding the nuances of their neurotoxic mechanisms is paramount for predicting adverse effects and developing potential therapeutic interventions.

Mechanisms of Neurotoxicity: Divergent Pathways to Neuronal Damage

The neurotoxicity of these amphetamine derivatives is a multi-faceted process involving a complex interplay of neurotransmitter dysregulation, oxidative stress, excitotoxicity, and hyperthermia. However, the relative contribution of each mechanism differs significantly between 4-MTA, MDMA, and methamphetamine.

The Serotonergic System: A Primary Target

The serotonin (5-HT) system is a key battleground for the neurotoxic effects of 4-MTA and MDMA. Both compounds are substrates for the serotonin transporter (SERT), leading to a massive, non-vesicular release of 5-HT into the synapse.[1][2] This surge in extracellular 5-HT is a primary driver of their acute psychoactive effects but also initiates a cascade of neurotoxic events.

In contrast, methamphetamine exhibits a lower affinity for SERT, with its primary actions focused on the dopamine transporter (DAT).[3]

The Dopaminergic System: Methamphetamine's Domain

Methamphetamine's neurotoxicity is predominantly linked to its potent effects on the dopaminergic system. By acting as a high-affinity substrate for DAT, it triggers a substantial release of dopamine (DA) and inhibits its reuptake, leading to a dramatic increase in synaptic DA levels.[4][5] This excessive dopaminergic activity is a key initiator of oxidative stress and neuronal damage, particularly in the striatum.[4][6]

While MDMA can also induce dopamine release, its affinity for DAT is considerably lower than for SERT.[3] 4-MTA was initially thought to be a selective serotonin releasing agent, but has since been found to also induce dopamine release.[7][8]

Oxidative Stress: The Common Enemy

A convergent point in the neurotoxic pathways of all three compounds is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

  • Methamphetamine: The excess cytosolic dopamine, resulting from both increased release and reuptake inhibition, is readily auto-oxidized, generating highly reactive quinones and ROS.[9] This process is a major contributor to the degeneration of dopaminergic nerve terminals.

  • MDMA: While the primary mechanism is serotonergic, the MDMA-induced increase in dopamine can also contribute to oxidative stress, which is implicated in its serotonergic neurotoxicity.[10]

  • 4-MTA: The potent MAO-A inhibition by 4-MTA is a critical factor.[7][8] By preventing the breakdown of serotonin and dopamine, it leads to their accumulation, which can then be auto-oxidized to produce ROS. This dual action of serotonin release and MAO-A inhibition likely synergizes to produce significant oxidative stress.

Hyperthermia: A Potent Amplifier of Toxicity

All three amphetamine derivatives can induce hyperthermia, a potentially life-threatening increase in body temperature.[11][12][13] This elevation in temperature is not merely a side effect but a critical potentiator of neurotoxicity. Hyperthermia can exacerbate the production of ROS, disrupt the blood-brain barrier, and increase the release of glutamate, an excitotoxic neurotransmitter.[13] Studies in rhesus monkeys have shown that methamphetamine can produce a more prolonged hyperthermic effect compared to MDMA and MDA.[11]

Apoptosis: The Final Executioner

The culmination of these neurotoxic insults is often neuronal apoptosis, or programmed cell death. Evidence suggests that amphetamine derivatives can activate apoptotic cascades, leading to the demise of affected neurons.[6][14]

Comparative Experimental Data

To provide a quantitative comparison of the neurotoxic potential of these compounds, we have compiled data from various in vitro and in vivo studies.

In Vitro Cytotoxicity

The following table summarizes the half-maximal effective concentration (EC₅₀) values for cytotoxicity in a dopaminergic neuroblastoma cell line, providing a direct comparison of the intrinsic toxic potential of each compound.

CompoundEC₅₀ (mM)
4-MTA 0.75
MDMA 2.19
Methamphetamine 4.69

Data sourced from Cloonan et al. (2010) as cited in a related research article.

These in vitro findings suggest that 4-MTA is the most potent cytotoxic agent of the three, followed by MDMA and then methamphetamine.

Monoamine Transporter Affinity

The affinity of these compounds for the serotonin (SERT) and dopamine (DAT) transporters is a key determinant of their neurochemical effects and subsequent neurotoxicity. The following table presents the inhibition constant (Ki) values, which represent the concentration of the drug required to inhibit 50% of transporter binding. A lower Ki value indicates a higher affinity.

CompoundSERT Ki (μM)DAT Ki (μM)
4-MTA Data not consistently available in comparative formatData not consistently available in comparative format
MDMA ~0.3 - 0.5~0.3 - 0.5
Methamphetamine ~20 - 40~0.5 - 0.6

Data for MDMA and Methamphetamine sourced from Han & Gu (2006).[3]

This data highlights MDMA's relatively balanced, high affinity for both SERT and DAT, while methamphetamine shows a clear preference for DAT over SERT.[3] The lack of consistent, directly comparative Ki values for 4-MTA in the literature represents a significant data gap.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to assess amphetamine-induced neurotoxicity.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15][16]

Procedure:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to various concentrations of the amphetamine derivatives (4-MTA, MDMA, methamphetamine) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS production.

Principle: DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[18]

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with amphetamine derivatives as described in the MTT assay protocol.

  • DCFDA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[18]

  • Wash and Read: Wash the cells again with PBS to remove excess dye.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[18]

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel protein assay) and express the results as a fold change relative to the vehicle control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence microscopy.[14]

Procedure:

  • Cell Fixation and Permeabilization: Grow cells on coverslips, treat them with the amphetamine derivatives, and then fix them with 4% paraformaldehyde. Permeabilize the cells with 0.25% Triton X-100 in PBS.[13]

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., BrdUTP followed by a fluorescently labeled anti-BrdU antibody) for 60 minutes at 37°C in a humidified chamber.[13]

  • Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest (e.g., the striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse across the membrane into the perfusate, which is then collected for analysis.[11]

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the desired brain region of a rat.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Drug Administration: Administer the amphetamine derivative (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels.

In Vivo Core Body Temperature Measurement

This procedure is essential for assessing the hyperthermic effects of amphetamine derivatives.

Principle: A temperature probe is used to measure the core body temperature of the animal.

Procedure:

  • Habituation: Habituate the rats to the handling and temperature measurement procedure to minimize stress-induced hyperthermia.

  • Baseline Measurement: Measure the baseline rectal temperature of the rat using a lubricated digital thermometer.

  • Drug Administration: Administer the amphetamine derivative.

  • Post-treatment Measurement: Measure the rectal temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.

  • Data Analysis: Plot the change in body temperature over time for each treatment group.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in the neurotoxicity of 4-MTA, MDMA, and methamphetamine.

4-MTA Neurotoxicity Pathway

G MTA 4-MTA SERT SERT MTA->SERT Substrate MAOA MAO-A MTA->MAOA Inhibition Serotonin_Release ↑ Serotonin Release SERT->Serotonin_Release Serotonin_Accumulation ↑ Serotonin Accumulation MAOA->Serotonin_Accumulation Serotonin_Syndrome Serotonin Syndrome Serotonin_Release->Serotonin_Syndrome Serotonin_Accumulation->Serotonin_Syndrome Oxidative_Stress Oxidative Stress Serotonin_Accumulation->Oxidative_Stress Apoptosis Neuronal Apoptosis Serotonin_Syndrome->Apoptosis Oxidative_Stress->Apoptosis

Proposed neurotoxic pathway of 4-MTA.
MDMA Neurotoxicity Pathway

G MDMA MDMA SERT SERT MDMA->SERT High Affinity Substrate DAT DAT MDMA->DAT Lower Affinity Substrate Hyperthermia Hyperthermia MDMA->Hyperthermia Serotonin_Release ↑↑↑ Serotonin Release SERT->Serotonin_Release Dopamine_Release ↑ Dopamine Release DAT->Dopamine_Release Apoptosis Serotonergic Axon Terminal Damage Serotonin_Release->Apoptosis Oxidative_Stress Oxidative Stress Dopamine_Release->Oxidative_Stress Oxidative_Stress->Apoptosis Hyperthermia->Apoptosis

Proposed neurotoxic pathway of MDMA.
Methamphetamine Neurotoxicity Pathway

G METH Methamphetamine DAT DAT METH->DAT High Affinity Substrate VMAT2 VMAT2 METH->VMAT2 Disruption Hyperthermia Hyperthermia METH->Hyperthermia Dopamine_Release ↑↑↑ Dopamine Release DAT->Dopamine_Release Cytosolic_Dopamine ↑ Cytosolic Dopamine VMAT2->Cytosolic_Dopamine Excitotoxicity Excitotoxicity Dopamine_Release->Excitotoxicity Oxidative_Stress Oxidative Stress (Dopamine Auto-oxidation) Cytosolic_Dopamine->Oxidative_Stress Apoptosis Dopaminergic Neuron Damage Oxidative_Stress->Apoptosis Excitotoxicity->Apoptosis Hyperthermia->Apoptosis

Proposed neurotoxic pathway of Methamphetamine.

Conclusion

This comparative guide underscores the distinct neurotoxic profiles of 4-MTA, MDMA, and methamphetamine. While all three compounds can induce neuronal damage, the underlying mechanisms and primary neuronal targets differ significantly.

  • 4-MTA emerges as a particularly potent neurotoxin in vitro, likely due to its dual action as a powerful serotonin releaser and a potent MAO-A inhibitor, creating a "perfect storm" for serotonergic toxicity.

  • MDMA exhibits a primary, though not exclusive, neurotoxicity towards serotonin neurons, driven by its high affinity for SERT.

  • Methamphetamine's neurotoxicity is predominantly directed at the dopaminergic system, a consequence of its high affinity for DAT and the subsequent cascade of oxidative stress.

Further in vivo comparative studies are warranted to fully elucidate the relative neurotoxic potential of 4-MTA in comparison to MDMA and methamphetamine. A deeper understanding of these distinct mechanisms is crucial for the development of targeted therapeutic strategies to mitigate the harmful neurological consequences of amphetamine abuse.

References

  • Taffe, M. A., Davis, S. A., Gutierrez, T., & Gold, L. H. (2007). Effects of (±)3,4-Methylenedioxymethamphetamine, (±)3,4-Methylenedioxyamphetamine and (+)Methamphetamine on Temperature and Activity in Rhesus Macaques. Neuroscience, 145(3), 1039–1047. [Link]

  • Cadet, J. L., Jayanthi, S., & Deng, X. (2003). Amphetamine induces apoptosis of medium spiny striatal projection neurons via the mitochondria-dependent pathway. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(9), 987–989. [Link]

  • Stumm, G., Schlegel, J., Bieg, S., Wiederhold, K. H., & Ter-Horst, C. (1999). Amphetamines Induce Apoptosis and Regulation of BCL-X Splice Variants in Neocortical Neurons. Journal of Neurochemistry, 73(4), 1477–1485. [Link]

  • Fumagalli, F., Gainetdinov, R. R., Valenzano, K. J., & Caron, M. G. (1998). Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter. Journal of Neuroscience, 18(13), 4861–4869. [Link]

  • Taffe, M. A., Davis, S. A., Gutierrez, T., & Gold, L. H. (2006). Effects of (+/-)3,4-methylenedioxymethamphetamine, (+/-)3,4-methylenedioxyamphetamine and methamphetamine on temperature and activity in rhesus macaques. Neuroscience, 141(3), 1337–1346. [Link]

  • Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and applied pharmacology, 204(3), 355–360. [Link]

  • Itzhak, Y., Martin, J. L., & Ali, S. F. (2007). A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse. Neuroscience, 145(3), 1039–1047. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]

  • Johnson, M., El-Alfy, A., & Nichols, D. E. (1991). Serotonin neurotoxicity in rats after combined treatment with a dopaminergic agent followed by a nonneurotoxic 3,4-methylenedioxymethamphetamine (MDMA) analogue. Pharmacology, biochemistry, and behavior, 38(3), 513–519. [Link]

  • Wikipedia. (2024). Methamphetamine. In Wikipedia. [Link]

  • Wikipedia. (2023). Serotonin releasing agent. In Wikipedia. [Link]

  • Frederick, D. L., & Paule, M. G. (1997). 3,4-Methylenedioxymethamphetamine, serotonin and memory. Pharmacology, biochemistry, and behavior, 57(3), 473–479. [Link]

  • Miner, L. A., Jedema, H. P., Moore, F. W., & Blakely, R. D. (2015). Mapping the connectivity of serotonin transporter immunoreactive axons to excitatory and inhibitory neurochemical synapses in the mouse limbic brain. PloS one, 10(3), e0121183. [Link]

  • Baumann, M. H., Wang, X., & Rothman, R. B. (2008). The Nature of 3, 4-Methylenedioxymethamphetamine (MDMA)-Induced Serotonergic Dysfunction: Evidence for and Against the Neurodegeneration Hypothesis. The open addiction journal, 1(1), 38–48. [Link]

  • Meesala, K. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Neuroscience, 598, 108-123. [Link]

  • Schmidt, C. J. (1987). Immediate and long-term effects of 3,4-methylenedioxymethamphetamine on serotonin pathways in brain of rat. Neuropharmacology, 26(12), 1763–1770. [Link]

  • Coleman, J. A., & Gouaux, E. (2018). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. eLife, 7, e38403. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Journal of psychopharmacology (Oxford, England), 32(8), 931–938. [Link]

  • Schmidt, C. J. (1987). Immediate and long-term effects of 3,4-methylenedioxymethamphetamine on serotonin pathways in brain of rat. Neuropharmacology, 26(12), 1763–1770. [Link]

  • Camarero, J., O'Shea, E., Green, A. R., & Colado, M. I. (2006). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current pharmaceutical design, 12(36), 4735–4748. [Link]

  • Seydi, E., Salimi, A., Rasekh, H. R., & Mohsenifar, A. (2015). Toxicity of 4-methylimidazole on isolated brain mitochondria: using both in vivo and in vitro methods. Iranian journal of pharmaceutical research : IJPR, 14(3), 883–892. [Link]

  • Scotton, W. J., Hill, L. J., Williams, A. C., & Barnes, N. M. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. International journal of tryptophan research : IJTR, 12, 1178646919873925. [Link]

  • Launay, J. M., Schneider, B., Loric, S., Da Prada, M., & Kellermann, O. (2005). Serotonin transport and serotonin transporter-mediated antidepressant recognition are controlled by 5-HT2B receptor signaling in serotonergic neuronal cells. The Journal of biological chemistry, 280(27), 25684–25693. [Link]

  • San Diego Wellness. (n.d.). Is MDMA Meth or How Are They Different? [Link]

  • Healthline. (2023, November 22). MDA vs. MDMA: Effects, Dangers, and More. [Link]

  • McGregor, I. S., & Callaghan, P. D. (2008). MDMA ('Ecstasy') and methamphetamine combined: order of administration influences hyperthermic and long-term adverse effects in female rats. Behavioural pharmacology, 19(2), 148–158. [Link]

  • Jeevaratnam, K., & Gupta, G. D. (1991). In vitro and in vivo effects of methyl isocyanate on rat brain mitochondrial respiration. Toxicology letters, 58(1), 101–109. [Link]

  • van der Stelt, M., Veldhuis, W. B., van Haaften, G. W., Fezza, F., Bisogno, T., Bar, P. R., Veldink, G. A., Vliegenthart, J. F., Nicolay, K., & Di Marzo, V. (2002). Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(20), 8765–8771. [Link]

  • Guillotin, M., & Delcourt, N. (2021). Signaling Pathways Involved after Neurotoxin Exposure. In Toxins (Vol. 13, Issue 7). [Link]

  • Yang, F., Liu, Y., & Chen, J. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. eLife, 12, e86931. [Link]

  • Kirkpatrick, M. G., Gunderson, E. W., Levin, F. R., Foltin, R. W., & Hart, C. L. (2012). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 219(1), 161–171. [Link]

  • Kirkpatrick, M. G., Gunderson, E. W., Levin, F. R., Foltin, R. W., & Hart, C. L. (2012). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 219(1), 161–171. [Link]

  • Srivastava, A., Liachenko, S., Sarkar, S., Paule, M. G., Sadovova, N., & Hanig, J. P. (2021). Global Neurotoxicity: Quantitative Analysis of Rat Brain Toxicity Following Exposure to Trimethyltin. International journal of toxicology, 40(4), 367–379. [Link]

  • Shieh, K. R., Lu, Y. Y., & Tsai, T. H. (2016). Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction Between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 11(4), 737–747. [Link]

  • Chiba, K., Trevor, A., & Castagnoli, N. (1985). Potential bioactivation pathways for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and biophysical research communications, 128(3), 1228–1232. [Link]

  • Mayo Clinic. (2022, October 14). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2018). Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis. Journal of neural transmission (Vienna, Austria : 1996), 125(1), 11–23. [Link]

  • Chen, P., Chakraborty, S., & Diwan, V. (2022). Signaling Pathways Involved in Manganese-Induced Neurotoxicity. International journal of molecular sciences, 23(19), 11846. [Link]

  • Ma, Z., Zhang, J., He, J., Wang, X., & Wang, F. (2014). Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling. Oxidative medicine and cellular longevity, 2014, 683175. [Link]

  • Singh, S., Singh, T. G., & Sharma, N. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. International journal of molecular sciences, 25(5), 2686. [Link]

Sources

Comparative

A Comparative Guide to the Neurochemical Profiles of 4-MTA and Fenfluramine via In Vivo Microdialysis

For researchers in neuropharmacology and drug development, understanding the precise in vivo effects of psychoactive compounds is paramount. In vivo microdialysis stands as a cornerstone technique, offering a dynamic win...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, understanding the precise in vivo effects of psychoactive compounds is paramount. In vivo microdialysis stands as a cornerstone technique, offering a dynamic window into the neurochemical fluctuations within specific brain regions of a living system. This guide provides an in-depth comparison of two potent serotonin releasing agents (SRAs), 4-methylthioamphetamine (4-MTA) and fenfluramine, focusing on their distinct effects on extracellular serotonin (5-HT) and dopamine (DA) levels as revealed by microdialysis studies.

While both compounds are recognized for their profound impact on the serotonergic system, their broader neurochemical and mechanistic profiles exhibit critical differences. This guide will dissect these differences, explain the experimental rationale behind microdialysis protocols used to study them, and present the available data to inform future research and development.

Mechanistic Foundations: More Than Just Serotonin Releasers

A nuanced understanding of each compound's mechanism of action is essential to interpret the neurochemical data obtained from microdialysis.

Fenfluramine , particularly its d-enantiomer (d-fenfluramine), is classically regarded as a selective serotonin releasing agent (SSRA).[1] It primarily interacts with the serotonin transporter (SERT), causing a reversal of its normal function—instead of taking 5-HT up from the synapse, the transporter expels it into the extracellular space. This action leads to a rapid and substantial increase in synaptic 5-HT.[2] Crucially, its impact on the dopamine transporter (DAT) is minimal at therapeutic doses, leading to a neurochemical profile heavily skewed towards serotonin.[1][3]

4-Methylthioamphetamine (4-MTA) , in contrast, possesses a more complex pharmacological profile. While it is a potent SRA, it also induces the release of dopamine, albeit more weakly than it releases serotonin.[4] Its defining characteristic, however, is its potent activity as a monoamine oxidase A (MAO-A) inhibitor.[4] MAO-A is the primary enzyme responsible for the metabolic breakdown of serotonin in the synapse. By inhibiting this enzyme, 4-MTA not only promotes 5-HT release but also prevents its degradation, leading to a synergistic and sustained elevation of extracellular 5-HT levels. This dual-action mechanism distinguishes it significantly from fenfluramine.

The following diagram illustrates the distinct interactions of these compounds at the presynaptic serotonin terminal.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft vesicle 5-HT Vesicle sert SERT vesicle->sert Basal Release e_5ht Extracellular 5-HT sert->e_5ht Reuptake maoa MAO-A e_5ht->maoa Metabolism fen Fenfluramine fen->sert Reverses Transport mta 4-MTA mta->sert Reverses Transport mta->maoa Inhibits

Figure 1: Comparative Mechanisms at the Serotonin Transporter.

The In Vivo Microdialysis Workflow: A Self-Validating Protocol

To obtain reliable and reproducible data for compounds like 4-MTA and fenfluramine, a rigorously controlled experimental workflow is essential. The protocol described below is a self-validating system designed to ensure data integrity.

Step-by-Step Experimental Protocol:
  • Surgical Implantation of Guide Cannula:

    • Animal Model: Male Wistar or Sprague-Dawley rats (250-350g) are typically used.

    • Anesthesia: Anesthesia is induced (e.g., isoflurane or ketamine/xylazine cocktail) to ensure the animal is unresponsive to surgical procedures.

    • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region such as the Nucleus Accumbens (a key area for reward and drug effects) or the Striatum (involved in motor function and habit formation). Cranioplastic cement is used to secure the cannula to the skull.

    • Causality: The choice of brain region is dictated by the research question. The nucleus accumbens is often chosen to investigate the abuse potential and rewarding properties linked to dopamine release.

  • Post-Operative Recovery:

    • Animals are allowed to recover for 5-7 days. This period is critical for the tissue surrounding the implant to heal, minimizing the influence of acute surgical trauma on neurochemical measurements.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, a microdialysis probe (e.g., 2-4 mm active membrane length) is gently inserted through the guide cannula into the target brain region.

    • The probe is connected to a microinfusion pump and perfused with an artificial cerebrospinal fluid (aCSF) or Ringer's solution at a slow, constant flow rate (e.g., 1-2 µL/min).[5]

    • Causality: A slow flow rate is a compromise; it allows for sufficient recovery of analytes from the extracellular fluid while providing adequate temporal resolution to track changes following drug administration.

    • The system is allowed to equilibrate for at least 60-90 minutes, during which the dialysate is discarded.[5] This ensures that the neurochemical environment stabilizes after the minor disruption of probe insertion.

  • Baseline Sample Collection:

    • Following equilibration, 3-4 consecutive dialysate samples are collected (e.g., every 20-30 minutes).

    • These samples are analyzed immediately via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) to establish a stable baseline. The experiment proceeds only if the variation in neurotransmitter levels between these baseline samples is minimal (e.g., <15%). This step is a critical internal control for the experiment's validity.

  • Drug Administration and Sample Collection:

    • Fenfluramine, 4-MTA, or a vehicle control is administered (e.g., intraperitoneally, i.p.).

    • Dialysate samples continue to be collected at regular intervals for several hours to monitor the time-course of the drug's effect.

  • Sample Analysis and Data Normalization:

    • The concentrations of 5-HT and DA in each dialysate sample are quantified by HPLC-ECD.

    • Data are typically normalized and expressed as a percentage of the average baseline concentration for each animal. This within-subjects normalization accounts for individual differences in basal neurotransmitter levels and probe recovery.

  • Histological Verification:

The following diagram outlines this self-validating workflow.

G cluster_prep Preparation Phase cluster_exp Experiment Day cluster_post Post-Experiment A Stereotaxic Surgery: Guide Cannula Implantation B Post-Op Recovery (5-7 Days) A->B C Insert Microdialysis Probe B->C D System Equilibration (Discard Dialysate, ~90 min) C->D E Collect Baseline Samples (3-4 samples) D->E F Check for Stability: <15% Variation? E->F F->D No G Administer Drug (4-MTA, Fenfluramine, or Vehicle) F->G Yes H Collect Post-Drug Samples (Time-course) G->H I HPLC-ECD Analysis H->I J Histological Verification of Probe Placement I->J

Figure 2: The In Vivo Microdialysis Experimental Workflow.

Comparative Neurochemical Effects: A Data-Driven Analysis

While no single study has published a direct, side-by-side microdialysis comparison of 4-MTA and fenfluramine, a robust comparative profile can be synthesized from the existing literature. The following table summarizes their effects, drawing on data from studies conducted in the rat striatum and nucleus accumbens.

Note: Direct comparison of absolute percentages across different studies should be approached with caution due to variations in experimental conditions (e.g., dose, animal strain, specific brain region).

FeatureFenfluramine4-Methylthioamphetamine (4-MTA)
Primary Mechanism Selective Serotonin Releasing Agent (SSRA)[1]Serotonin Releaser + MAO-A Inhibitor[4]
Effect on Extracellular 5-HT Strong, Rapid Increase. An i.p. dose of 1 mg/kg increases striatal 5-HT to ~182% of baseline.[3] The effect is primarily mediated by SERT reversal.[2]Very Strong, Potentially More Sustained Increase. The combination of SERT-mediated release and MAO-A inhibition is expected to produce a larger and more prolonged elevation of 5-HT than fenfluramine.
Effect on Extracellular DA Minimal to None. A 1 mg/kg dose did not significantly change dopamine concentrations in the rat striatum.[3] It is considered selective for 5-HT over DA.[1]Moderate Increase. Known to increase extracellular DA in the striatum and nucleus accumbens, but this effect is weaker than its effect on 5-HT.[4]
Neurochemical Selectivity High (5-HT >> DA)Moderate (5-HT > DA)

Discussion and Implications for Researchers

The synthesized data clearly delineates two distinct neurochemical profiles.

Fenfluramine acts as a valuable research tool for selectively probing the function of the serotonin system. Its minimal impact on dopamine makes it ideal for studies aiming to isolate the behavioral or physiological consequences of massive 5-HT release without the confounding influence of dopaminergic activation. For instance, studies on appetite suppression, where serotonin plays a key role, have heavily utilized fenfluramine.[1]

4-MTA , conversely, represents a more complex tool. Its dual action on both serotonin and dopamine systems, coupled with MAO-A inhibition, results in a powerful and widespread monoaminergic effect. Researchers using 4-MTA must consider that observed behavioral outcomes are the result of a complex interplay between these systems. The potent MAO-A inhibition suggests a significantly longer duration of action and a different metabolic profile compared to fenfluramine. This compound is more representative of certain classes of recreational designer drugs that often lack target selectivity.

For drug development professionals, this comparison highlights the importance of selectivity. While both compounds are potent SRAs, fenfluramine's selectivity profile is more amenable to therapeutic development where specific targeting of the serotonin system is desired. The non-selective profile of 4-MTA, particularly its dopaminergic and MAO-inhibiting activities, presents a higher risk of side effects, abuse potential, and dangerous drug-drug interactions (e.g., serotonin syndrome).

Conclusion

In vivo microdialysis provides indispensable data for differentiating the neuropharmacological profiles of psychoactive compounds. Although superficially similar as serotonin releasers, fenfluramine and 4-MTA exhibit critical distinctions. Fenfluramine is a selective tool, robustly increasing extracellular serotonin with negligible effect on dopamine. 4-MTA is a non-selective agent that produces a powerful serotonergic effect through a dual mechanism of release and metabolism inhibition, while also moderately increasing dopamine. This guide underscores how a deep understanding of both the compound's mechanism and the experimental technique of in vivo microdialysis is crucial for the accurate interpretation of neurochemical data and for advancing the fields of neuroscience and pharmacology.

References

  • Acute Effects of Pyrethroids on Serotonin Release in the Striatum of Awake Rats: An In Vivo Microdialysis Study. (2012). PubMed Central. [Link]

  • In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. (n.d.). NIH. [Link]

  • Effect of acute administration of L-tryptophan on the release of 5-HT in rat hippocampus in relation to serotoninergic neuronal activity: an in vivo microdialysis study. (1992). PubMed. [Link]

  • Serotonin releasing agent. (n.d.). Wikipedia. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). PubMed Central. [Link]

  • 4-Methylthioamphetamine. (n.d.). Wikipedia. [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. (n.d.). PubMed Central. [Link]

  • Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. (1991). PubMed. [Link]

  • Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals. (1998). PubMed. [Link]

  • Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications. (2000). PubMed. [Link]

  • Comparison of the effects of repeated oral versus subcutaneous fenfluramine administration on rat brain monoamine neurons: Pharmacokinetic and dose-response data. (n.d.). OUCI. [Link]

  • Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis. (1989). PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Differentiation of 4-Methylthioamphetamine (4-MTA) and its Positional Isomers

Introduction: The Analytical Challenge of Regioisomers In the landscape of pharmaceutical development and forensic analysis, the precise identification of molecular structures is paramount. The amphetamine-type stimulant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Regioisomers

In the landscape of pharmaceutical development and forensic analysis, the precise identification of molecular structures is paramount. The amphetamine-type stimulant 4-methylthioamphetamine (4-MTA), known for its potent serotonin-releasing properties, presents a significant analytical hurdle due to the existence of its positional isomers: 2-methylthioamphetamine (2-MTA) and 3-methylthioamphetamine (3-MTA).[1][2] These compounds share the same molecular formula and mass, rendering simple mass-based detection methods insufficient for their differentiation. The position of the methylthio (-SCH₃) group on the phenyl ring dramatically influences pharmacological and toxicological profiles, making unambiguous identification critical for regulatory control, clinical toxicology, and drug development research.[3][4]

This guide provides an in-depth comparison of key analytical techniques for the unequivocal differentiation of 4-MTA from its 2- and 3- positional isomers. We will explore the causality behind experimental choices in Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering field-proven insights and validated protocols for researchers.

Caption: Chemical structures of 4-MTA and its positional isomers, 2-MTA and 3-MTA.

Gas Chromatography-Mass Spectrometry (GC-MS): Enhancing Selectivity Through Derivatization

GC-MS is a cornerstone of forensic and analytical laboratories. However, the similar boiling points and polarities of the MTA isomers make their chromatographic separation in their native, underivatized form challenging, often resulting in poor resolution.[3] Furthermore, their electron ionization (EI) mass spectra are nearly identical, dominated by a base peak at m/z 44 resulting from the cleavage of the alpha-beta carbon bond in the side chain, which provides no information about the substitution pattern on the aromatic ring.[1]

Expertise & Causality: The Rationale for Derivatization

To overcome these limitations, chemical derivatization is a mandatory strategy. The primary goal is to alter the chemical properties of the analytes to improve chromatographic separation and induce position-specific fragmentation in the mass spectrometer. Acylation, using reagents like trifluoroacetic anhydride (TFAA), is highly effective. This process converts the primary amine to a less polar, more volatile amide, which interacts differently with the GC stationary phase. Crucially, the resulting derivative can produce unique fragment ions that are diagnostic of the isomer.[4][5]

Caption: Workflow for GC-MS analysis of MTA isomers, emphasizing the critical derivatization step.

Data Presentation: Comparative GC-MS Parameters

Analyte (TFA-derivative)Typical Retention Index (DB-5ms column)Key Differentiating Mass Fragments (m/z)
2-MTA-TFA LowerFragments indicative of ortho-position interactions
3-MTA-TFA IntermediateCharacteristic fragmentation pattern
4-MTA-TFA HigherSpecific high m/z fragments

Note: Absolute retention times will vary between instruments. The table illustrates the expected elution order and the principle of differentiation. The generation of unique fragments post-derivatization is key for confirmation.[3][4]

Experimental Protocol: GC-MS Analysis of MTA Isomers

  • Sample Preparation & Derivatization:

    • To 100 µL of a 1 mg/mL solution of the analyte (or sample extract) in ethyl acetate, add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection. This self-validating step ensures that any observed differences are due to the derivatized structure, not the free base.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[4]

    • Injection: 1 µL, Splitless mode, Inlet temperature: 250°C.

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-550).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Direct Analysis without Derivatization

LC-MS/MS offers a powerful alternative, circumventing the need for derivatization.[5] Differentiation here relies on two stages: the chromatographic separation in the liquid phase and the specificity of Multiple Reaction Monitoring (MRM) in the tandem mass spectrometer.

Expertise & Causality: The Role of Column Chemistry

The choice of LC column is the most critical experimental decision. While standard C18 columns separate compounds based on hydrophobicity, they are often insufficient for resolving positional isomers which have very similar hydrophobic characters. A Pentafluorophenyl (PFP) stationary phase is a superior choice.[3] PFP columns provide multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, which are highly sensitive to the subtle differences in charge distribution among the 2-, 3-, and 4-isomers. This multi-modal interaction is the key to achieving chromatographic separation.

Caption: LC-MS/MS workflow, highlighting the PFP column and MRM for isomer differentiation.

Data Presentation: Comparative LC-MS/MS Data

AnalyteRetention Time (PFP Column)Precursor Ion [M+H]⁺ (m/z)Characteristic Product Ion (m/z)
2-MTA t₁182.1e.g., 165.1, 119.1
3-MTA t₂182.1e.g., 165.1, 119.1
4-MTA t₃182.1e.g., 165.1, 119.1

Note: While the product ions may be similar due to the common amphetamine backbone, their relative intensities can sometimes differ. The primary basis for differentiation in this method is the chromatographic separation (t₁ ≠ t₂ ≠ t₃).

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~100 ng/mL.

  • Instrumentation (Typical Parameters):

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 182.1) to a characteristic fragment (e.g., m/z 119.1, representing the loss of the aminopropyl side chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most definitive technique for distinguishing positional isomers. It provides unambiguous information about the molecular structure by probing the chemical environment of each atom (specifically ¹H and ¹³C).[6] The key to differentiation lies in the aromatic region of the ¹H NMR spectrum.

Expertise & Causality: Interpreting Aromatic Splitting Patterns

The position of the methylthio group dictates the electronic environment, and therefore the chemical shift, of the adjacent protons on the phenyl ring. More importantly, it defines the spin-spin coupling relationships between these protons, resulting in unique and predictable splitting patterns for each isomer.

  • 4-MTA (para-substituted): Exhibits a highly symmetrical A₂B₂ system, appearing as two distinct doublets in the aromatic region.

  • 2-MTA (ortho-substituted): Shows a complex, overlapping multiplet for the four adjacent aromatic protons.

  • 3-MTA (meta-substituted): Presents the most complex pattern with potentially four distinct signals for each of the aromatic protons.

Caption: Logical relationship between isomer substitution and expected ¹H NMR aromatic patterns.

Data Presentation: Expected ¹H NMR Aromatic Region Data

IsomerProton PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
4-MTA H-2, H-6~7.2Doublet (d)
H-3, H-5~7.1Doublet (d)
2-MTA H-3, H-4, H-5, H-6~7.0 - 7.3Complex Multiplet (m)
3-MTA H-2, H-4, H-5, H-6~6.9 - 7.2Multiple distinct signals

Note: Chemical shifts are approximate and depend on the solvent used. The multiplicity is the definitive differentiating feature.[7][8]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the pure reference standard or isolated compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard ¹H NMR acquisition.

    • Parameters: 16-32 scans, relaxation delay of 1s.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique

FTIR spectroscopy is a rapid, non-destructive technique that can effectively distinguish between aromatic substitution patterns.[9][10] While the entire spectrum serves as a unique fingerprint, the key diagnostic region for positional isomers is the out-of-plane C-H bending vibration region, typically between 900 and 650 cm⁻¹.[11][12]

Expertise & Causality: Out-of-Plane Bending Vibrations

The vibrational modes of the C-H bonds on the aromatic ring are highly sensitive to the positions of substituents. The number and position of substituents dictate which C-H bending vibrations are allowed and at what frequency they absorb infrared radiation, providing a reliable indicator of the substitution pattern.

Data Presentation: Characteristic FTIR Absorption Bands

Substitution PatternIsomerDiagnostic C-H Bending Region (cm⁻¹)
para (1,4-disubstituted)4-MTA 850 - 800 (Strong)
ortho (1,2-disubstituted)2-MTA 770 - 735 (Strong)
meta (1,3-disubstituted)3-MTA 810 - 750 (Strong) and 900 - 860 (Medium)

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • Spectrometer: Thermo Scientific Nicolet iS5 FTIR spectrometer or equivalent, equipped with an ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • A background spectrum of the clean ATR crystal must be collected prior to sample analysis.

Comparative Summary and Recommended Workflow

TechniqueConfidence in IDSpeedSample PrepDestructive?Key Differentiator
GC-MS High (with deriv.)ModerateDerivatization requiredYesRetention Time + Mass Fragments
LC-MS/MS HighFastSimple DilutionYesRetention Time
NMR DefinitiveSlowSimple DissolutionNoAromatic Splitting Patterns
FTIR Good (Confirmatory)Very FastNone (ATR)NoC-H Bending Vibrations

The differentiation of 4-MTA from its positional isomers is a tractable but non-trivial analytical challenge that requires the careful selection of methodology. While GC-MS with derivatization and LC-MS/MS with specialized columns are robust and sensitive methods suitable for routine screening and quantification, NMR spectroscopy remains the unequivocal gold standard for absolute structural confirmation.

For a comprehensive and self-validating workflow, we recommend a two-tiered approach:

  • Screening and Tentative Identification: Use LC-MS/MS with a PFP column for rapid analysis without derivatization. This provides excellent sensitivity and chromatographic separation.

  • Definitive Confirmation: For any positive screens or in cases requiring absolute legal or scientific certainty, confirm the identity using ¹H NMR spectroscopy. The unique splitting patterns in the aromatic region provide incontrovertible proof of the substitution pattern. FTIR can be used as a rapid, complementary technique to support the initial findings.

This integrated approach leverages the strengths of each technique, ensuring both high throughput and unimpeachable scientific integrity in the identification of these critical regioisomers.

References

  • Blachut, D., Wojtasiewicz, K., Czarnocki, Z., & Szukalski, B. (2009). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. Forensic Science International, 192(1-3), 98-114. [Link]

  • De Letter, E. A., Clauwaert, K. M., Lambert, W. E., Van Bocxlaer, J. F., & De Leenheer, A. P. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. [Link]

  • De Letter, E. A., Clauwaert, K. M., Lambert, W. E., Van Bocxlaer, J. F., & De Leenheer, A. P. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International, 100(3), 221-233. [Link]

  • Restek Corporation. (n.d.). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. [Link]

  • Tanaka, S., Tega, Y., Kanamori, T., Tsujikawa, K., & Kuwayama, K. (2018). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Japanese Journal of Forensic Science and Technology, 23(1), 1-10. [Link]

  • Blachut, D., Wojtasiewicz, K., Czarnocki, Z., & Szukalski, B. (2009). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. ResearchGate. [Link]

  • Pizarro, N., Sama, S., & Ortuno, J. (1997). Gas chromatographic/mass spectrometric assay for profiling the enantiomers of 3,4-methylenedioxymethamphetamine and its chiral metabolites using positive chemical ionization ion trap mass spectrometry. Journal of Mass Spectrometry, 32(11), 1236-1246. [Link]

  • Negishi, T., et al. (2014). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Molecules, 19(9), 13613-13627. [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

  • Westphal, F., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption. Toxics, 9(8), 185. [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2005). GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine. Journal of Chromatographic Science, 43(6), 296-303. [Link]

  • Beresford, A. R., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 793-801. [Link]

  • Kranenburg, R. F., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]

  • Gerasimov, I. O., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Chemistry For Everyone. (2024, February 16). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]

  • Martens, J., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

  • Martens, J., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 144(8), 2536-2544. [Link]

  • Hosmed. (n.d.). Measuring isomers and polymorphs. [Link]

  • Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2006). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Jurnal Sains Kesihatan Malaysia, 4(2), 165-174. [Link]

  • DeRuiter, J., & Clark, C. R. (1994). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 32(10), 459-465. [Link]

  • Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Ramulu, K., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Rosen, M. K., et al. (2002). NMR analysis of methyl groups at 100-500 kDa: model systems and Arp2/3 complex. Journal of the American Chemical Society, 124(17), 4794-4795. [Link]

  • Khamees, R. O., & Anderton, C. R. (2020). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2207-2218. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Zhang, X., et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry, 72(1), 101-118. [Link]

  • Radanović, D. J., et al. (2009). Synthesis and characterization of the trans(O6) isomer Ni(II) complex containing symmetrical edta-type ligand with mixed carboxylate and diamine rings: Quantum-mechanical evaluation of different isomers. Polyhedron, 28(14), 2945-2954. [Link]

  • Bazargan, M., et al. (2023). Synthesis of metal-organic frameworks with interest in analytical chemistry. In Metal-Organic Frameworks for Analytical Chemistry. Elsevier. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Validation of 4-Methylthioamphetamine (4-MTA) Quantification Methods

This guide provides an in-depth comparison and validation framework for the quantification of 4-Methylthioamphetamine (4-MTA), a potent amphetamine-type stimulant. As regulatory and forensic laboratories face the ongoing...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for the quantification of 4-Methylthioamphetamine (4-MTA), a potent amphetamine-type stimulant. As regulatory and forensic laboratories face the ongoing challenge of novel psychoactive substances, the need for robust, reproducible, and cross-validated analytical methods is paramount. This document is intended for researchers, analytical scientists, and laboratory managers involved in forensic toxicology and drug analysis, offering a blueprint for establishing trustworthy quantification methods through inter-laboratory comparison.

Introduction: The Analytical Challenge of 4-MTA

4-Methylthioamphetamine (4-MTA) is a sulfur-containing amphetamine-type stimulant (ATS) that emerged on the illicit market in the late 1990s.[1][2] Its potent serotonin-releasing properties present significant public health risks, necessitating its accurate identification and quantification in various matrices, including seized materials and biological specimens. The goal of any quantitative method is to ensure confidence and reliability in the results by demonstrating the method is fit for its intended purpose.[3] An inter-laboratory validation study is the pinnacle of this process, designed to assess the reproducibility and robustness of a method when performed by different analysts in different locations with different equipment.

Core Analytical Techniques: A Comparative Overview

The two most prevalent techniques for the quantification of amphetamine-type substances are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the analyte's chemical properties, required sensitivity, and laboratory resources.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique in forensic toxicology.[6] It offers excellent chromatographic separation for volatile compounds.[4]

  • Principle of Causality: For 4-MTA, which is a polar and relatively non-volatile molecule, GC-MS analysis typically requires a derivatization step.[7] This process, often involving acylation or silylation, chemically modifies the molecule to increase its volatility and thermal stability, making it amenable to gas-phase separation.[1] While effective, derivatization adds a step to sample preparation that can introduce variability and potential for error if not meticulously controlled.[7] Electron Ionization (EI) is the most common ionization technique in GC-MS, producing a reproducible fragmentation pattern that is excellent for library-based identification.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for many toxicological analyses due to its high sensitivity and specificity, particularly for polar, non-volatile, and thermally labile compounds.[4][7]

  • Principle of Causality: LC-MS/MS is ideally suited for 4-MTA as it can analyze the compound in its native form without derivatization.[7] This simplifies sample preparation, reduces potential sources of error, and often improves throughput. Electrospray Ionization (ESI) is typically used, which is a "soft" ionization technique that keeps the molecular ion intact.[7] The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This process dramatically reduces chemical noise and enhances selectivity and sensitivity.[7]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each technique for 4-MTA quantification, based on typical performance for amphetamine-type stimulants.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Justification
Sample Preparation Requires derivatization (e.g., acylation) to improve volatility.Often requires only "dilute-and-shoot" or simple protein precipitation/SPE.LC-MS is better suited for polar, non-volatile molecules like 4-MTA, avoiding the extra derivatization step.[5][7]
Sensitivity (LOQ) Low to mid ng/mL range.Sub to low ng/mL range.The specificity of MRM in LC-MS/MS significantly reduces background noise, allowing for lower detection limits.[7]
Specificity High, based on chromatographic retention time and EI fragmentation pattern.Very high, based on retention time and specific precursor-to-product ion transitions (MRM).LC-MS/MS is generally considered more specific due to the two stages of mass filtering in MRM.[7]
Throughput Moderate; limited by longer GC run times and derivatization step.High; rapid LC gradients and simplified sample prep allow for faster analysis.The elimination of derivatization and the use of UPLC systems can significantly shorten analysis time.
Cost Lower initial instrument cost.Higher initial instrument cost.GC-MS systems with single quadrupole detectors are generally less expensive than triple quadrupole LC-MS/MS systems.[7]

Designing the Inter-laboratory Validation Study

The fundamental purpose of method validation is to provide objective evidence that a method is fit for its intended use.[3][8] An inter-laboratory study extends this by challenging the method's transferability and robustness.

The Validation Framework

The study should be designed according to internationally recognized guidelines, such as those published by the Scientific Working Group for Forensic Toxicology (SWGTOX), which have now been incorporated into the ANSI/ASB Standard 036.[9][10]

The following diagram illustrates the workflow of a typical inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Multi-Lab Execution cluster_2 Phase 3: Data Analysis & Reporting A Central Lab: Develop & Validate Single-Lab Method B Prepare Validation Plan & Select Participating Labs A->B C Prepare & Distribute Validation Samples (CRMs, Spiked Matrix, Blinds) B->C Lab1 Lab 1 Analyzes Samples C->Lab1 Standardized Protocol Lab2 Lab 2 Analyzes Samples C->Lab2 Standardized Protocol LabN Lab 'n' Analyzes Samples C->LabN Standardized Protocol D Central Lab: Collect Raw Data from All Labs Lab1->D Lab2->D LabN->D E Statistical Analysis: - Bias (Accuracy) - Precision (Repeatability & Reproducibility) D->E F Final Validation Report E->F

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters

A quantitative method must be evaluated for several key performance characteristics as mandated by forensic toxicology standards.[9][11][12]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample matrix.[11] This is tested by analyzing blank matrix samples from multiple sources and samples spiked with potentially interfering substances.

  • Calibration Model/Linearity: Establishes the relationship between instrument response and analyte concentration over a specified range.[11][12] A linear regression is typically performed using a minimum of six non-zero calibrators.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected.[11] The LOQ is the lowest concentration that can be accurately and precisely measured.[11][12] The LOQ is often established as the lowest non-zero calibrator, provided it meets acceptance criteria for bias and precision.[12]

  • Bias (Accuracy) & Precision: Bias measures the closeness of agreement between the average of a series of measurements and a known true value.[8][11] Precision measures the agreement between replicate measurements.[8][11] For an inter-laboratory study, two critical types of precision are evaluated:

    • Within-run Precision (Repeatability): Variation observed for replicate samples analyzed in the same run.

    • Between-run/Inter-laboratory Precision (Reproducibility): Variation observed when the same sample is analyzed across different laboratories.[13]

  • Carryover: The effect of a high-concentration sample on a subsequent blank sample.[8] This is assessed by injecting a blank matrix sample immediately after the highest calibrator.[8]

  • Matrix Effects (for LC-MS/MS): The alteration of ionization efficiency by co-eluting components in the sample matrix.[9] This is a critical parameter to assess to ensure that the matrix is not causing ion suppression or enhancement, which would lead to inaccurate quantification.

Acceptance Criteria

Based on SWGTOX guidelines, the following are typical acceptance criteria for quantitative toxicological assays.[8]

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Bias (Accuracy) Within ±20% of the target concentration (±25% at LOQ)
Precision (%CV) ≤ 20% (≤ 25% at LOQ)
Carryover Not detectable in a blank sample analyzed after the highest calibrator (signal should be < LOD).

Hypothetical Inter-laboratory Study Results: LC-MS/MS Method

This section presents simulated data from a three-laboratory study validating an LC-MS/MS method for 4-MTA in human plasma.

Table 1: Inter-laboratory Validation Summary for 4-MTA Quantification

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Overall Assessment
LOQ (ng/mL) 1.01.01.0PASS
Linearity (R²) 0.9980.9970.999PASS
Carryover PassPassPassPASS
Bias (Accuracy) at 3 ng/mL +5.7%-8.1%+2.5%PASS
Bias (Accuracy) at 50 ng/mL +2.1%-4.5%-1.8%PASS
Bias (Accuracy) at 250 ng/mL -1.5%+3.3%-0.9%PASS
Within-Run Precision (%CV) at 3 ng/mL 6.8%9.2%7.5%PASS
Within-Run Precision (%CV) at 250 ng/mL 3.1%4.5%3.9%PASS
Inter-laboratory Precision (%CV) at 3 ng/mL ---11.2% (PASS)
Inter-laboratory Precision (%CV) at 250 ng/mL ---5.4% (PASS)

The data demonstrates that the method is robust and reproducible. All laboratories achieved the required limits for LOQ, linearity, bias, and within-run precision. Critically, the inter-laboratory precision (reproducibility) was well within the ≤20% acceptance criterion, indicating the method is transferable and yields comparable results across different testing environments.

Experimental Protocols

A self-validating protocol must include rigorous quality control measures. All analytical runs should include blank matrix samples, zero samples (matrix + internal standard), a full set of calibrators, and at least three concentrations of quality control (QC) samples (low, medium, high).

Protocol: 4-MTA Quantification in Plasma by LC-MS/MS

This protocol is designed for trustworthiness, incorporating an internal standard to correct for variations in extraction efficiency and instrument response.

1. Materials and Reagents:

  • 4-MTA Certified Reference Material (CRM).
  • 4-MTA-d5 (deuterated internal standard) CRM.
  • Human plasma (drug-free).
  • Acetonitrile (LC-MS grade).
  • Formic acid (LC-MS grade).
  • Water (18.2 MΩ·cm).

2. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method for removing the bulk of proteins from plasma, which can interfere with the analysis and damage the LC column.
  • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
  • Pipette 100 µL of plasma into the appropriate tubes.
  • Add 10 µL of the internal standard working solution (4-MTA-d5) to all tubes except the blank matrix.
  • Add 300 µL of ice-cold acetonitrile to all tubes.
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Instrumental Conditions:

  • LC System: UPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • MS System: Triple Quadrupole Mass Spectrometer with ESI source (positive mode).
  • MRM Transitions:
  • 4-MTA: m/z 182.1 → 165.1 (Quantifier), 182.1 → 121.1 (Qualifier)
  • 4-MTA-d5: m/z 187.1 → 170.1
Visualizing the Analytical Workflow

The following diagram outlines the step-by-step process for analyzing a single sample.

G Start Start: Plasma Sample Prep Sample Prep: - Add IS - Precipitate Protein - Centrifuge Start->Prep Extract Extract Supernatant Prep->Extract Inject Inject into LC-MS/MS Extract->Inject Data Data Acquisition (MRM Mode) Inject->Data Process Data Processing: - Integrate Peaks - Calculate Ratio (Analyte/IS) Data->Process Quant Quantification: Compare to Calibration Curve Process->Quant Report Final Report: Concentration (ng/mL) Quant->Report

Caption: Step-by-step analytical workflow for 4-MTA.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the inter-laboratory validation of 4-MTA quantification methods. While both GC-MS and LC-MS/MS are capable techniques, LC-MS/MS is strongly recommended for this application due to its superior sensitivity, specificity, and higher throughput resulting from simplified sample preparation without the need for derivatization.

The successful execution of the hypothetical inter-laboratory study demonstrates that a well-developed LC-MS/MS method can be robust, reliable, and transferable. This ensures that different laboratories can produce comparable and accurate results, a cornerstone of quality assurance in forensic science. Laboratories seeking to implement or validate methods for 4-MTA or other novel psychoactive substances should adhere strictly to established guidelines to ensure their data is defensible and of the highest scientific integrity.[8][9][14]

References

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology.
  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • De Boeck, G., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design. [Link]

  • ASB. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology. [Link]

  • NYC Office of Chief Medical Examiner. FORENSIC TOXICOLOGY LABORATORY METHOD VALIDATION. NYC.gov. [Link]

  • ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. [Link]

  • Błachut, D., et al. (2009). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. Forensic Science International. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Bohrium. [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International. [Link]

  • Schember, I. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University. [Link]

  • Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International. [Link]

  • Błachut, D., et al. (2009). The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues. ResearchGate. [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

  • Regalado, E. (2018). Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. [Link]

  • LC-MS VS GC-MS: What's the Difference. MetwareBio. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. Integrated Lab Technologies. [Link]

  • El-Toukhy, S., et al. (2018). Verification of quantitative analytical methods in medical laboratories. PubMed Central. [Link]

  • van der Flier, W. M., et al. (2017). Practical use of visual medial temporal lobe atrophy cut-off scores in Alzheimer's disease: Validation in a large memory clinic population. PubMed Central. [Link]

  • Certified Reference Materials Manufacturers & Suppliers. Metal Power Lab. [Link]

  • Certified Reference Materials (CRMs). Alpha Resources. [Link]

  • Certified Reference Materials. Scott Automation. [Link]

  • Takabatake, R., et al. (2013). Development and interlaboratory validation of quantitative polymerase chain reaction method for screening analysis of genetically modified soybeans. Biological & Pharmaceutical Bulletin. [Link]

  • Pence, M. A. (2019). Validation and Implementation of Quantitative Molecular Assays. YouTube. [Link]

  • Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. MDPI. [Link]

Sources

Validation

A Comparative Analysis of the Binding Affinities of 4-Methylthioamphetamine (4-MTA) and Its Analogues for the Serotonin Transporter

This guide provides a detailed comparative analysis of the binding affinities of 4-methylthioamphetamine (4-MTA) and its structural analogues for the serotonin transporter (SERT). Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the binding affinities of 4-methylthioamphetamine (4-MTA) and its structural analogues for the serotonin transporter (SERT). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) governing the interaction of these compounds with a critical target in neuropsychopharmacology.

Introduction: The Significance of 4-MTA and SERT

4-Methylthioamphetamine (4-MTA) is a synthetic psychoactive substance of the amphetamine class that exhibits potent effects on the serotonergic system.[1][2][3] Unlike typical amphetamines that primarily target the dopamine transporter (DAT), 4-MTA is a potent serotonin-releasing agent and also acts as a monoamine oxidase A (MAO-A) inhibitor.[1] Its primary molecular target for serotonin release is the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. The interaction of compounds with SERT is a cornerstone of research into antidepressants, anxiolytics, and other neuropsychiatric medications. Understanding the binding affinities of 4-MTA and its analogues to SERT is crucial for elucidating their pharmacological profiles and for the rational design of novel therapeutic agents with specific activities.

Comparative Binding Affinities: A Data-Driven Analysis

CompoundStructureSERT Binding Affinity (Ki or IC50, nM)Dopamine Transporter (DAT) Affinity (Ki or IC50, nM)Norepinephrine Transporter (NET) Affinity (Ki or IC50, nM)Key Observations
Amphetamine38003439Low affinity for SERT, preferential for DAT and NET.[4]
4-Methylamphetamine (4-MA)---Parent compound for N-alkylated series; data on direct SERT binding affinity is limited in compiled sources.
N-methyl-4-MASubstrate activitySubstrate activitySubstrate activityAll N-alkylated 4-MA analogs act as SERT substrates.[5]
N-ethyl-4-MASubstrate activityInhibitorSubstrate activityElongating the N-alkyl chain shifts the mechanism at DAT from substrate to inhibitor.[5]
N-propyl-4-MASubstrate activityInhibitorSubstrate activityPotency at all transporters decreases with increasing N-alkyl chain length.[5]
N-butyl-4-MASubstrate activityInhibitorSubstrate activityDemonstrates that small changes to the N-alkyl group can significantly alter pharmacology.[5]
4-Methylthioamphetamine (4-MTA)Potent (IC50 for MAO-A inhibition is 250 nM)Weaker dopamine release-Potent MAO-A inhibitor and serotonin releaser.[1]
4-Ethylthioamphetamine (ETA)---Data on direct SERT binding affinity is limited in compiled sources.
4-Methylthio-phenil-2-butanamine (MT-But)---Data on direct SERT binding affinity is limited in compiled sources.
4-FluoroamphetaminePotent SERT releaser--Para-halogenation generally enhances serotonergic properties.
4-BromoamphetaminePotent SERT releaser--The 4-bromo group results in enhanced serotonergic properties compared to the 4-fluoro group.
4-ChloroamphetaminePotent SERT releaser--Para-halogenation generally enhances serotonergic properties.

Note: A direct, side-by-side comparison of Ki values from a single study for all listed analogues is not available. The data presented is a synthesis from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Structure-Activity Relationships (SAR)

The compiled data reveals several key structure-activity relationships for the interaction of 4-MTA and its analogues with the serotonin transporter:

  • The Para-Substituent is Critical for SERT Affinity: The presence and nature of the substituent at the 4-position of the phenyl ring are paramount in determining SERT affinity and selectivity. Unsubstituted amphetamine has very low affinity for SERT.[4] The introduction of a methylthio (-SCH3) group in 4-MTA dramatically increases its serotonergic activity.

  • Nature of the Para-Substituent: Studies on various para-substituted amphetamines indicate that electron-donating groups at this position, such as alkylthio, alkoxyl, and halogens, significantly increase activity at SERT.[5] The size and lipophilicity of the para-substituent also play a role, with larger groups often leading to increased SERT affinity.

  • N-Alkylation Modulates Potency and Mechanism: As demonstrated with the 4-MA series, elongation of the N-alkyl chain tends to decrease the overall potency at monoamine transporters.[5] Interestingly, it can also induce a shift in the mechanism of action at DAT from a substrate (releaser) to an inhibitor (blocker), while the compounds remain substrates at SERT.[5] This highlights the subtle structural modifications that can lead to profound changes in pharmacological profiles.

  • α-Alkylation: The presence of an α-methyl group (as in amphetamine) is a common feature. The impact of modifying this group, for instance to an ethyl group as in 4-methylthio-phenil-2-butanamine (MT-But), requires further quantitative binding studies to fully elucidate its effect on SERT affinity.

The following diagram illustrates the key structural components of 4-MTA and its analogues that influence their interaction with the serotonin transporter.

Caption: Key structural features of 4-MTA analogues influencing SERT binding.

Experimental Protocol: Competitive Radioligand Binding Assay for SERT

The determination of binding affinities for novel compounds at SERT is routinely performed using a competitive radioligand binding assay. This technique measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known high affinity for the transporter. A commonly used radioligand for SERT is [3H]citalopram.

Materials
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.

  • Radioligand: [3H]citalopram (specific activity typically 70-90 Ci/mmol).

  • Test Compounds: 4-MTA and its analogues of interest.

  • Reference Compound: A known high-affinity SERT inhibitor, such as fluoxetine or paroxetine, for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplates.

  • Glass Fiber Filters.

  • Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture hSERT-expressing cells to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer at a desired protein concentration (determined by a protein assay like the Bradford or BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]citalopram (at a final concentration near its Kd, typically 1-2 nM), and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the reference compound at a high concentration (e.g., 10 µM fluoxetine), 50 µL of [3H]citalopram, and 150 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations (serial dilutions), 50 µL of [3H]citalopram, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Membrane_Prep Prepare hSERT Membranes Plate_Setup Set up 96-well Plate: Total, NSB, Test Compound Membrane_Prep->Plate_Setup Reagent_Prep Prepare Radioligand, Test Compounds, Buffers Reagent_Prep->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Separate Bound & Unbound Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Curve Plot Dose-Response Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The binding affinity of 4-MTA and its analogues to the serotonin transporter is a complex interplay of structural features. The para-substituent on the phenyl ring is a primary determinant of SERT affinity, with electron-donating and larger groups generally enhancing binding. Modifications to the N-alkyl and α-alkyl groups provide further avenues for modulating potency and even the mechanism of action at related monoamine transporters. The experimental framework provided herein, centered on the competitive radioligand binding assay, offers a robust and reliable method for quantifying these interactions. A thorough understanding of these structure-activity relationships is essential for the development of novel pharmacological tools and potential therapeutic agents that target the serotonin transporter with high affinity and selectivity.

References

  • Blough, B. E., et al. (2018). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 43(4), 833–843. Retrieved from [Link]

  • Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Bioorganic & Medicinal Chemistry, 18(11), 4009-4031. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylthioamphetamine. Retrieved from [Link]

  • Terry, P., et al. (2002). 4-MTA: a new synthetic drug on the dance scene. Drug and Alcohol Dependence, 67(2), 111-115. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Wang, S., et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 7, 6. Retrieved from [Link]

  • Britannica. (2026, January 6). 4-methylthioamphetamine. Retrieved from [Link]

  • Gould, G. G., et al. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(3), 201-206. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Plenge, P., et al. (2007). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 100(5), 1335-1345. Retrieved from [Link]

  • Kristensen, A. S., et al. (2020). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 9, e56363. Retrieved from [Link]

  • Chen, F., & Zou, M.-F. (2005). Comparison of the KI values of 5 psychostimulants to inhibit human and mouse monoamine transporters. ResearchGate. Retrieved from [Link]

  • Coleman, J. A., et al. (2022). Thermostabilization, Expression, Purification, and Crystallization of the Human Serotonin Transporter Bound to S-citalopram. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Rickli, A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 707. Retrieved from [Link]

  • Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 1424. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzeneethanamine, 4-(methylthio)-

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzeneethanamine, 4-(methylthio)-, a compound also known by its synonym, 4-methylthioamphetamine (4-MTA). Our focus is to instill a culture of safety and environmental responsibility by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

Hazard Assessment and Regulatory Context

Benzeneethanamine, 4-(methylthio)- is an aromatic amine containing a thioether group. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code has not been assigned to this exact molecule, its structural similarity to other listed hazardous compounds necessitates a cautious and conservative approach to its disposal.

Structural Analogs and Potential Hazard Classification:

  • Aromatic Amines: Many aromatic amines are recognized by regulatory bodies like the Occupational Safety and Health Administration (OSHA) for their potential health hazards, including toxicity and carcinogenicity.

  • Organosulfur Compounds: Thioethers can release toxic sulfur oxides upon combustion.

  • Phenethylamine Moiety: The core phenethylamine structure is common in psychoactive substances, and related compounds are often regulated. For instance, Benzeneethanamine, alpha,alpha-dimethyl- is listed under EPA hazardous waste code P046, and Benzenethiol as P014, both of which are acutely hazardous.[1][2][3]

Given these structural alerts, Benzeneethanamine, 4-(methylthio)- must be treated as a hazardous waste . The most prudent approach is to manage it as if it were an acutely hazardous waste (P-listed), which has the most stringent disposal requirements.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption, which is a common route of exposure for aromatic amines.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.
Lab Coat A chemically resistant lab coat or apron.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges if handling outside of a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, especially if the material is heated or aerosolized.

Handling Protocol:

  • Work in a Ventilated Area: All handling of Benzeneethanamine, 4-(methylthio)- and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Incompatibilities: Keep the chemical and its waste away from strong oxidizing agents, which could lead to vigorous and potentially explosive reactions.

  • Prevent Contamination: Ensure that all surfaces and equipment used in the handling process are decontaminated after use.

Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most recommended method for the disposal of Benzeneethanamine, 4-(methylthio)- is through a licensed hazardous waste disposal company. Direct disposal into sanitary sewers or regular trash is strictly prohibited.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe waste management. Never mix incompatible waste streams.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a clean, non-reactive, and sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is compatible with the waste. For instance, do not use metal containers for corrosive waste.[2]

    • The container must be in good condition, with no leaks or cracks.[2]

  • Affix a Hazardous Waste Label:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state "HAZARDOUS WASTE".[2]

    • List all constituents by their full chemical name and approximate concentration. For example: "Benzeneethanamine, 4-(methylthio)- (~5g in 100mL Methanol)".

    • Include the date of accumulation.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste.[2][4] This prevents the release of vapors and reduces the risk of spills.

On-Site Storage

Store the properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by a licensed disposal service.

SAA Requirements:

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Segregate the waste container from incompatible materials.

  • It is advisable to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks or spills.[4]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with the completed hazardous waste label information.

Disposal Decision-Making Diagram

The following diagram illustrates the logical flow for the proper disposal of Benzeneethanamine, 4-(methylthio)-.

DisposalWorkflow start Start: Generation of Benzeneethanamine, 4-(methylthio)- Waste assess_hazard Hazard Assessment: Treat as Acutely Hazardous Waste (P-list analog) start->assess_hazard ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) assess_hazard->ppe segregate Segregate Waste: Isolate from incompatible materials ppe->segregate containerize Containerize Waste: Use a compatible, sealed container segregate->containerize label Label Container: 'HAZARDOUS WASTE' with full chemical names and concentrations containerize->label store Store in Satellite Accumulation Area (SAA): Secondary containment recommended label->store contact_disposer Contact Licensed Hazardous Waste Disposer (e.g., Institutional EHS) store->contact_disposer end End: Waste is safely and compliantly disposed contact_disposer->end

Caption: Disposal Workflow for Benzeneethanamine, 4-(methylthio)-.

Alternative Disposal Methods (Not Recommended for Laboratory Settings)

While methods like chemical neutralization and incineration are used for industrial-scale waste management, they are generally not suitable or safe for a laboratory setting without specialized equipment and expertise.

  • Chemical Neutralization: The complex structure of Benzeneethanamine, 4-(methylthio)- does not lend itself to simple acid-base neutralization.[5][6] Any chemical treatment would require a validated procedure to ensure complete conversion to non-hazardous byproducts, which is often not feasible in a research environment.

  • Incineration: This is a common method for the ultimate disposal of organic hazardous waste.[7] However, it must be performed in a licensed hazardous waste incinerator that can handle aromatic and sulfur-containing compounds and is equipped with appropriate scrubbers to remove toxic combustion byproducts like sulfur oxides.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Neutralize (if applicable and trained): For small spills, and only if you are trained and have the appropriate materials, you can consider neutralization. However, for this compound, absorption is the preferred method.

  • Clean Up: Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Benzeneethanamine, 4-(methylthio)-, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
  • Wikipedia. (2023, December 12). 4-Methylthioamphetamine. Retrieved from [Link]

  • Studylib. (n.d.). EPA Hazardous Waste Codes List.
  • CymitQuimica. (n.d.). Benzeneethanamine, α-methyl-4-(methylthio)-.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

  • Elliott, S. P. (2000). Analysis of 4-methylthioamphetamine in clinical specimens. Journal of Analytical Toxicology, 24(5), 339-342.
  • Britannica. (2026, January 6). 4-methylthioamphetamine. Retrieved from [Link]

  • Wikipedia. (2023, May 22). 4-Methylthiomethamphetamine. Retrieved from [Link]

  • Intelagard. (2023, March 28). To Remove or Neutralize Fentanyl. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Determination of polycyclic aromatic hydrocarbons from incineration emission samples.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.